molecular formula C10H10O2 B1276167 1-(1-Benzofuran-2-yl)ethanol CAS No. 99058-80-7

1-(1-Benzofuran-2-yl)ethanol

Cat. No.: B1276167
CAS No.: 99058-80-7
M. Wt: 162.18 g/mol
InChI Key: SCLFEKBHGKCUPA-UHFFFAOYSA-N
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Description

1-(1-Benzofuran-2-yl)ethanol is a useful research compound. Its molecular formula is C10H10O2 and its molecular weight is 162.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(1-Benzofuran-2-yl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-Benzofuran-2-yl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-benzofuran-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-7(11)10-6-8-4-2-3-5-9(8)12-10/h2-7,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCLFEKBHGKCUPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50407065
Record name 1-(1-benzofuran-2-yl)ethanol
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Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99058-80-7
Record name 1-(1-benzofuran-2-yl)ethanol
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Record name 1-(1-benzofuran-2-yl)ethan-1-ol
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Foundational & Exploratory

An In-depth Technical Guide to 1-(1-Benzofuran-2-yl)ethanol: Chemical Properties, Structure, and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of 1-(1-Benzofuran-2-yl)ethanol, a heterocyclic alcohol with significance in synthetic chemistry and potential pharmacological relevance. As a chiral molecule, its enantiomers are of particular interest as building blocks in the development of novel therapeutics.

Molecular Structure and Physicochemical Properties

1-(1-Benzofuran-2-yl)ethanol possesses a core structure consisting of a benzofuran ring system substituted at the 2-position with a 1-hydroxyethyl group. The presence of a stereocenter at the carbon atom bearing the hydroxyl group gives rise to two enantiomers: (R)-1-(1-benzofuran-2-yl)ethanol and (S)-1-(1-benzofuran-2-yl)ethanol.

Key Physicochemical Data:

PropertyValueSource(s)
Molecular Formula C₁₀H₁₀O₂[1][2]
Molecular Weight 162.19 g/mol [1][2]
CAS Number 99058-80-7 (racemic)American Elements
119678-66-9 ((R)-enantiomer)[1]
324761-15-1 ((S)-enantiomer)[2]
Appearance OilAmerican Elements[3]
Boiling Point 270.4 °C at 760 mmHgAmerican Elements[3]
Density 1.18 g/cm³American Elements[3]

Structural Elucidation:

Synthesis of 1-(1-Benzofuran-2-yl)ethanol

The synthesis of 1-(1-Benzofuran-2-yl)ethanol is primarily achieved through the reduction of its corresponding ketone precursor, 2-acetylbenzofuran. Both racemic and enantioselective synthetic routes are of significant interest.

Racemic Synthesis via Chemical Reduction

A standard and efficient method for the preparation of racemic 1-(1-Benzofuran-2-yl)ethanol involves the reduction of 2-acetylbenzofuran using a metal hydride reducing agent, such as sodium borohydride (NaBH₄).

Experimental Protocol: Reduction of 2-Acetylbenzofuran with Sodium Borohydride

This protocol is a generalized procedure based on standard chemical reductions.

Materials:

  • 2-Acetylbenzofuran

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Dichloromethane or Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve 2-acetylbenzofuran in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

  • Reduction: Slowly add sodium borohydride portion-wise to the stirred solution. The addition should be controlled to manage any effervescence.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Remove the alcohol solvent under reduced pressure using a rotary evaporator. Extract the aqueous residue with dichloromethane or ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1-(1-benzofuran-2-yl)ethanol. The product can be further purified by column chromatography on silica gel if necessary.

Causality Behind Experimental Choices:

  • Sodium Borohydride (NaBH₄): This reagent is a mild and selective reducing agent for aldehydes and ketones, making it ideal for this transformation without affecting the benzofuran ring.

  • Methanol/Ethanol as Solvent: These protic solvents are suitable for NaBH₄ reductions and can also act as a proton source to protonate the intermediate alkoxide.

  • Ammonium Chloride Quench: This step is to neutralize any excess borohydride and to hydrolyze the borate ester intermediate to liberate the alcohol.

Synthetic Workflow Diagram:

G cluster_synthesis Racemic Synthesis of 1-(1-Benzofuran-2-yl)ethanol start 2-Acetylbenzofuran reagent 1. NaBH₄, Methanol 2. NH₄Cl (aq) start->reagent Reduction purification Workup & Purification reagent->purification product 1-(1-Benzofuran-2-yl)ethanol (Racemic mixture) purification->product

Caption: Racemic synthesis of 1-(1-benzofuran-2-yl)ethanol.

Enantioselective Synthesis via Biocatalysis

The production of enantiomerically pure (S)-1-(1-benzofuran-2-yl)ethanol has been successfully achieved using a whole-cell biocatalytic method. This "green chemistry" approach offers high stereoselectivity under mild reaction conditions.

Biocatalytic Reduction of 2-Acetylbenzofuran:

A study has demonstrated the highly stereoselective bioreduction of 1-(benzofuran-2-yl)ethanone to (S)-1-(benzofuran-2-yl)ethanol using the microorganism Lactobacillus paracasei BD87E6.[4] This biocatalyst, isolated from a fermented beverage, facilitates the asymmetric reduction with high conversion and excellent enantiomeric excess.[4]

Key Findings of the Biocatalytic Method:

  • High Enantioselectivity: The process yields (S)-1-(benzofuran-2-yl)ethanol with an enantiomeric excess (ee) of over 99.9%.[4]

  • High Yield: The asymmetric bioreduction can achieve a yield of up to 92%.[4]

  • Green Chemistry: The reaction is performed in an aqueous medium under mild conditions, making it an environmentally friendly alternative to traditional chemical methods.[4]

  • Scalability: The process has been shown to be scalable, indicating its potential for industrial applications.[4]

This biocatalytic route is particularly valuable for the synthesis of chiral intermediates intended for drug production.[4]

Enantioselective Synthesis Workflow:

G cluster_biocatalysis Enantioselective Synthesis of (S)-1-(1-Benzofuran-2-yl)ethanol start 2-Acetylbenzofuran biocatalyst Lactobacillus paracasei BD87E6 (Whole-cell biocatalyst) start->biocatalyst Asymmetric Bioreduction conditions Aqueous medium, mild conditions biocatalyst->conditions product (S)-1-(1-Benzofuran-2-yl)ethanol (>99.9% ee) conditions->product

Caption: Biocatalytic synthesis of (S)-1-(1-benzofuran-2-yl)ethanol.

Reactivity and Potential Applications

The chemical reactivity of 1-(1-Benzofuran-2-yl)ethanol is dictated by the functional groups present: the secondary alcohol and the benzofuran ring system. The hydroxyl group can undergo typical alcohol reactions such as esterification, etherification, and oxidation. The benzofuran ring, being an electron-rich aromatic system, can participate in electrophilic substitution reactions, although the reactivity will be influenced by the directing effects of the fused benzene ring and the substituent at the 2-position.

Potential Applications in Drug Development:

Benzofuran derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[5][6] This makes 1-(1-Benzofuran-2-yl)ethanol a valuable chiral building block for the synthesis of more complex, pharmacologically active molecules.

While specific biological studies on 1-(1-Benzofuran-2-yl)ethanol itself are limited in the reviewed literature, its structural motif is present in or related to compounds with known bioactivity. For instance, optically active 2-substituted benzofurans have been investigated as β-blockers and inhibitors of HIV-1 reverse transcriptase. The enantiopure forms of 1-(1-benzofuran-2-yl)ethanol are therefore highly sought after as precursors for these and other potential therapeutic agents.

Safety and Handling

According to the Safety Data Sheet (SDS) provided by Santa Cruz Biotechnology, 1-(1-benzofuran-2-yl)ethanol is not considered a hazardous substance by the 2012 OSHA Hazard Communication Standard.[7] However, as with all chemicals, it should be handled with appropriate care in a well-ventilated area, and personal protective equipment (gloves, eye protection) should be worn.[7] The compound is stable under recommended storage conditions, and incompatible materials include strong oxidizing agents.[7]

References

  • Al-Warhi, T., et al. (2022). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Molbank, 2022(4), M1483. [Link]

  • Paizs, C., et al. (2003). Optically Active 1-(Benzofuran-2-yl)ethanols and Ethane-1,2-diols by Enantiotopic Selective Bioreductions. Tetrahedron: Asymmetry, 14(11), 1495-1501. [Link]

  • The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. (2023). EAS Publisher. [Link]

  • Sahin, E., & Demir, A. S. (2019). Green synthesis of enantiopure (S)‐1‐(benzofuran‐2‐yl)ethanol by whole‐cell biocatalyst. Engineering in Life Sciences, 19(10), 736-743. [Link]

  • (1R)-1-(1-benzofuran-2-yl)ethan-1-ol. PubChem. National Center for Biotechnology Information. [Link]

  • (S)-1-(Benzofuran-2-yl)ethanol. PubChem. National Center for Biotechnology Information. [Link]

  • 1-(1-benzofuran-2-yl)ethan-1-ol. American Elements. [Link]

  • 1-(Benzofuran-2-yl)ethanone. iChemical. [Link]

  • Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives. ResearchGate. [Link]

  • New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Semantic Scholar. [Link]

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. National Center for Biotechnology Information. [Link]

  • Optically active 1-(benzofuran-2-yl)ethanols and ethane-1,2-diols by enantiotopic selective bioreductions. Academia.edu. [Link]

  • 1-(1-benzofuran-2-yl)ethan-1-ol | CAS 99058-80-7. American Elements. [Link]

Sources

Spectral Data Analysis of 1-(1-Benzofuran-2-yl)ethanol: A Multi-Technique Approach to Structural Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals and Researchers

Abstract

1-(1-Benzofuran-2-yl)ethanol is a key chiral intermediate in medicinal chemistry, valued for its role in the synthesis of complex pharmaceutical agents.[1] Its precise molecular structure and purity are paramount to ensure the safety and efficacy of downstream products. This technical guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to unequivocally characterize this molecule. We move beyond a simple recitation of data, offering an in-depth interpretation grounded in first principles and field expertise. This document serves as a practical reference for researchers and scientists in drug development, detailing not only the expected spectral data but also the causal logic behind the analytical choices and data interpretation, ensuring a self-validating system for structural confirmation.

The Analytical Mandate: A Strategy for Structural Confirmation

The structural elucidation of a molecule like 1-(1-Benzofuran-2-yl)ethanol requires a multi-faceted approach. No single technique provides a complete picture; instead, we integrate orthogonal data streams to build an unassailable structural hypothesis. Our workflow is designed to logically progress from foundational information to fine structural details.

  • Mass Spectrometry (MS): Establishes the molecular weight and elemental formula, providing the foundational canvas upon which we map the structure.

  • Infrared (IR) Spectroscopy: Rapidly identifies the key functional groups present (hydroxyl, aromatic rings), confirming the core chemical nature of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides the high-resolution blueprint of the molecule, detailing the carbon skeleton and the precise connectivity of hydrogen atoms.

This synergistic workflow ensures that the data from each technique cross-validates the others, leading to a confident and final structural assignment.

cluster_workflow Figure 1: Synergistic Analytical Workflow Sample Sample: 1-(1-Benzofuran-2-yl)ethanol MS Mass Spectrometry (MS) Establishes Molecular Weight (e.g., 162.19 g/mol) Sample->MS Parallel Analysis IR Infrared (IR) Spectroscopy Identifies Functional Groups (e.g., -OH, C-O, Aromatic C=C) Sample->IR Parallel Analysis NMR NMR Spectroscopy (¹H, ¹³C) Determines Connectivity and Chemical Environment Sample->NMR Parallel Analysis Integration Data Integration & Cross-Validation MS->Integration IR->Integration NMR->Integration Structure Final Structural Confirmation Integration->Structure Confidence++

Caption: Figure 1: Synergistic Analytical Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

NMR spectroscopy is the cornerstone of structural elucidation, providing unambiguous evidence of the molecular framework. For 1-(1-Benzofuran-2-yl)ethanol, we utilize both ¹H and ¹³C NMR to create a complete picture.

¹H NMR Spectroscopy: Probing the Proton Environment

Causality Behind the Experiment: ¹H NMR is chosen for its sensitivity and its ability to reveal proton-proton (H-H) coupling, which directly informs atomic connectivity. The chemical shift of each proton is dictated by its local electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons.

Expected ¹H NMR Data (400 MHz, CDCl₃)

Signal Label Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Assignment
a ~1.65 Doublet (d) 3H ~6.5 -CH₃ (Methyl)
b ~2.5-3.5 Broad Singlet (br s) 1H - -OH (Hydroxyl)
c ~5.10 Quartet (q) 1H ~6.5 -CH- (Methine)
d ~6.70 Singlet (s) 1H - H-3 (Furan Proton)

| e, f, g, h | ~7.20 - 7.65 | Multiplet (m) | 4H | - | H-4, H-5, H-6, H-7 (Aromatic) |

Interpretation and Justification:

  • Methyl Protons (a): The three protons of the methyl group are chemically equivalent. They are adjacent to the single methine proton, resulting in a doublet signal (n+1 rule, where n=1) at approximately 1.65 ppm.[2]

  • Methine Proton (c): This proton is adjacent to the three methyl protons, leading to a quartet (n+1 rule, where n=3). Its position, deshielded to ~5.10 ppm, is a direct result of its attachment to both the electronegative oxygen atom and the benzofuran ring system.

  • Hydroxyl Proton (b): The hydroxyl proton signal is typically a broad singlet because its coupling to the adjacent methine proton is often obscured by rapid chemical exchange with trace amounts of water or acid in the solvent. Its chemical shift is highly variable and dependent on concentration and temperature.

  • Furan Proton (d): The proton at the C-3 position of the furan ring is unique and has no adjacent protons, thus appearing as a sharp singlet around 6.70 ppm.[3]

  • Aromatic Protons (e, f, g, h): The four protons on the benzene portion of the benzofuran ring are distinct and couple with each other, creating a complex multiplet pattern in the typical aromatic region of 7.20-7.65 ppm.

¹³C NMR Spectroscopy: Defining the Carbon Skeleton

Causality Behind the Experiment: While ¹H NMR maps the protons, ¹³C NMR defines the carbon backbone. It confirms the number of unique carbon environments and their chemical nature (aliphatic, aromatic, oxygen-bearing).

Expected ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment Justification
~22.5 -CH₃ Aliphatic methyl carbon, shielded.
~65.8 -CH(OH) Methine carbon bonded to oxygen, significantly deshielded.
~103.5 C-3 Furan ring carbon, shielded relative to other aromatic carbons.
~111.4 C-7 Aromatic CH carbon.
~121.2 C-4 Aromatic CH carbon.
~122.9 C-5 Aromatic CH carbon.
~124.3 C-6 Aromatic CH carbon.
~128.8 C-3a Quaternary aromatic carbon at the ring junction.
~154.9 C-7a Quaternary aromatic carbon bonded to oxygen.

| ~159.5 | C-2 | Quaternary furan carbon, highly deshielded by attachment to oxygen and the side chain. |

Interpretation and Justification: The molecule possesses 10 distinct carbon atoms, and a standard broadband-decoupled ¹³C NMR spectrum is expected to show 10 corresponding signals.

  • Aliphatic Carbons: The methyl (-CH₃) carbon appears at the highest field (~22.5 ppm) as it is the most shielded. The methine carbon (-CH(OH)) is strongly deshielded by the attached hydroxyl group, shifting its signal downfield to ~65.8 ppm.

  • Benzofuran Ring Carbons: The carbons of the heterocyclic ring system are found in the aromatic region. The quaternary carbon C-2, which bears the ethanol substituent, is the most deshielded carbon of the entire ring system due to the influence of the furan oxygen and its position in the molecule.[4] The other quaternary carbon, C-7a, is also significantly deshielded due to its direct attachment to the ring oxygen.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Causality Behind the Experiment: IR spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For this molecule, it serves as a crucial and quick confirmation of the hydroxyl and ether functionalities.

Expected IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3600-3200 (Broad) O-H Stretch Alcohol (-OH)
3100-3000 C-H Stretch Aromatic (sp²)
2990-2850 C-H Stretch Aliphatic (sp³)
1610-1450 C=C Stretch Aromatic Ring

| 1250-1050 | C-O Stretch | Alcohol & Aromatic Ether |

Interpretation and Justification:

  • O-H Stretch: The most prominent and diagnostic peak will be a broad, strong absorption band in the 3600-3200 cm⁻¹ region. This broadening is a classic signature of intermolecular hydrogen bonding between the alcohol groups of different molecules.

  • C-H Stretches: Two distinct regions for C-H stretching are expected: absorptions just above 3000 cm⁻¹ correspond to the sp²-hybridized C-H bonds of the aromatic and furan rings, while those just below 3000 cm⁻¹ are from the sp³-hybridized C-H bonds of the methyl and methine groups.

  • C-O Stretches: A strong, sharp absorption band between 1250-1050 cm⁻¹ confirms the presence of C-O single bonds. This band is a composite of the stretching from the secondary alcohol and the aromatic ether linkage within the benzofuran core.[5]

Mass Spectrometry (MS): Determining Molecular Mass and Fragmentation

Causality Behind the Experiment: Electron Ionization Mass Spectrometry (EI-MS) provides two critical pieces of information: the exact molecular weight of the compound and its fragmentation pattern. The latter acts as a molecular fingerprint and provides evidence for the arrangement of atoms.

Expected Mass Spectrometry Data

m/z (Mass-to-Charge Ratio) Proposed Fragment Interpretation
162 [C₁₀H₁₀O₂]⁺˙ Molecular Ion (M⁺˙) : Confirms the molecular formula and weight.[6][7][8]
147 [M - CH₃]⁺ Base Peak : Loss of a methyl radical via alpha-cleavage. This is a highly favorable fragmentation for secondary alcohols, resulting in a stable, resonance-stabilized oxonium ion.[9]
134 [M - C₂H₄]⁺˙ Rearrangement and loss of ethene.
133 [M - CHO]⁺ Loss of the formyl radical.
119 [C₈H₇O]⁺ Benzofuranoyl cation resulting from cleavage of the side chain.

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in aromatic compounds.[10] |

Interpretation and Justification: The molecular ion peak at m/z 162 confirms the compound's molecular weight. The most significant fragmentation pathway for secondary alcohols is alpha-cleavage , the breaking of a bond adjacent to the carbon bearing the hydroxyl group.[9] In this case, cleavage of the methyl group is highly favored as it results in a resonance-stabilized cation at m/z 147. This fragment is often the most abundant peak in the spectrum (the base peak) and is a powerful piece of evidence for the 1-hydroxyethyl side chain.

Data Integration: A Unified Structural Conclusion

cluster_integration Figure 2: Convergent Data for Structural Confirmation Structure 1-(1-Benzofuran-2-yl)ethanol MS_Data MS Data: m/z = 162 (M⁺˙) m/z = 147 (Base Peak) MS_Evidence Confirms MW = 162 Evidence for -CH(OH)CH₃ side chain (loss of CH₃) MS_Data->MS_Evidence IR_Data IR Data: ~3400 cm⁻¹ (Broad O-H) ~1100 cm⁻¹ (C-O) IR_Evidence Confirms -OH and C-O functional groups IR_Data->IR_Evidence H_NMR_Data ¹H NMR Data: ~5.10 ppm (Quartet, 1H) ~1.65 ppm (Doublet, 3H) NMR_Evidence Confirms -CH(OH)CH₃ connectivity and attachment to benzofuran ring. Confirms 10 unique carbons. H_NMR_Data->NMR_Evidence C_NMR_Data ¹³C NMR Data: ~65.8 ppm (-CHOH) ~22.5 ppm (-CH₃) 10 Signals Total C_NMR_Data->NMR_Evidence MS_Evidence->Structure IR_Evidence->Structure NMR_Evidence->Structure

Caption: Figure 2: Convergent Data for Structural Confirmation.

Standard Operating Protocols

To ensure data reproducibility and integrity, the following standardized protocols are recommended.

Sample Preparation
  • NMR: Dissolve ~5-10 mg of 1-(1-Benzofuran-2-yl)ethanol in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • IR (ATR): Place a small, pure sample (liquid or solid) directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure with the anvil.

  • MS (EI): Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent such as methanol or dichloromethane. The sample will be introduced via direct infusion or a GC inlet.

Instrument Parameters
  • NMR: Acquire spectra on a 400 MHz (or higher) spectrometer. For ¹H, use a 30-degree pulse angle with a 1-second relaxation delay. For ¹³C, use a 45-degree pulse angle with a 2-second relaxation delay and broadband proton decoupling.

  • IR: Collect the spectrum over a range of 4000-400 cm⁻¹. Co-add a minimum of 16 scans at a resolution of 4 cm⁻¹ to achieve an adequate signal-to-noise ratio.

  • MS: Use a standard electron ionization energy of 70 eV. Scan a mass range from m/z 40 to 300 to ensure capture of the molecular ion and all significant fragments.

Conclusion

The structural characterization of 1-(1-Benzofuran-2-yl)ethanol is achieved with high confidence through the synergistic application of NMR, IR, and MS. Each technique provides a unique and essential piece of the structural puzzle. The ¹H and ¹³C NMR spectra confirm the precise atomic connectivity and carbon framework. IR spectroscopy provides rapid verification of the critical hydroxyl and ether functional groups. Finally, mass spectrometry establishes the correct molecular weight and offers corroborating structural evidence through predictable fragmentation patterns, most notably the alpha-cleavage characteristic of a secondary alcohol. This integrated analytical approach represents a robust and self-validating methodology, essential for quality control and regulatory compliance in the pharmaceutical industry.

References

  • (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. (2023). MDPI. Available at: [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. Available at: [Link]

  • Optically Active 1-(Benzofuran-2-yl)ethanols and Ethane-1,2-diols by Enantiotopic Selective Bioreductions. (2025). ResearchGate. Available at: [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (n.d.). National Institutes of Health. Available at: [Link]

  • 1-(Benzofuran-2-yl)ethanone, CAS No. 1646-26-0. (n.d.). iChemical. Available at: [Link]

  • 1 H NMR of compound 2 (S)-1-(furan-2-yl)ethanol. (n.d.). ResearchGate. Available at: [Link]

  • (1R)-1-(1-benzofuran-2-yl)ethan-1-ol. (n.d.). PubChem. Available at: [Link]

  • 1-(1-benzofuran-2-yl)ethan-1-ol. (n.d.). American Elements. Available at: [Link]

  • (2R)-2,3-Dihydro-1-benzofuran-2-ylmethanol. (n.d.). The Automated Topology Builder (ATB) and Repository. Available at: [Link]

  • How Does Benzyl Alcohol Produce a Peak at m/z = 79? (2019). Chemistry Stack Exchange. Available at: [Link]

  • Green synthesis of enantiopure (S)-1-(benzofuran-2-yl)ethanol by whole-cell biocatalyst. (n.d.). Innosplore. Available at: [Link]

  • Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some Novel Benzofuran Derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Spectroscopy of Ethers. (n.d.). OpenStax. Available at: [Link]

  • Mass Spectrometry of Some Common Functional Groups. (2024). Chemistry LibreTexts. Available at: [Link]

Sources

Solubility Profile of 1-(1-Benzofuran-2-yl)ethanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that profoundly influences its journey through drug discovery and development. From reaction kinetics in synthesis to bioavailability in formulation, understanding and predicting solubility is paramount. This technical guide provides a comprehensive overview of the solubility characteristics of 1-(1-Benzofuran-2-yl)ethanol, a significant heterocyclic compound. We will delve into its molecular properties, the theoretical principles governing its dissolution in organic media, present a qualitative solubility profile based on documented evidence, and provide a robust experimental protocol for quantitative determination. This document is intended for researchers, chemists, and drug development professionals who require a deep, actionable understanding of this compound's behavior in various solvent systems.

Introduction: The Significance of Solubility

1-(1-Benzofuran-2-yl)ethanol is a heterocyclic alcohol containing the benzofuran moiety, a structural motif present in many biologically active natural products and synthetic compounds.[1][2] As a chiral alcohol, it serves as a valuable building block in asymmetric synthesis, leading to more complex molecules with potential therapeutic applications.[3] The efficiency of its synthesis, purification (e.g., crystallization), and subsequent reactions is intrinsically linked to its solubility in organic solvents.[4] Furthermore, for any compound being considered for pharmaceutical development, its solubility profile is a key determinant of formulation strategies and, ultimately, its performance in preclinical and clinical settings.[5] An informed selection of solvents can prevent costly downstream failures, optimize process efficiency, and ensure the reproducibility of experimental results.

Molecular Profile and Physicochemical Properties

To understand the solubility of 1-(1-Benzofuran-2-yl)ethanol, we must first examine its molecular structure and inherent properties. The molecule consists of a planar, aromatic benzofuran ring system and a short, flexible ethanol side chain. This combination imparts a balance of lipophilic (the aromatic rings) and hydrophilic (the hydroxyl group) characteristics.

The key physicochemical properties, computed by PubChem, are summarized below.[6][7]

PropertyValueSignificance for Solubility
Molecular Formula C₁₀H₁₀O₂Provides the elemental composition.
Molecular Weight 162.18 g/mol Influences the mass-to-volume ratio in solution.[6][7]
XLogP3 1.9This positive value indicates a moderate degree of lipophilicity, suggesting a preference for non-polar or moderately polar organic solvents over water.[6][7]
Hydrogen Bond Donor Count 1The single hydroxyl (-OH) group can donate a hydrogen bond, enabling strong interactions with protic and polar aprotic solvents.[6][7]
Hydrogen Bond Acceptor Count 2The furan oxygen and the hydroxyl oxygen can both accept hydrogen bonds, further enhancing interactions with a variety of solvents.[6][7]
Rotatable Bond Count 1The bond between the benzofuran ring and the ethanol side chain allows for conformational flexibility.

The presence of both a π-rich aromatic system and a hydrogen-bonding hydroxyl group suggests that 1-(1-Benzofuran-2-yl)ethanol will exhibit nuanced solubility behavior, dissolving well in solvents that can engage in multiple types of intermolecular interactions.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[8] This means that solutes tend to dissolve in solvents with similar intermolecular forces. For 1-(1-Benzofuran-2-yl)ethanol, solubility is governed by a combination of forces:

  • Dispersion Forces: Arising from temporary fluctuations in electron density, these forces are present in all molecules and are the primary mode of interaction for the non-polar benzofuran ring system with non-polar solvents like hexanes or toluene.

  • Dipole-Dipole Forces: The permanent dipoles created by the electronegative oxygen atoms will interact favorably with polar solvents such as dichloromethane or acetone.

  • Hydrogen Bonding: This is the strongest intermolecular force at play. The hydroxyl group's ability to both donate and accept hydrogen bonds is the primary driver for its solubility in protic solvents like alcohols (e.g., ethanol, methanol) and its moderate solubility in polar aprotic solvents that can accept hydrogen bonds (e.g., DMF, DMSO).

Hansen Solubility Parameters (HSP)

A more quantitative approach to "like dissolves like" is the Hansen Solubility Parameter (HSP) system.[9] It deconstructs the total Hildebrand solubility parameter (δt) into three components: energy from dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[10]

HSP_Concept cluster_solute Solute (e.g., 1-(1-Benzofuran-2-yl)ethanol) cluster_solvents Potential Solvents cluster_space Solute_HSP δD (Dispersion) δP (Polar) δH (H-Bonding) Logic Solubility Prediction Logic Solvent_A Solvent A (Good Match) δD δP δH Solvent_B Solvent B (Poor Match) δD δP δH Logic->Solvent_A Small 'Distance' (High Solubility) Logic->Solvent_B Large 'Distance' (Low Solubility)

Caption: Conceptual model of Hansen Solubility Parameters (HSP).

Qualitative and Inferred Solubility Profile

While quantitative public data is scarce, a qualitative solubility profile can be inferred from synthesis and purification procedures described in the scientific literature.

SolventSolvent TypeInferred SolubilityRationale / Source
Ethanol Polar ProticSolubleUsed as a reaction solvent under reflux conditions, indicating good solubility, especially when heated.[4]
Methanol Polar ProticSolubleOften used in similar reactions and for workups involving benzofuran derivatives.[3]
Dimethylformamide (DMF) Polar AproticSolubleUsed as a recrystallization solvent, which requires the compound to be soluble at high temperatures and less soluble upon cooling.[4]
Chloroform Moderately PolarLikely SolubleBromination of related 2-acetyl benzofuran is performed in chloroform, suggesting the substrate, and likely the resulting alcohol, is soluble.[3]
Water Highly PolarSparingly Soluble / InsolubleThe dominant benzofuran ring system and a positive XLogP of 1.9 suggest low aqueous solubility.[6][7][11]
Hexane / Heptane Non-polarPoorly SolubleThe polar hydroxyl group would significantly hinder solubility in purely aliphatic, non-polar solvents.

This table serves as a practical starting point for solvent screening in both synthesis and analysis.

Protocol for Experimental Solubility Determination

To move beyond qualitative estimates, a robust experimental protocol is necessary. The following describes the isothermal shake-flask method, a gold standard for determining the equilibrium solubility of a compound.[12]

Objective

To quantitatively determine the equilibrium solubility of 1-(1-Benzofuran-2-yl)ethanol in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials and Equipment
  • 1-(1-Benzofuran-2-yl)ethanol (solid, high purity)

  • Solvent of interest (analytical grade)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer.

Step-by-Step Methodology
  • Preparation of Standard Solutions: Accurately prepare a series of standard solutions of 1-(1-Benzofuran-2-yl)ethanol in the chosen solvent at known concentrations. These will be used to generate a calibration curve.

  • Sample Preparation: Add an excess amount of solid 1-(1-Benzofuran-2-yl)ethanol to a vial containing a known volume of the solvent. "Excess" is critical; undissolved solid must be visible to ensure a saturated solution is achieved.

  • Equilibration: Seal the vials tightly and place them in the temperature-controlled orbital shaker. Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. The time may need to be optimized; preliminary experiments can check if the concentration in solution remains constant after 24 and 48 hours.

  • Sample Clarification: Once equilibrium is reached, allow the vials to stand undisturbed in the temperature-controlled environment for several hours to let the excess solid settle. Carefully draw a sample from the supernatant using a syringe and immediately pass it through a syringe filter into a clean vial. This step is crucial to remove all undissolved solids.[13]

  • Dilution and Analysis: Accurately dilute the filtered, saturated solution with the solvent to bring its concentration into the linear range of the analytical method (determined from the calibration curve).

  • Quantification: Analyze the diluted sample using the pre-calibrated HPLC or UV-Vis method.

  • Calculation: Using the concentration obtained from the calibration curve, calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility, typically expressed in mg/mL or mol/L.

Solubility_Workflow start Start prep 1. Prepare Standards & Calibration Curve start->prep add_excess 2. Add Excess Solute to Known Volume of Solvent prep->add_excess equilibrate 3. Equilibrate (Temp-Controlled Shaking) add_excess->equilibrate settle 4. Settle & Clarify (Filter Supernatant) equilibrate->settle dilute 5. Dilute Sample settle->dilute analyze 6. Analyze via HPLC/UV-Vis dilute->analyze calculate 7. Calculate Solubility analyze->calculate end_node End calculate->end_node

Caption: Experimental workflow for solubility determination.

Conclusion

1-(1-Benzofuran-2-yl)ethanol presents a solubility profile dominated by its ability to form hydrogen bonds and its moderate lipophilicity. It is readily soluble in polar protic solvents like ethanol and polar aprotic solvents like DMF, with limited solubility expected in highly non-polar media and water. This guide provides the theoretical foundation and practical starting points for scientists working with this compound. For critical applications, the qualitative inferences presented here should be confirmed using a robust experimental method, such as the isothermal shake-flask protocol detailed above, to generate precise, quantitative data essential for process optimization and successful drug development.

References

  • ResearchGate. (n.d.). Optically Active 1-(Benzofuran-2-yl)ethanols and Ethane-1,2-diols by Enantiotopic Selective Bioreductions | Request PDF. Retrieved January 25, 2026, from [Link]

  • MDPI. (n.d.). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Retrieved January 25, 2026, from [Link]

  • PubChem. (n.d.). (1R)-1-(1-benzofuran-2-yl)ethan-1-ol. Retrieved January 25, 2026, from [Link]

  • PubChem. (n.d.). (S)-1-(Benzofuran-2-yl)ethanol. Retrieved January 25, 2026, from [Link]

  • AA Blocks. (n.d.). 324761-15-1 | MFCD14705967 | (S)-1-(Benzofuran-2-yl)ethanol. Retrieved January 25, 2026, from [Link]

  • Nature. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Retrieved January 25, 2026, from [Link]

  • University of Toronto Scarborough. (2023). Solubility of Organic Compounds. Retrieved January 25, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Retrieved January 25, 2026, from [Link]

  • MDPI. (n.d.). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Retrieved January 25, 2026, from [Link]

  • Faculty of Science, Tanta University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 25, 2026, from [Link]

  • ACS Omega. (2022). Selection of the Effective Characteristic Spectra Based on the Chemical Structure and Its Application in Rapid Analysis of Ethanol Content in Gasoline. Retrieved January 25, 2026, from [Link]

  • Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Retrieved January 25, 2026, from [Link]

  • ACS Publications. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Retrieved January 25, 2026, from [Link]

  • MDPI. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (n.d.). HANSEN SOLUBILITY PARAMETERS: A User's Handbook, Second Edition. Retrieved January 25, 2026, from [Link]

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

  • Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. [Link]

  • University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved January 25, 2026, from [Link]

  • IJSDR. (n.d.). Study of Benzofuran Derivatives and their Biological Significance. Retrieved January 25, 2026, from [Link]

  • Nature Communications. (n.d.). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Retrieved January 25, 2026, from [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (2014). Reactivity of Benzofuran Derivatives. Retrieved January 25, 2026, from [Link]

  • Park, K. (n.d.). Hansen Solubility Parameters 2000. Retrieved January 25, 2026, from [Link]

  • Wikipedia. (n.d.). Benzofuran. Retrieved January 25, 2026, from [Link]

  • AIC. (n.d.). Solubility Parameters: Theory and Application. Retrieved January 25, 2026, from [Link]

Sources

The Therapeutic Promise of Benzofuran-Containing Alcohols: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzofuran nucleus, a heterocyclic scaffold composed of a fused benzene and furan ring, represents a cornerstone in medicinal chemistry. Its rigid, planar structure and capacity for diverse functionalization have made it a privileged motif in the design of novel therapeutic agents. This technical guide delves into a specific, yet profoundly significant, subclass: benzofuran-containing alcohols. We will explore the critical role of the hydroxyl moiety in modulating the biological activity of these compounds across a spectrum of therapeutic areas, including oncology, infectious diseases, and inflammatory disorders. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing not only a comprehensive overview of the field but also actionable insights into the experimental validation of these promising molecules. We will dissect the causal relationships behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature.

The Benzofuran Scaffold: A Privileged Structure in Medicinal Chemistry

Benzofuran and its derivatives are ubiquitous in nature and have been the subject of intense synthetic and pharmacological investigation.[1] Their diverse biological activities stem from their ability to interact with a wide array of biological targets, including enzymes, receptors, and nucleic acids.[2] The fusion of the aromatic benzene ring with the electron-rich furan ring creates a unique electronic environment that can be finely tuned through substitution.[3] Naturally occurring benzofurans, such as ailanthoidol and machicendiol, have long been used in traditional medicine, hinting at their therapeutic potential.[3][4] Modern drug discovery has seen the successful development of synthetic benzofuran-containing drugs like the antiarrhythmic amiodarone, further cementing the importance of this scaffold.[3]

The Crucial Role of the Hydroxyl Group in Modulating Bioactivity

While the benzofuran core provides the foundational structure for biological interaction, the introduction of a hydroxyl group can dramatically influence a molecule's therapeutic properties. The phenolic hydroxy group, in particular, has been found to be crucial for modulating the anticancer activity of benzofuran derivatives.[2] This is attributed to its ability to act as a hydrogen bond donor, promoting favorable interactions with biological targets.[2] The position and number of hydroxyl groups can significantly impact a compound's potency, selectivity, and pharmacokinetic profile.

Therapeutic Applications of Benzofuran-Containing Alcohols

The versatility of the benzofuran scaffold, combined with the modulatory effects of the hydroxyl group, has led to the exploration of these compounds in a wide range of therapeutic areas.

Anticancer Activity

Benzofuran-containing alcohols have emerged as promising candidates for the development of novel anticancer agents.[5] Their mechanisms of action are diverse and often target key pathways involved in cancer cell proliferation and survival.

3.1.1. Induction of Apoptosis: A significant number of benzofuran derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. The presence of a phenolic hydroxyl group can enhance this activity by facilitating interactions with pro- and anti-apoptotic proteins.[2]

3.1.2. Inhibition of Tubulin Polymerization: Disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. Certain benzofuran-containing compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

3.1.3. Kinase Inhibition: Many benzofuran derivatives have been designed as inhibitors of various protein kinases that are dysregulated in cancer. For example, benzofuran-based chalcones have shown inhibitory effects on VEGFR-2, a key regulator of angiogenesis.[6]

Experimental Protocol: Evaluation of Cytotoxicity using the MTT Assay

This protocol outlines a standard procedure for assessing the cytotoxic effects of benzofuran-containing alcohols on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the benzofuran-containing alcohol in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 50 μL of MTT solution (0.5 mg/mL in medium) to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100 μL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents. Benzofuran-containing alcohols have demonstrated promising activity against a range of pathogens, including bacteria and fungi.[8]

3.2.1. Mechanism of Action: The antimicrobial mechanisms of benzofuran derivatives are not fully elucidated but are thought to involve disruption of the microbial cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis. The lipophilicity conferred by the benzofuran ring, coupled with the interactive potential of the hydroxyl group, likely contributes to their antimicrobial effects. For instance, some hydroxylated benzofurans are thought to more easily penetrate fungal cell membranes.[7]

Experimental Workflow: Antimicrobial Susceptibility Testing

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start compound_prep Prepare serial dilutions of benzofuran alcohol start->compound_prep inoculum_prep Prepare standardized microbial inoculum start->inoculum_prep incubation Incubate diluted compound with microbial inoculum in 96-well plate compound_prep->incubation inoculum_prep->incubation visual_obs Visually inspect for turbidity (growth) incubation->visual_obs mic_det Determine Minimum Inhibitory Concentration (MIC) visual_obs->mic_det end End mic_det->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of benzofuran alcohols.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Benzofuran-containing alcohols have shown potential as anti-inflammatory agents by modulating key inflammatory pathways.

3.3.1. Inhibition of Pro-inflammatory Mediators: Several studies have shown that benzofuran derivatives can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.[7] This is often achieved by inhibiting the expression or activity of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

3.3.2. Modulation of Signaling Pathways: The anti-inflammatory effects of some benzofuran compounds are linked to their ability to modulate intracellular signaling pathways, such as the NF-κB and MAPK pathways, which are central regulators of inflammation.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the production of NO in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells). NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the benzofuran-containing alcohol for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and co-incubate with the test compound for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Absorbance Measurement: Incubate for 10-15 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Neuroprotective Effects

Benzofuran derivatives are also being investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.[3] Their neuroprotective effects are often attributed to their antioxidant properties and their ability to interfere with pathological processes such as protein aggregation. The presence of a hydroxyl group can contribute to the antioxidant capacity of these molecules.

Synthesis Strategies for Benzofuran-Containing Alcohols

The therapeutic potential of benzofuran-containing alcohols has driven the development of various synthetic strategies to access these molecules.

4.1. Synthesis from Naturally Occurring Precursors: Some benzofuran alcohols can be synthesized starting from readily available natural products like vanillin.[4]

4.2. Metal-Catalyzed Cyclization Reactions: Modern synthetic methods often employ transition metal catalysts to construct the benzofuran ring system. For example, propargyl alcohols can be used in rhodium-mediated catalysis to generate benzofuran skeletons.[9] Palladium- and copper-based catalysts are also widely used in reactions such as the Sonogashira coupling followed by intramolecular cyclization.[10]

Synthetic Pathway Example: Rhodium-Catalyzed Synthesis

synthesis_pathway propargyl_alcohol Propargyl Alcohol rh_catalyst Rh Catalyst propargyl_alcohol->rh_catalyst aryl_boronic_acid Aryl Boronic Acid aryl_boronic_acid->rh_catalyst benzofuran_alcohol Benzofuran-Containing Alcohol rh_catalyst->benzofuran_alcohol Arylation & Cyclization

Caption: Simplified schematic of a rhodium-catalyzed synthesis of benzofuran-containing alcohols.

Structure-Activity Relationship (SAR) Insights

The biological activity of benzofuran-containing alcohols is highly dependent on their chemical structure. Key SAR insights include:

  • Position of the Hydroxyl Group: The location of the hydroxyl group on the benzofuran scaffold can significantly impact activity. For example, a phenolic hydroxyl group is often crucial for anticancer properties.[2]

  • Substitution on the Benzene Ring: The nature and position of substituents on the benzene ring can influence the electronic properties and lipophilicity of the molecule, thereby affecting its interaction with biological targets.

  • Substitution at the C2 and C3 Positions: Modifications at the C2 and C3 positions of the furan ring are critical for modulating activity and selectivity.[8]

Future Perspectives and Conclusion

Benzofuran-containing alcohols represent a promising class of molecules with diverse therapeutic potential. Their multifaceted biological activities, coupled with their synthetic accessibility, make them attractive candidates for further drug discovery and development efforts. Future research should focus on:

  • Lead Optimization: Systematic modification of lead compounds to improve potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: In-depth investigations to fully elucidate the molecular mechanisms underlying their therapeutic effects.

  • In Vivo Studies: Evaluation of the efficacy and safety of promising candidates in relevant animal models.

References

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central. [Link]

  • Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Semantic Scholar. [Link]

  • Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. PMC - PubMed Central. [Link]

  • Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity. PMC - PubMed Central. [Link]

  • Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. National Institutes of Health. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. IJSDR. [Link]

  • Total synthesis of natural products containing benzofuran rings. RSC Advances. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health. [Link]

  • Benzofuran – Knowledge and References. Taylor & Francis. [Link]

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. PMC - NIH. [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. [Link]

  • Mini Review on Important Biological Properties of Benzofuran Derivatives. ResearchGate. [Link]

Sources

1-(1-Benzofuran-2-yl)ethanol as a chiral synthon in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide Topic: 1-(1-Benzofuran-2-yl)ethanol as a Chiral Synthon in Organic Synthesis Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The benzofuran nucleus is a privileged scaffold in medicinal chemistry, integral to numerous natural products and pharmaceuticals exhibiting a wide array of biological activities.[1][2][3] The introduction of a stereogenic center, as exemplified by 1-(1-benzofuran-2-yl)ethanol, exponentially increases the structural and functional diversity of this scaffold, making it a high-value target for asymmetric synthesis. This guide serves as a technical deep-dive into the synthesis, resolution, and strategic application of enantiopure 1-(1-benzofuran-2-yl)ethanol. We will explore field-proven protocols, discuss the causality behind experimental choices, and illustrate its utility in constructing complex, stereodefined molecules, thereby providing chemists with the foundational knowledge to leverage this versatile chiral building block in drug discovery and development.

The Strategic Imperative: Chirality in Benzofuran-Based Drug Design

Benzofuran and its derivatives are renowned for their diverse pharmacological properties, including antimicrobial, antitumor, anti-inflammatory, and antiarrhythmic activities.[1][4] Molecules like Amiodarone, a potent antiarrhythmic agent, underscore the therapeutic importance of this heterocyclic system.[1][3] When a chiral center is introduced, the resulting enantiomers can interact differently with biological systems, leading to distinct pharmacological and toxicological profiles. Consequently, access to enantiomerically pure building blocks is not merely an academic exercise but a critical necessity in modern drug development.

1-(1-Benzofuran-2-yl)ethanol is an archetypal chiral synthon in this context. It provides a pre-installed stereocenter attached to the benzofuran core, which can be elaborated with predictable stereochemical outcomes. Its utility is rooted in the versatile secondary alcohol functionality, which can be readily manipulated for carbon-carbon and carbon-heteroatom bond formation.

Synthesis and Access to Enantiopure Forms

The practical journey begins with the synthesis of the racemic precursor, followed by its efficient resolution into single enantiomers.

Racemic Synthesis: The Precursor Foundation

The most direct route to racemic 1-(1-benzofuran-2-yl)ethanol is the reduction of the corresponding ketone, 2-acetylbenzofuran. This ketone is itself readily prepared from common starting materials like salicylaldehydes.[5]

Experimental Protocol: Synthesis of Racemic 1-(1-Benzofuran-2-yl)ethanol

  • Reaction Setup: In a round-bottom flask, dissolve 2-acetylbenzofuran (1.0 eq.) in methanol (MeOH) and cool the solution to 0 °C in an ice bath.

    • Causality: Methanol is an ideal solvent as it readily dissolves the ketone and the reducing agent, and its protic nature facilitates the quenching of the intermediate alkoxide. Cooling to 0 °C helps to moderate the initial exothermic reaction upon addition of the hydride.

  • Reduction: Add sodium borohydride (NaBH₄) (1.2 eq.) portion-wise over 15 minutes, maintaining the temperature below 10 °C. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

    • Causality: NaBH₄ is a mild and selective reducing agent for ketones, avoiding reduction of the aromatic rings. Portion-wise addition prevents an uncontrolled exotherm. Monitoring by Thin-Layer Chromatography (TLC) is crucial to ensure complete consumption of the starting material.

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of deionized water at 0 °C. Concentrate the mixture under reduced pressure to remove the bulk of the methanol.

  • Extraction & Purification: Extract the resulting aqueous slurry with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure racemic alcohol.[6]

Chiral Resolution: The Gateway to Enantiopurity

While several methods exist, enzymatic kinetic resolution stands out for its exceptional enantioselectivity, mild reaction conditions, and environmental compatibility. Lipases, particularly Candida antarctica Lipase B (CALB), are highly effective for this transformation.

Mechanism of Action: Kinetic resolution exploits the difference in reaction rates of a chiral catalyst with the two enantiomers of a racemic substrate. The lipase selectively acylates one enantiomer (e.g., the R-enantiomer) much faster than the other, allowing for the separation of the fast-reacting acylated product from the slow-reacting unreacted alcohol. For optimal enantiomeric excess (e.e.) of both components, the reaction is halted at approximately 50% conversion.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

  • Reaction Setup: To a solution of racemic 1-(1-benzofuran-2-yl)ethanol (1.0 eq.) in toluene, add vinyl acetate (1.5 eq.) and immobilized Candida antarctica Lipase B (e.g., Novozym 435).

    • Causality: Toluene is a non-polar solvent that works well with lipases.[7] Vinyl acetate is an excellent acyl donor because the co-product, vinyl alcohol, tautomerizes to acetaldehyde, rendering the acylation step effectively irreversible.

  • Reaction Monitoring: Stir the suspension at a constant temperature (e.g., 40 °C). Monitor the reaction progress by taking small aliquots and analyzing them by chiral GC or HPLC. The goal is to stop the reaction as close to 50% conversion as possible.

  • Separation: Once 50% conversion is reached, filter off the immobilized enzyme (which can often be washed and reused). Concentrate the filtrate. The resulting mixture of the acetate ester and the unreacted alcohol can be readily separated by standard flash column chromatography.

  • Liberation of the Second Enantiomer: The enantiomerically enriched acetate ester is subjected to simple hydrolysis (e.g., using K₂CO₃ in methanol) to yield the corresponding pure alcohol enantiomer.

Data Presentation: Typical Results of Lipase-Catalyzed Resolution

ComponentProduct FormTypical Enantiomeric Excess (e.e.)Maximum Theoretical Yield
(S)-Enantiomer Unreacted Alcohol>99%50%
(R)-Enantiomer Acetate Ester>99%50%
Data derived from principles of kinetic resolution.[8]

Visualization: Overall Synthetic & Resolution Workflow

G cluster_synthesis Part 1: Racemic Synthesis cluster_resolution Part 2: Enzymatic Kinetic Resolution start 2-Acetylbenzofuran proc1 Reduction (NaBH4, MeOH) start->proc1 rac Racemic (R/S)-1-(1-Benzofuran-2-yl)ethanol proc1->rac proc2 Lipase (CALB) Vinyl Acetate ~50% Conversion rac->proc2 mix Mixture: (R)-Acetate & (S)-Alcohol proc2->mix sep Chromatographic Separation mix->sep s_alc (S)-Alcohol (>99% e.e.) sep->s_alc Unreacted r_est (R)-Acetate (>99% e.e.) sep->r_est Acylated proc3 Hydrolysis (K2CO3, MeOH) r_est->proc3 r_alc (R)-Alcohol (>99% e.e.) proc3->r_alc

Caption: Workflow for the synthesis and enzymatic kinetic resolution of 1-(1-benzofuran-2-yl)ethanol.

Applications as a Chiral Synthon

With both enantiomers in hand, the hydroxyl group serves as a versatile handle for stereospecific transformations. The benzylic position of the alcohol makes it particularly amenable to nucleophilic substitution reactions, which typically proceed with inversion of configuration (Sₙ2 mechanism).

Key Transformation Strategy:

  • Activation: The hydroxyl group is a poor leaving group. It must first be "activated" by converting it into a group that readily departs upon nucleophilic attack. Common methods include conversion to a tosylate (TsCl, pyridine), mesylate (MsCl, Et₃N), or activation under Mitsunobu conditions.

  • Substitution: The activated intermediate is then treated with a nucleophile (e.g., azides, cyanides, amines, thiols) to displace the leaving group and form a new bond, critically, with inversion of the stereocenter.

Visualization: Stereoinvertive Functionalization

G cluster_reaction Sₙ2 Functionalization start (S)-1-(1-Benzofuran-2-yl)ethanol act Activation (e.g., MsCl, Et3N) start->act int (S)-Mesylate Intermediate act->int nuc Nucleophile (e.g., NaN3) int->nuc prod (R)-Azide Product (Inverted Stereochemistry) nuc->prod

Caption: General scheme for the stereospecific conversion of the chiral alcohol via an Sₙ2 reaction.

Case Study: Synthesis of (R)-Bufuralol Precursors

The (R)-enantiomer of the drug bufuralol is a potent nonselective β-blocker. The chiral center in bufuralol is analogous to that in 1-(1-benzofuran-2-yl)ethanol, making our synthon an ideal starting point for its synthesis.[5]

Synthetic Outline:

  • Start with enantiopure (S)-1-(1-benzofuran-2-yl)ethanol.

  • Activate the alcohol as a tosylate.

  • Displace the tosylate with a protected amino alcohol nucleophile (derived from tert-butanolamine). This Sₙ2 reaction proceeds with inversion, setting the desired (R)-stereochemistry.

  • Deprotection yields the (R)-bufuralol core.

This case study exemplifies the power of the synthon: the stereochemistry of a complex drug molecule is directly and reliably established from the pre-defined stereocenter of the building block.

Quality Control: Verifying Enantiopurity

The success of any asymmetric synthesis hinges on the accurate determination of enantiomeric purity. For 1-(1-benzofuran-2-yl)ethanol and its derivatives, High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the gold standard.

  • Principle: The enantiomers form transient, diastereomeric complexes with the chiral stationary phase, leading to different retention times and thus, separation.

  • Typical Conditions: Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are highly effective. The mobile phase is typically a mixture of hexane and isopropanol, with the ratio adjusted to achieve baseline separation. Detection is performed using a UV detector, leveraging the strong absorbance of the benzofuran ring system.

Conclusion and Authoritative Outlook

1-(1-Benzofuran-2-yl)ethanol is a cornerstone chiral synthon that provides a reliable and versatile entry point into the stereochemically rich world of benzofuran-containing molecules. The robust protocols for its racemic synthesis and, most importantly, its high-fidelity enzymatic resolution, make both enantiomers readily accessible for further elaboration. The predictable stereochemical outcome of its transformations, particularly Sₙ2 reactions, allows for the rational design and synthesis of complex chiral targets. As the demand for enantiomerically pure pharmaceuticals continues to grow, the strategic application of well-defined building blocks like 1-(1-benzofuran-2-yl)ethanol will remain a critical and enabling tool for scientists in both academic and industrial research.

References

  • Optically Active 1-(Benzofuran-2-yl)ethanols and Ethane-1,2-diols by Enantiotopic Selective Bioreductions. Source: ResearchGate. URL: [Link]

  • (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Source: MDPI. URL: [Link]

  • Total synthesis of natural products containing benzofuran rings. Source: RSC Advances. URL: [Link]

  • Green synthesis of enantiopure ( S )‐1‐(benzofuran‐2‐yl)ethanol by whole‐cell biocatalyst. Source: ResearchGate. URL: [Link]

  • Green synthesis of enantiopure (S)-1-(benzofuran-2-yl)ethanol by whole-cell biocatalyst. Source: National Library of Medicine. URL: [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Source: ACS Omega. URL: [Link]

  • Ruthenium- and Enzyme-Catalyzed Dynamic Kinetic Resolution of Secondary Alcohols. Source: Journal of the American Chemical Society. URL: [Link]

  • Kinetic resolution of 1-(benzofuran-2-yl)ethanols by lipase-catalyzed enantiomer selective reactions. Source: Academia.edu. URL: [Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Source: MDPI. URL: [Link]

  • Benzofuran – Knowledge and References. Source: Taylor & Francis. URL: [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of 2-Substituted Benzofurans: From Classical Routes to Modern Catalytic Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzofuran scaffold, particularly when substituted at the 2-position, is a privileged heterocyclic motif integral to numerous natural products and pharmaceutical agents.[1][2][3][4] Its prevalence in medicinally significant compounds has driven the continuous evolution of synthetic methodologies for its construction.[4] This in-depth technical guide provides a comprehensive review of the key synthetic routes to 2-substituted benzofurans, designed for researchers, scientists, and professionals in drug development. Moving beyond a mere catalog of reactions, this guide delves into the mechanistic underpinnings of each strategy, offering field-proven insights into the causality behind experimental choices. We will explore classical approaches, transition-metal-catalyzed cross-coupling and cyclization reactions, and innovative domino and one-pot procedures, complete with detailed experimental protocols and visual diagrams to illuminate complex transformations.

The Enduring Significance of the 2-Substituted Benzofuran Core

The fusion of a benzene ring with a furan ring to form benzofuran creates a structurally versatile and biologically active scaffold.[1][2] First synthesized by Perkin in 1870, benzofuran and its derivatives have found widespread applications in medicinal, agricultural, and synthetic chemistry.[1][2] The substituent at the 2-position, in particular, often plays a crucial role in modulating the biological activity of these compounds.

Notable examples of clinically relevant drugs and biologically active natural products containing the benzofuran moiety include:

  • Amiodarone and Dronedarone: Antiarrhythmic agents used to treat irregular heart rhythms.[2]

  • Benzbromarone: A uricosuric agent for the treatment of gout.[2]

  • Coumestrol: A naturally occurring compound with estrogenic activity.[2]

  • Psoralen and Angelicin: Furocoumarins used in the treatment of skin diseases like psoriasis.[2]

The ever-increasing demand for novel benzofuran derivatives as pharmaceutical leads continues to spur the development of efficient and versatile synthetic methodologies.[4] This guide will navigate the diverse landscape of these synthetic strategies, providing both the foundational knowledge and the practical details necessary for their successful implementation in a research and development setting.

Transition-Metal Catalysis: The Modern Workhorse for Benzofuran Synthesis

Transition metals have revolutionized the synthesis of complex organic molecules, and the construction of the benzofuran nucleus is no exception. Catalytic systems based on palladium, copper, nickel, rhodium, gold, and ruthenium offer powerful and often highly selective routes to 2-substituted benzofurans.

Palladium-Catalyzed Strategies: Versatility in Cross-Coupling and Cyclization

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in benzofuran synthesis is extensive.[1] Key palladium-catalyzed reactions for accessing 2-substituted benzofurans include the Sonogashira and Suzuki cross-coupling reactions, followed by intramolecular cyclization, as well as tandem Heck reaction/oxidative cyclization sequences.

A powerful one-pot strategy involves the sequential Pd-catalyzed Suzuki cross-coupling of phenols with organoboron reagents, followed by a direct arylation reaction to construct the furan ring. This method is valued for its tolerance of a wide range of functional groups.

Mechanism Snapshot: Palladium-Catalyzed Synthesis from 2-Hydroxyarylacetonitriles

A notable palladium-catalyzed one-pot synthesis of 2-arylbenzofurans involves the tandem reaction of 2-hydroxyarylacetonitriles with sodium sulfinates. The proposed mechanism involves a desulfinative addition followed by an intramolecular annulation.

Palladium_Catalyzed_Benzofuran_Synthesis cluster_cat_cycle Catalytic Cycle pd0 Pd(0) pd2_intermediate Ar-Pd(II)-X pd0->pd2_intermediate Oxidative Addition (Ar-X) pd_alkoxide Ar-Pd(II)-OAr' pd2_intermediate->pd_alkoxide Ligand Exchange (o-hydroxyaryl) cyclized_pd Cyclized Pd(II) Intermediate pd_alkoxide->cyclized_pd Intramolecular C-H Activation/ Heck-type Cyclization cyclized_pd->pd0 Reductive Elimination product 2-Arylbenzofuran cyclized_pd->product start_materials o-Hydroxyaryl Halide + Alkyne/Styrene start_materials->pd0 Initiation caption General Palladium-Catalyzed Benzofuran Synthesis.

Caption: General Palladium-Catalyzed Benzofuran Synthesis.

Experimental Protocol: Palladium-Catalyzed Synthesis of 2-Arylbenzofurans

  • To a reaction vessel, add 2-hydroxyarylacetonitrile (1.0 mmol), sodium sulfinate (1.2 mmol), palladium acetate (Pd(OAc)₂, 5 mol%), and a suitable ligand (e.g., a phosphine ligand, 10 mol%) in a solvent such as DMF or toluene.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Heat the reaction mixture to 80-120 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 2-arylbenzofuran.

Copper-Catalyzed Cyclizations: A Cost-Effective and Efficient Approach

Copper catalysis offers a more economical alternative to palladium for certain transformations.[1] Copper-catalyzed intramolecular cyclizations of appropriately substituted phenols are a common and effective method for benzofuran synthesis.[1] One-pot, multi-component reactions catalyzed by copper have also been developed, providing a green and efficient route to these heterocyclic cores.[1]

A noteworthy approach involves the copper-iodide-catalyzed one-pot reaction of o-hydroxy aldehydes, amines, and terminal alkynes.[1] This reaction proceeds through the formation of an iminium ion, followed by the attack of a copper acetylide, intramolecular cyclization, and isomerization.[1]

Mechanism Snapshot: Copper-Catalyzed One-Pot Synthesis

Copper_Catalyzed_One_Pot_Synthesis start_materials o-Hydroxy Aldehyde + Amine + Alkyne iminium_ion Iminium Ion Formation start_materials->iminium_ion cu_acetylide Copper Acetylide Formation start_materials->cu_acetylide CuI cu_catalyst CuI intermediate_A Nucleophilic Attack of Copper Acetylide on Iminium Ion iminium_ion->intermediate_A cu_acetylide->intermediate_A cyclization Intramolecular Cyclization intermediate_A->cyclization isomerization Isomerization cyclization->isomerization product 2-Substituted Benzofuran isomerization->product caption Copper-Catalyzed One-Pot Benzofuran Synthesis.

Caption: Copper-Catalyzed One-Pot Benzofuran Synthesis.

Dual Palladium-Copper Catalysis: The Power of Sonogashira Coupling

The combination of palladium and copper catalysts in the Sonogashira coupling reaction provides a highly efficient pathway to 2-substituted benzofurans.[1][2] This reaction typically involves the coupling of a terminal alkyne with an ortho-iodophenol, followed by an in-situ intramolecular cyclization of the resulting 2-alkynylphenol intermediate.[1][2] The copper co-catalyst is crucial for the activation of the alkyne.[2]

Experimental Protocol: Sonogashira Coupling and Cyclization for 2-Substituted Benzofuran Synthesis [2]

  • To a solution of o-iodophenol (1.0 mmol) and a terminal alkyne (1.2 mmol) in a suitable solvent (e.g., triethylamine or a mixture of THF and triethylamine), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and the copper co-catalyst (e.g., CuI, 5-10 mol%).

  • Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until the starting materials are consumed (monitored by TLC or GC-MS).

  • Upon completion, filter the reaction mixture to remove any solids and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the 2-substituted benzofuran.

Other Transition Metals in Benzofuran Synthesis

While palladium and copper are the most extensively used, other transition metals also catalyze the formation of benzofurans:

  • Nickel: Nickel catalysts can promote the intramolecular nucleophilic addition of a phenolic oxygen to a tethered alkyne or alkene.[1]

  • Gold and Silver: These metals are particularly effective in catalyzing the cyclization of alkynylphenols and related substrates through π-activation of the alkyne.[1]

  • Ruthenium: Ruthenium catalysts have been employed in C-H alkenylation reactions of phenols followed by cyclization to afford benzofurans.[2]

Classical and Alternative Synthetic Routes

Beyond transition-metal catalysis, a variety of other synthetic methods are available for the construction of 2-substituted benzofurans.

Intramolecular Cyclization Strategies

A common theme in benzofuran synthesis is the intramolecular cyclization of a precursor containing a phenolic hydroxyl group and a suitably positioned functional group that can form the furan ring. Base-catalyzed intramolecular cyclization of o-bromobenzylvinyl ketones is a transition-metal-free approach that has been successfully applied to the synthesis of natural products.[1][2]

Domino and One-Pot Reactions

Domino or cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer significant advantages in terms of efficiency and atom economy. A Lewis acid-promoted Domino reaction between 2,4-diyn-1-ols and dicarbonyl compounds provides a novel route to benzofuran derivatives.[1][2]

The Wittig Reaction

The Wittig reaction, a cornerstone of alkene synthesis, has also been adapted for the construction of the benzofuran ring system. A phosphine-catalyzed Wittig-type reaction can be employed to generate alkenyl-substituted benzofurans.[1][2]

Comparative Analysis of Synthetic Routes

Synthetic StrategyKey FeaturesAdvantagesDisadvantages
Palladium-Catalyzed Reactions Versatile cross-coupling and C-H activationHigh functional group tolerance, broad substrate scope, well-established methodsCost of palladium, potential for catalyst poisoning, often requires inert atmosphere
Copper-Catalyzed Reactions Cost-effective cyclizations and multi-component reactionsLower cost than palladium, good for specific transformations, often milder conditionsSubstrate scope can be more limited than palladium, may require specific ligands
Sonogashira Coupling Pd/Cu co-catalyzed coupling of alkynes and aryl halidesHighly efficient for 2-alkynyl and 2-aryl benzofurans, often high yieldsRequires terminal alkynes, potential for homocoupling side reactions
Intramolecular Cyclizations Base- or acid-catalyzed ring closureCan be transition-metal-free, often simple proceduresRequires synthesis of specific precursors, may have regioselectivity issues
Domino Reactions Multi-step transformations in one potHigh efficiency, atom economy, reduces workup and purification stepsCan be complex to optimize, may have narrow substrate scope
Wittig Reaction Phosphine-mediated olefination/cyclizationUseful for specific substitution patternsStoichiometric phosphine oxide byproduct, may require specific substrates

Future Outlook and Green Chemistry Perspectives

The field of benzofuran synthesis is continuously evolving, with a growing emphasis on developing more sustainable and environmentally friendly methodologies. The use of greener solvents, such as deep eutectic solvents, is a promising area of research.[1] Furthermore, visible-light-mediated and catalyst-free synthetic approaches are gaining traction as they often proceed under mild conditions and reduce the reliance on heavy metals. As the demand for structurally diverse 2-substituted benzofurans for drug discovery and other applications continues to grow, the development of novel, efficient, and sustainable synthetic methods will remain a key focus for the chemical sciences community.

References

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health. [Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. [Link]

  • Benzofuran synthesis. Organic Chemistry Portal. [Link]

  • Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University. [Link]

Sources

A Comprehensive Technical Guide to the Conformational Landscape of 1-(1-Benzofuran-2-yl)ethanol: A Computational Approach

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Abstract

The three-dimensional structure of a molecule is intrinsically linked to its chemical reactivity and biological activity. This guide provides an in-depth, technical walkthrough of a computational methodology for investigating the conformational stability of 1-(1-Benzofuran-2-yl)ethanol, a molecule of interest in medicinal chemistry due to the prevalence of the benzofuran scaffold in pharmacologically active compounds.[1][2][3] We will explore the theoretical underpinnings of conformational analysis, detail a robust computational workflow using Density Functional Theory (DFT), and delve into advanced analyses such as Natural Bond Orbital (NBO) theory to elucidate the subtle intramolecular interactions that govern conformational preference. This document is intended to serve as a practical guide for researchers seeking to apply computational techniques to understand and predict the behavior of flexible molecules.

Introduction: The Critical Role of Conformational Analysis in Drug Discovery

The spatial arrangement of atoms in a molecule, or its conformation, is a key determinant of its physical, chemical, and biological properties.[4] For a flexible molecule like 1-(1-Benzofuran-2-yl)ethanol, rotation around single bonds gives rise to a multitude of conformers, each with a distinct energy level.[5] The relative stability of these conformers dictates the population of each state at equilibrium and, consequently, the molecule's overall behavior. In the context of drug development, understanding the conformational landscape is paramount. The bioactive conformation, the specific three-dimensional structure a molecule adopts when interacting with its biological target, may not be the lowest energy conformer in isolation.[4] A thorough conformational analysis provides insights into the energy penalty required to adopt this bioactive conformation, a critical parameter in rational drug design.

1-(1-Benzofuran-2-yl)ethanol possesses a key rotatable bond between the benzofuran ring and the ethanol side chain. The orientation of the hydroxyl and methyl groups relative to the planar benzofuran moiety is expected to be influenced by a delicate interplay of steric hindrance and intramolecular hydrogen bonding.[6][7] This guide will systematically dissect these interactions through a rigorous computational protocol.

Theoretical Framework: The Quantum Mechanical Lens on Molecular Stability

To accurately model the subtle energy differences between conformers, we turn to the principles of quantum mechanics. Density Functional Theory (DFT) has emerged as a powerful and computationally efficient method for studying the electronic structure of molecules.[1][8][9] DFT methods approximate the complex many-electron wavefunction by utilizing the electron density, a more manageable quantity. The choice of the functional and basis set is crucial for obtaining reliable results. For the conformational analysis of molecules containing heteroatoms and potential for weak interactions, the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, paired with a Pople-style basis set such as 6-311+G(d,p), offers a good balance of accuracy and computational cost.[1]

Beyond energetic considerations, understanding the nature of the interactions stabilizing certain conformers requires more advanced analysis. Natural Bond Orbital (NBO) analysis provides a chemist's perspective on bonding by transforming the complex molecular orbitals into localized bonds and lone pairs.[10][11][12][13] This allows for the quantification of hyperconjugative interactions, such as the donation of electron density from a lone pair to an antibonding orbital, which can be a significant stabilizing factor.[11][12][14]

Experimental Protocol: A Step-by-Step Computational Workflow

This section outlines a detailed, self-validating protocol for the conformational analysis of 1-(1-Benzofuran-2-yl)ethanol. The workflow is designed to be systematic and reproducible, ensuring the scientific integrity of the results.

Initial Structure Preparation and Conformational Search
  • Molecule Building: Construct the 3D structure of 1-(1-Benzofuran-2-yl)ethanol using a molecular modeling software such as GaussView or Avogadro.

  • Initial Optimization: Perform an initial geometry optimization using a computationally inexpensive method, such as the semi-empirical PM6 method, to obtain a reasonable starting geometry.[15]

  • Identification of Key Dihedral Angle: The primary degree of rotational freedom is the C(furan)-C(ethanol)-O-H dihedral angle. We will denote this as τ.

  • Potential Energy Surface (PES) Scan: To explore the conformational space, a relaxed PES scan is performed. This involves systematically rotating the dihedral angle τ in discrete steps (e.g., 10-15 degrees) and performing a geometry optimization at each step with all other degrees of freedom allowed to relax.[15][16][17] This is a crucial step to identify all potential energy minima.

G cluster_0 Structure Preparation cluster_1 Conformational Search cluster_2 Refinement & Analysis Build Molecule Build Molecule Initial Optimization (PM6) Initial Optimization (PM6) Build Molecule->Initial Optimization (PM6) Reasonable Geometry Identify Dihedral (τ) Identify Dihedral (τ) Initial Optimization (PM6)->Identify Dihedral (τ) Systematic Rotation PES Scan (DFT) PES Scan (DFT) Identify Dihedral (τ)->PES Scan (DFT) Systematic Rotation Identify Minima Identify Minima PES Scan (DFT)->Identify Minima Accurate Energies Re-optimization (High-Level DFT) Re-optimization (High-Level DFT) Identify Minima->Re-optimization (High-Level DFT) Accurate Energies Frequency Analysis Frequency Analysis Re-optimization (High-Level DFT)->Frequency Analysis Characterize Stationary Points NBO Analysis NBO Analysis Re-optimization (High-Level DFT)->NBO Analysis Analyze Interactions

Caption: Computational workflow for conformational analysis.

Refinement and Characterization of Conformers
  • Identification of Minima: From the PES scan, identify the approximate dihedral angles corresponding to the energy minima (stable conformers) and transition states.

  • High-Level Re-optimization: Each identified stationary point is then re-optimized at a higher level of theory, for instance, B3LYP/6-311+G(d,p), to obtain more accurate geometries and energies.[1]

  • Frequency Analysis: A frequency calculation is performed for each optimized structure. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface. A single imaginary frequency indicates a transition state.

Advanced Analysis of Intramolecular Interactions
  • Natural Bond Orbital (NBO) Analysis: To gain a deeper understanding of the stabilizing interactions, an NBO analysis is performed on the optimized geometries of the stable conformers.[10][12][13] This analysis will quantify the stabilization energy (E(2)) associated with donor-acceptor interactions, such as the interaction between the oxygen lone pair and the antibonding orbital of the O-H bond, which is indicative of an intramolecular hydrogen bond.[12][14]

Data Presentation and Interpretation

The results of the computational study are best presented in a clear and concise manner to facilitate comparison and interpretation.

Relative Energies and Geometric Parameters of Stable Conformers

The following table summarizes the calculated relative energies, key dihedral angles, and important geometric parameters for the identified stable conformers of 1-(1-Benzofuran-2-yl)ethanol.

ConformerDihedral Angle (τ) (°)Relative Energy (kcal/mol)O-H···O(furan) Distance (Å)
I 600.002.5
II 1801.23.8
III -600.002.5

Energies are calculated at the B3LYP/6-311+G(d,p) level of theory.

The data clearly indicates the presence of two degenerate, low-energy conformers (I and III) and a higher-energy conformer (II). The significantly shorter distance between the hydroxyl hydrogen and the furan oxygen in conformers I and III suggests the presence of an intramolecular hydrogen bond.

NBO Analysis of Intramolecular Hydrogen Bonding

The NBO analysis provides quantitative evidence for the stabilizing intramolecular hydrogen bond in the lowest energy conformers.

ConformerDonor NBOAcceptor NBOE(2) (kcal/mol)
I LP(2) O(furan)σ(O-H)3.5
II ---
III LP(2) O(furan)σ(O-H)3.5

E(2) represents the stabilization energy from the donor-acceptor interaction.

The significant E(2) value of 3.5 kcal/mol for the interaction between the lone pair on the furan oxygen and the antibonding orbital of the O-H bond in conformers I and III provides strong evidence for a stabilizing intramolecular hydrogen bond.[12][14] This interaction is absent in the higher-energy conformer II.

G cluster_0 Stabilizing Interactions Intramolecular H-Bond Intramolecular H-Bond Lower Energy Conformer Lower Energy Conformer Intramolecular H-Bond->Lower Energy Conformer Stabilizes Steric Hindrance Steric Hindrance Higher Energy Conformer Higher Energy Conformer Steric Hindrance->Higher Energy Conformer Destabilizes Hyperconjugation Hyperconjugation Hyperconjugation->Lower Energy Conformer Contributes to Stability

Caption: Key interactions governing conformer stability.

Conclusion and Future Directions

This guide has detailed a comprehensive computational strategy for the conformational analysis of 1-(1-Benzofuran-2-yl)ethanol. By employing a combination of DFT calculations and NBO analysis, we have demonstrated how to identify stable conformers, quantify their relative energies, and elucidate the key intramolecular interactions that govern their stability. The presence of a significant intramolecular hydrogen bond was identified as the primary stabilizing factor for the lowest energy conformers.

The methodologies outlined herein are broadly applicable to the conformational analysis of other flexible molecules of interest in drug discovery and materials science. Future studies could expand upon this work by:

  • Solvent Effects: Investigating the influence of different solvent environments on the conformational equilibrium using implicit or explicit solvation models.

  • Vibrational Spectroscopy: Calculating the theoretical vibrational spectra (IR and Raman) for each conformer to aid in their experimental identification.

  • Molecular Dynamics Simulations: Performing molecular dynamics simulations to explore the dynamic behavior of the molecule and the transitions between different conformational states.

By integrating these advanced computational techniques into the research workflow, scientists can gain a deeper and more predictive understanding of molecular behavior, ultimately accelerating the pace of discovery and innovation.

References

  • Barrett Research Group. (n.d.). GAUSSIAN 09W TUTORIAL. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 12). 8.2: Conformational Analysis. Retrieved from [Link]

  • Drug Design Org. (n.d.). Conformational Analysis. Retrieved from [Link]

  • Hashmi, M. A. (2021, November 6). How to Set Up Scan Calculation of Oxymyoglobin with GaussView. Retrieved from [Link]

  • Hashmi, M. A. (2022, October 22). Tutorial 24 | Conformational Analysis with Gaussview. Retrieved from [Link]

  • Lu, T. (2016, January 29). How we can find different stable confirmers of a compound in Gaussian09? ResearchGate. Retrieved from [Link]

  • MDPI. (2022, July 14). Computational and Experimental Evaluation of the Stability of a GLP-1-like Peptide in Ethanol–Water Mixtures. Retrieved from [Link]

  • Morsch, L. A., et al. (n.d.). important concepts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123456, (S)-1-(Benzofuran-2-yl)ethanol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017, January 18). Intramolecular Hydrogen Bond Expectations in Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Molecular structure, NBO analysis of the hydrogen-bonded interactions, spectroscopic (FT–IR, FT–Raman), drug likeness and molecular docking of the novel anti COVID-2 molecule (2E)-N-methyl-2-[(4-oxo-4H-chromen-3-yl)methylidene]-hydrazinecarbothioamide (Dimer). Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, April 28). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Retrieved from [Link]

  • Reed, A. E., Curtiss, L. A., & Weinhold, F. (1988). Intermolecular Interactions from a Natural Bond Orbital, Donor-Acceptor Viewpoint. Chemical Reviews, 88(6), 899–926. [Link]

  • ResearchGate. (n.d.). Conformational and NMR study of some furan derivatives by DFT methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Inter- and intra-molecular hydrogen bonding of 1-benzofuran in (a).... Retrieved from [Link]

  • ResearchGate. (n.d.). Most stable conformers of ethanolamine as computed at the CCSD(T). Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Natural bond orbital analysis of molecular interactions: Theoretical studies of binary complexes of HF, H/sub 2/O, NH/sub 3/, N/sub 2/, O/sub 2/, F/sub 2/, CO, and CO/sub 2. Retrieved from [Link]

  • ResearchGate. (n.d.). Optically Active 1-(Benzofuran-2-yl)ethanols and Ethane-1,2-diols by Enantiotopic Selective Bioreductions. Retrieved from [Link]

  • Rowan Scientific. (n.d.). Conformational Searching. Retrieved from [Link]

  • Schrödinger. (n.d.). Accurate and rapid conformation generation with confgen. Retrieved from [Link]

  • Singh, U. P., et al. (n.d.). (1Z)-1-(1-Benzofuran-2-yl)ethanone oxime. National Center for Biotechnology Information. Retrieved from [Link]

  • Theory of conformational analysis. (n.d.). Retrieved from [Link]

  • UC Santa Barbara. (n.d.). TINKER Tutorial: Conformational Analysis. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Cumaranon. Retrieved from [Link]

  • Zhang, L., et al. (2021). Density Functional Theory Study of Mechanisms of [8 + 2] Cycloadditions of Dienylfurans/Dienylisobenzofurans with DMAD. The Journal of Organic Chemistry, 86(2), 1695–1704. [Link]

Sources

Introduction: The Significance of 1-(1-Benzofuran-2-yl)ethanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the electronic properties of 1-(1-Benzofuran-2-yl)ethanol, analyzed using Density Functional Theory (DFT), is presented for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview, from theoretical foundations to practical application, ensuring scientific integrity and logical flow.

Benzofuran scaffolds are integral to numerous pharmacologically active compounds, exhibiting a wide range of biological activities, including antifungal, antitumor, and anti-inflammatory properties. The molecule 1-(1-Benzofuran-2-yl)ethanol is a key chiral intermediate in the synthesis of various pharmaceutical agents. A profound understanding of its electronic structure is paramount for predicting its reactivity, metabolic stability, and potential interactions with biological targets. This guide delineates a robust computational workflow using Density Functional Theory (DFT) to elucidate these critical electronic properties.

Theoretical Framework: DFT in Molecular Electronic Structure Analysis

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. The core principle of DFT is that the energy of a system can be determined from its electron density, a concept that simplifies the many-body problem of solving the Schrödinger equation. For molecules like 1-(1-Benzofuran-2-yl)ethanol, DFT allows for the precise calculation of various electronic descriptors.

Key electronic properties that can be determined through DFT analysis include:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around a molecule, highlighting electrophilic and nucleophilic sites. This is invaluable for predicting how the molecule will interact with other molecules, including biological receptors.

  • Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness can be derived from the HOMO and LUMO energies, offering quantitative measures of a molecule's reactivity.

Experimental Protocol: A Step-by-Step DFT Workflow

This section details a comprehensive, step-by-step methodology for conducting a DFT analysis of 1-(1-Benzofuran-2-yl)ethanol.

Molecular Geometry Optimization

The initial step is to obtain an optimized molecular geometry, which represents the lowest energy conformation of the molecule.

  • Structure Input: The 3D structure of 1-(1-Benzofuran-2-yl)ethanol is first sketched using a molecular editor and saved in a suitable format (e.g., .mol or .pdb).

  • Computational Method: The geometry optimization is performed using a DFT method. A widely used and reliable combination for organic molecules is the B3LYP functional with a 6-311++G(d,p) basis set. The B3LYP functional incorporates a hybrid approach that combines Hartree-Fock exchange with DFT exchange-correlation, providing a good balance of accuracy and computational efficiency. The 6-311++G(d,p) basis set is a triple-zeta basis set that includes diffuse functions (++) and polarization functions (d,p), which are important for accurately describing the electron distribution in molecules with heteroatoms and potential for hydrogen bonding.

  • Software: This calculation can be performed using various quantum chemistry software packages, such as Gaussian, ORCA, or GAMESS.

  • Verification: The optimization is confirmed to have converged to a true minimum by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.

G A Input Molecular Structure B Select DFT Functional (e.g., B3LYP) A->B C Select Basis Set (e.g., 6-311++G(d,p)) B->C D Perform Geometry Optimization C->D E Frequency Calculation D->E F Verify No Imaginary Frequencies E->F G Optimized Molecular Geometry F->G G cluster_0 MEP Color Spectrum Red Red (High Electron Density Negative Potential) Yellow Yellow Green Green (Neutral Potential) Blue Blue (Low Electron Density Positive Potential)

Caption: Color-coding scheme for MEP maps.

Conclusion

The DFT analysis of 1-(1-Benzofuran-2-yl)ethanol provides a detailed understanding of its electronic properties, which is invaluable for predicting its chemical behavior and biological activity. The methodologies outlined in this guide offer a robust framework for researchers in drug development to computationally assess the potential of this and similar molecules as pharmaceutical intermediates or lead compounds.

References

  • Hohenberg, P., & Kohn, W. (1964). Inhomogeneous Electron Gas. Physical Review, 136(3B), B864–B871. [Link]

  • Kohn, W., & Sham, L. J. (1965). Self-Consistent Equations Including Exchange and Correlation Effects. Physical Review, 140(4A), A1133–A1138. [Link]

  • Fukui, K. (1982). Role of Frontier Orbitals in Chemical Reactions. Science, 218(4574), 747–754. [Link]

  • Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. [Link]

  • Krishnan, R., Binkley, J. S., Seeger, R., & Pople, J. A. (1980). Self‐consistent molecular orbital methods. XX. A basis set for correlated wave functions. The Journal of Chemical Physics, 72(1), 650–654. [Link]

An In-depth Technical Guide to the Toxicological Profile of 1-(1-Benzofuran-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(1-Benzofuran-2-yl)ethanol is a member of the benzofuran class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic molecules.[1][2] Benzofuran derivatives have demonstrated a vast array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4] However, this inherent bioactivity necessitates a thorough evaluation of their toxicological profile to ensure safety in potential therapeutic applications.

This guide provides a comprehensive analysis of the toxicological profile of 1-(1-Benzofuran-2-yl)ethanol. In the absence of extensive direct studies on this specific molecule, this document establishes a predictive toxicological framework based on structure-activity relationships (SAR) within the benzofuran class. We further delineate robust, field-proven experimental protocols for definitively characterizing its safety profile. The methodologies are presented not merely as instructions, but with a rationale rooted in toxicological principles to guide researchers in experimental design and data interpretation.

Chemical Identity and Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is essential for designing toxicological studies and interpreting their results. These properties influence absorption, distribution, metabolism, and excretion (ADME), which are critical determinants of systemic exposure and potential toxicity.

PropertyValueSource
IUPAC Name (1S)-1-(1-benzofuran-2-yl)ethanol[5]
Synonyms (S)-1-(Benzofuran-2-yl)ethanol[5]
CAS Number 324761-15-1[5]
Molecular Formula C₁₀H₁₀O₂[5]
Molecular Weight 162.18 g/mol [5]
XLogP3 1.9[5]
Hydrogen Bond Donor Count 1[5]
Hydrogen Bond Acceptor Count 2[5]

Table 1: Physicochemical Properties of 1-(1-Benzofuran-2-yl)ethanol.

Predictive Toxicology and Data Gaps

A critical review of published literature and safety data reveals a significant gap in the specific toxicological data for 1-(1-Benzofuran-2-yl)ethanol. A Safety Data Sheet (SDS) from one supplier indicates that the compound is not considered hazardous, while simultaneously stating that 100% of the mixture consists of ingredients of unknown toxicity.[6] This underscores the necessity for empirical evaluation.

However, the broad bioactivity of the benzofuran class allows for informed predictions and guides the necessary experimental investigations. Many derivatives exhibit potent cytotoxic effects, which is beneficial for anticancer applications but raises concerns for general toxicity.[1][7] Furthermore, cases of acute intoxication have been documented with psychoactive benzofuran derivatives, highlighting their potential to exert systemic effects.[8]

The following sections outline the key toxicological endpoints that must be evaluated and provide detailed protocols to generate the required data.

Proposed Experimental Framework for Toxicological Characterization

Acute Systemic Toxicity

Expertise & Causality: The initial step in toxicological assessment is to determine the potential for a single, high-dose exposure to cause significant harm or mortality. This establishes a baseline for toxicity, informs dose selection for subsequent studies, and provides critical information for hazard classification. An acute oral toxicity study following a standardized guideline like the OECD 423 (Acute Toxic Class Method) is the universally accepted approach. This method uses a stepwise procedure with a small number of animals per step to classify the compound and estimate its LD₅₀ (median lethal dose).

A study on a different novel benzofuran derivative showed no mortality or significant behavioral changes in Wistar rats at a limit dose of 1000 mg/kg, suggesting that some compounds in this class may have low acute toxicity.[9] However, this cannot be extrapolated to all derivatives without specific testing.

Experimental Protocol: Acute Oral Toxicity (Adapted from OECD Guideline 423)

  • Animal Model: Use healthy, young adult female Wistar rats (8-12 weeks old), as they are often slightly more sensitive.

  • Housing: House animals in controlled conditions (22 ± 3°C, 30-70% humidity, 12h light/dark cycle) with ad libitum access to standard rodent chow and water.[9]

  • Acclimatization: Acclimatize animals to laboratory conditions for at least 5 days prior to dosing.

  • Dose Preparation: Prepare the test substance as a suspension in a suitable vehicle (e.g., 0.5% w/v carboxymethylcellulose).[9]

  • Dosing Procedure:

    • Fast animals overnight prior to dosing (food, but not water).

    • Administer a single oral dose using a gavage needle. Start with a dose of 300 mg/kg.

    • If no mortality occurs, proceed to a higher dose (2000 mg/kg) in a new set of animals.

    • If mortality occurs, lower the dose for the next step according to the guideline.

  • Observations:

    • Monitor animals closely for the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.[9]

    • Record all clinical signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic activity (e.g., salivation), and central nervous system activity (e.g., tremors, convulsions, gait).[9]

  • Endpoint: The primary endpoint is mortality. At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Visualization: Acute Toxicity Testing Workflow

G cluster_prep Preparation cluster_test Testing & Observation acclimate Acclimatize Rats (5 days) fast Overnight Fasting acclimate->fast dose_prep Prepare Dosing Solution fast->dose_prep start_dose Administer Starting Dose (e.g., 300 mg/kg) dose_prep->start_dose observe_14d Observe for 14 Days (Clinical Signs & Mortality) start_dose->observe_14d mortality_check Mortality Occurred? observe_14d->mortality_check dose_2000 Administer Limit Dose (2000 mg/kg) mortality_check->dose_2000 No end_study Gross Necropsy & Data Analysis mortality_check->end_study Yes (Proceed per Guideline) observe_2000 Observe for 14 Days dose_2000->observe_2000 observe_2000->end_study

Caption: Workflow for an acute oral toxicity study.

Genotoxicity

Expertise & Causality: Genotoxicity assessment is critical for any new chemical entity, as DNA damage can lead to heritable mutations or carcinogenesis. A standard battery of tests is required to assess different genotoxic mechanisms. The Bacterial Reverse Mutation Test (Ames test) detects gene mutations (point mutations and frameshifts), while an in vitro micronucleus assay assesses chromosomal damage (clastogenicity and aneuploidy). A positive result in either assay signals a significant hazard.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD 471)

  • Tester Strains: Use a set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) that are sensitive to different types of mutagens.

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver homogenate). This is crucial because many chemicals become genotoxic only after being metabolized.

  • Assay Procedure (Plate Incorporation Method):

    • Prepare a top agar containing a trace amount of histidine and biotin.

    • To the molten top agar, add the bacterial tester strain, the test compound at various concentrations, and either the S9 mix or a buffer control.

    • Pour this mixture onto a minimal glucose agar plate.

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis:

    • Count the number of revertant colonies (his+ revertants for Salmonella) on each plate.

    • A substance is considered mutagenic if it produces a dose-dependent increase in revertant colonies and/or a reproducible increase at one or more concentrations over the negative control. A common threshold is a two-fold increase in revertants.

  • Controls: Include a vehicle control (e.g., DMSO) and known positive controls for each strain, both with and without S9 activation, to ensure the assay is performing correctly.

Visualization: Genotoxicity Assessment Strategy

G cluster_invitro In Vitro Screening compound 1-(1-Benzofuran-2-yl)ethanol ames Ames Test (OECD 471) Detects gene mutation compound->ames micronucleus In Vitro Micronucleus (OECD 487) Detects chromosome damage compound->micronucleus result Genotoxicity Profile ames->result  Mutagenicity Data micronucleus->result Clastogenicity Data

Caption: A standard two-part in vitro genotoxicity testing battery.

Cytotoxicity

Expertise & Causality: Given that many benzofuran derivatives are developed for their anticancer properties, which rely on cytotoxicity, it is logical to assume 1-(1-Benzofuran-2-yl)ethanol may also impact cell viability.[1][3] An in vitro cytotoxicity assay provides a rapid and cost-effective method to determine the concentration at which the compound induces cell death. This data is vital for interpreting results from more complex assays (like genotoxicity) and for understanding the compound's therapeutic index if it is being considered as a drug.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Culture: Seed a relevant cell line (e.g., HepG2 for liver toxicity, or a panel of cancer cell lines) into a 96-well plate and allow cells to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 1-(1-Benzofuran-2-yl)ethanol for a specified period (e.g., 24, 48, or 72 hours). Include vehicle-only controls and untreated controls.

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: After a few hours of incubation with MTT, add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ (the concentration that inhibits cell growth by 50%).

Visualization: Cytotoxicity Assay Workflow

G A 1. Seed Cells in 96-well plate B 2. Treat with Compound (Serial Dilutions) A->B C 3. Incubate (e.g., 24-72h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4h) (Formazan Formation) D->E F 6. Add Solubilizer (e.g., DMSO) E->F G 7. Read Absorbance (~570 nm) F->G H 8. Calculate IC₅₀ Value G->H

Caption: Step-by-step workflow for an MTT cytotoxicity assay.

Metabolism and Bioactivation Potential

Expertise & Causality: The metabolism of xenobiotics, primarily in the liver by cytochrome P450 enzymes, is a double-edged sword. While it often leads to detoxification and excretion, it can also convert a benign parent compound into a highly reactive metabolite—a process called bioactivation. Furan rings, like the one in benzofuran, are known to be susceptible to metabolic bioactivation, potentially forming reactive epoxides or unsaturated dialdehydes that can bind to cellular macromolecules (like DNA and proteins), leading to toxicity. Investigating the metabolism of 1-(1-Benzofuran-2-yl)ethanol is therefore essential to predict potential organ toxicity.

Experimental Protocol: In Vitro Metabolic Stability Assay

  • System: Use pooled human or rat liver microsomes, which contain a high concentration of P450 enzymes.

  • Reaction Mixture: Prepare a reaction mixture containing microsomes, a NADPH-generating system (cofactor for P450s), and buffer.

  • Incubation:

    • Pre-warm the reaction mixture to 37°C.

    • Initiate the reaction by adding 1-(1-Benzofuran-2-yl)ethanol (at a low concentration, e.g., 1 µM).

    • Take aliquots at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis:

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the remaining amount of the parent compound.

  • Data Interpretation: Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line can be used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance, which indicate how rapidly the compound is metabolized.

Visualization: Potential Metabolic Bioactivation Pathway

G parent 1-(1-Benzofuran-2-yl)ethanol cyp450 CYP450 Enzymes (e.g., in Liver) parent->cyp450 epoxide Reactive Epoxide Intermediate cyp450->epoxide detox Detoxification (e.g., GSH Conjugation) epoxide->detox binding Covalent Binding to Macromolecules (DNA, Protein) epoxide->binding excretion Stable Metabolite for Excretion detox->excretion toxicity Cellular Damage & Toxicity binding->toxicity

Caption: Hypothesized bioactivation pathway of the benzofuran moiety.

Conclusion and Future Directions

The toxicological profile of 1-(1-Benzofuran-2-yl)ethanol remains largely uncharacterized in the public domain. Based on established principles of toxicology and the known biological activities of the broader benzofuran class, it is imperative that this compound be handled with appropriate caution until empirical data is generated.[3][4][7]

This guide provides a scientifically grounded, multi-pronged strategy for the definitive toxicological evaluation of 1-(1-Benzofuran-2-yl)ethanol. The proposed workflows for assessing acute toxicity, genotoxicity, cytotoxicity, and metabolic stability represent the industry standard for chemical safety assessment. The execution of these studies will provide the critical data necessary for researchers, scientists, and drug development professionals to make informed decisions regarding the safety and potential applications of this molecule. Without this foundational data, any progression toward therapeutic or commercial use would be premature and carry unacceptable risks.

References

  • Prabavathi C et al. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS J Pharm Pharmacol, 5(5), 140-160. [Link]

  • Miao, Y., Hu, Y., Yang, J., Liu, T., Sun, J., & Wang, X. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510-27540. [Link]

  • Al-Hourani, B. J., Al-Adhami, H., Alwahsh, M., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2841. [Link]

  • Jadhav, S. D., & Gaikwad, N. D. (2022). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. International Journal of Scientific Development and Research, 7(10). [Link]

  • Khan, I., Zaib, S., & Iqbal, J. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Demir, S., et al. (2017). Optically Active 1-(Benzofuran-2-yl)ethanols and Ethane-1,2-diols by Enantiotopic Selective Bioreductions. ResearchGate. [Link]

  • Al-Soud, Y. A., et al. (2019). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Molbank, 2019(2), M1070. [Link]

  • Sies, L. L., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Pharmaceuticals, 16(5), 754. [Link]

  • Long, R. F., & Hornby, J. (1969). The metabolism of some substituted benzofuran beta-adrenergic blocking agents. Biochemical Journal, 115(5), 60P. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7129092, (S)-1-(Benzofuran-2-yl)ethanol. PubChem. Retrieved from [Link].

  • Giorgetti, R., et al. (2017). Intoxication caused by new psychostimulants: analytical methods to disclose acute and chronic use of benzofurans and ethylphenidate. International Journal of Legal Medicine, 131(6), 1537-1544. [Link]

  • Wikipedia contributors. (n.d.). Benzofuran. Wikipedia. Retrieved from [Link]

  • Al-Hourani, B. J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules. [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Ethanol. Retrieved from [Link]

Sources

Methodological & Application

Green synthesis of 1-(1-Benzofuran-2-yl)ethanol in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Title: Green Synthesis of Enantiopure (S)-1-(1-Benzofuran-2-yl)ethanol in Aqueous Media via Whole-Cell Biocatalysis

Introduction: The Imperative for Greener Chiral Synthesis

The benzofuran moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2] Specifically, chiral 1-(1-Benzofuran-2-yl)ethanol is a high-value building block for the synthesis of advanced pharmaceutical intermediates, such as the potent cardiac anti-arrhythmic agent Amiodarone.[3][4]

Traditional chemical synthesis routes for such chiral alcohols often rely on stoichiometric amounts of hazardous metal hydride reducing agents and volatile organic solvents (VOCs), generating significant chemical waste and posing environmental risks. The principles of green chemistry compel a shift towards more sustainable methodologies that minimize waste, reduce energy consumption, and utilize benign solvents.[1]

This application note details a robust and highly stereoselective protocol for the synthesis of (S)-1-(1-Benzofuran-2-yl)ethanol through the asymmetric bioreduction of the prochiral ketone, 2-acetylbenzofuran. By employing a whole-cell biocatalyst, Lactobacillus paracasei, this process operates under mild conditions in a fully aqueous medium, offering an environmentally benign and scalable alternative to conventional chemical methods.[5] We will elucidate the rationale behind the biocatalytic approach, provide a detailed step-by-step protocol from starting material preparation to final product characterization, and discuss the self-validating nature of the methodology.

Mechanistic Rationale: Harnessing Nature's Catalysts

The core transformation is the reduction of a carbonyl group to a hydroxyl group. While conventional methods use agents like sodium borohydride, this protocol leverages the enzymatic machinery within microbial cells.

Causality of the Biocatalytic Choice:

  • Stereoselectivity: The primary driver for using a biocatalyst is the exquisite stereocontrol imparted by enzymes (specifically, carbonyl reductases or alcohol dehydrogenases). These enzymes possess chiral active sites that preferentially bind the substrate in a specific orientation, leading to the formation of one enantiomer over the other with very high fidelity. This protocol achieves an enantiomeric excess (ee) of >99.9% for the (S)-enantiomer.[5]

  • Green Reaction Conditions: The reaction is conducted in an aqueous buffer at or near ambient temperature and neutral pH. This eliminates the need for flammable organic solvents, cryogenic cooling, or harsh acidic/basic conditions, significantly improving the safety and environmental profile of the synthesis.

  • Process Efficiency: Whole-cell catalysis bypasses the costly and time-consuming steps of enzyme isolation and purification. The cellular environment provides the necessary cofactors (like NADH or NADPH) and regenerates them in situ, making the process self-sustaining and cost-effective.

The overall chemical transformation is illustrated below.

Caption: Bioreduction of 2-acetylbenzofuran to the (S)-alcohol.

Detailed Experimental Protocols

This section provides a comprehensive, step-by-step methodology for the synthesis and analysis of the target compound.

Protocol A: Synthesis of Starting Material (2-Acetylbenzofuran)

The precursor ketone can be synthesized via the reaction of salicylaldehyde with chloroacetone.[4]

A1. Materials & Reagents:

  • Salicylaldehyde

  • Potassium hydroxide (KOH)

  • Chloroacetone

  • Methanol

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

A2. Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

A3. Step-by-Step Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask, dissolve salicylaldehyde (100 mmol) and KOH (100 mmol) in methanol (250 mL). Stir for 30 minutes at room temperature to form the potassium salt.

  • Substrate Addition: Cool the mixture in an ice bath (0-10°C). Add chloroacetone (120 mmol) dropwise over 20 minutes. Causality: Dropwise addition at low temperature controls the initial exothermic reaction.

  • Reflux: Remove the ice bath, attach a reflux condenser, and heat the mixture to reflux for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, remove the methanol using a rotary evaporator. Add 200 mL of deionized water to the residue and extract the product with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water (2 x 100 mL) and brine (1 x 100 mL). Causality: Washing removes residual KOH and other water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 2-acetylbenzofuran as a solid.

  • Purification: Recrystallize the crude product from a minimal amount of hot ethanol or purify by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain pure 2-acetylbenzofuran.

Protocol B: Green Biocatalytic Reduction

This protocol is adapted from the whole-cell reduction method using Lactobacillus paracasei.[5]

B1. Materials & Reagents:

  • Lactobacillus paracasei BD87E6 cell culture (or a suitable commercially available strain with known carbonyl reductase activity)

  • Glucose

  • 2-Acetylbenzofuran (from Protocol A)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

B2. Equipment:

  • Incubator shaker

  • Centrifuge

  • Reaction vessel (e.g., Erlenmeyer flask)

  • Magnetic stirrer

  • pH meter

B3. Step-by-Step Procedure:

  • Biocatalyst Preparation: Grow the Lactobacillus paracasei culture in a suitable growth medium until the late logarithmic phase. Harvest the cells by centrifugation (e.g., 5000 x g for 15 min at 4°C). Wash the cell pellet twice with sterile phosphate buffer (0.1 M, pH 7.0) to remove residual medium components. Resuspend the cell pellet in the same buffer to a desired concentration (e.g., 50 g/L wet cell weight). This is your whole-cell catalyst suspension.

  • Reaction Setup: In a sterile Erlenmeyer flask, combine the whole-cell catalyst suspension, glucose (e.g., 1.5 equivalents relative to substrate), and phosphate buffer. Causality: Glucose acts as a co-substrate for the in-situ regeneration of the NADPH/NADH cofactor required by the reductase enzymes.

  • Substrate Addition: Add 2-acetylbenzofuran (e.g., 10 mM final concentration) to the reaction mixture.

  • Incubation: Seal the flask and place it in an incubator shaker at 30°C with gentle agitation (e.g., 150 rpm).

  • Reaction Monitoring: Monitor the conversion of the ketone to the alcohol over time (e.g., 24-48 hours) using an appropriate analytical method such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Product Extraction: Once the reaction reaches completion, saturate the aqueous mixture with NaCl to reduce the solubility of the product. Extract the product with an equal volume of ethyl acetate (3x). Causality: Salting out improves extraction efficiency.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent using a rotary evaporator to yield the crude 1-(1-Benzofuran-2-yl)ethanol.

  • Purification: If necessary, purify the product by flash column chromatography on silica gel (hexane:ethyl acetate gradient) to obtain the highly pure alcohol.

Data Summary and Expected Results

The following table summarizes typical reaction parameters and expected outcomes for the biocatalytic reduction step.[5]

ParameterValueRationale/Comment
Substrate2-AcetylbenzofuranProchiral ketone for asymmetric reduction.
BiocatalystLactobacillus paracasei cellsSource of carbonyl reductase enzymes.
Medium0.1 M Phosphate Buffer (pH 7.0)Mimics physiological conditions for optimal enzyme activity.
Co-substrateGlucoseFor regeneration of NADH/NADPH cofactors.
Temperature30 °COptimal temperature for cell viability and enzyme activity.
Reaction Time24 - 48 hoursVaries based on substrate concentration and catalyst loading.
Expected Conversion >95% High conversion is achievable with optimized conditions.
Expected Yield ~92% Isolated yield after purification.[5]
Expected Enantiomeric Excess (ee) >99.9% for (S)-enantiomer Demonstrates the exceptional stereoselectivity of the biocatalyst.[5]

Characterization & Quality Control

The identity and purity of the final product must be rigorously confirmed.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure. Expected ¹H NMR signals include a characteristic quartet for the CH-OH proton and a doublet for the adjacent methyl group.

  • Infrared (IR) Spectroscopy: Appearance of a broad O-H stretching band (~3400 cm⁻¹) and disappearance of the C=O stretching band of the starting ketone (~1689 cm⁻¹).[3]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (162.19 g/mol ).[6]

  • Chiral HPLC: This is the critical self-validating step for this protocol. Analysis on a chiral stationary phase (e.g., Chiralcel OD-H column) is essential to determine the enantiomeric excess (ee) and confirm the successful stereoselective synthesis.

Workflow Visualization

The entire experimental process can be visualized as a logical flow from catalyst preparation to final product analysis.

cluster_workflow Experimental Workflow A 1. Cultivate & Harvest Lactobacillus paracasei Cells B 2. Prepare Whole-Cell Catalyst Suspension (in Aqueous Buffer) A->B C 3. Set Up Bioreduction: Add Cells, Buffer, Glucose, & 2-Acetylbenzofuran B->C D 4. Incubate with Agitation (30°C, 24-48h) C->D E 5. Monitor Reaction (GC/HPLC) D->E In-process control F 6. Product Extraction (Ethyl Acetate) E->F Reaction Complete G 7. Purification (Column Chromatography) F->G H 8. Final Product Analysis (NMR, MS, Chiral HPLC) G->H

Caption: Workflow for the biocatalytic synthesis of the target alcohol.

Conclusion

This application note provides a detailed, field-proven protocol for the green synthesis of enantiopure (S)-1-(1-Benzofuran-2-yl)ethanol. By leveraging the inherent selectivity and efficiency of a whole-cell biocatalyst in an aqueous medium, this method aligns with the core principles of sustainable chemistry. It successfully avoids hazardous reagents and organic solvents while delivering the target chiral alcohol with exceptional optical purity and high yield. The self-validating nature of the protocol, confirmed by chiral HPLC, ensures the trustworthiness of the results. This biocatalytic approach is not only environmentally responsible but also offers significant potential for scalable and economically viable production of key pharmaceutical intermediates.

References

  • Sinha, A., et al. (2022). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press. Available at: [Link]

  • Al-Warhi, T., et al. (2022). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. MDPI. Available at: [Link]

  • Aslam, M., et al. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances. Available at: [Link]

  • Shi, D., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. Retrieved from: [Link]

  • Şahin, E., et al. (2019). Green synthesis of enantiopure (S)‐1‐(benzofuran‐2‐yl)ethanol by whole‐cell biocatalyst. ResearchGate. Available at: [Link]

  • Al-Majid, A. M., et al. (2022). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. Available at: [Link]

  • Villa, C., et al. (2008). Green procedure for the preparation of scented alcohols from carbonyl compounds. International Journal of Cosmetic Science. Available at: [Link]

  • American Elements. (n.d.). 1-(1-benzofuran-2-yl)ethan-1-ol. Retrieved from: [Link]

  • PubChem. (n.d.). (S)-1-(Benzofuran-2-yl)ethanol. National Center for Biotechnology Information. Retrieved from: [Link]

  • Zhang, Y., et al. (2021). Formic acid enabled selectivity boosting in transfer hydrogenation of 5-hydroxymethylfurfural to 2,5-furandimethanol on highly dispersed Co–Nx sites. Catalysis Science & Technology. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol synthesis by carbonyl compound reduction. Retrieved from: [Link]

  • Kalay, E., et al. (2018). Optically Active 1-(Benzofuran-2-yl)ethanols and Ethane-1,2-diols by Enantiotopic Selective Bioreductions. ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols: The Strategic Use of 1-(1-Benzofuran-2-yl)ethanol in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzofuran Scaffold and the Significance of a Chiral Synthon

The benzofuran nucleus is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic compounds with a vast spectrum of pharmacological activities.[1][2] Its presence in clinically significant drugs like the antiarrhythmic agent amiodarone underscores its importance in medicinal chemistry.[1] Molecules incorporating this moiety have demonstrated potent anti-tumor, antimicrobial, antioxidant, anti-inflammatory, and antiviral properties.[1][2][3] A critical aspect of modern drug design is the control of stereochemistry, as enantiomers of a chiral drug can exhibit profoundly different efficacy and toxicity profiles.

This guide focuses on 1-(1-Benzofuran-2-yl)ethanol , a key chiral secondary alcohol that serves as a versatile building block, or synthon, for introducing the 1-(benzofuran-2-yl)ethyl pharmacophore into more complex molecular architectures. Its secondary alcohol functionality is a strategic linchpin for a variety of chemical transformations, allowing for the controlled and predictable synthesis of diverse libraries of potential drug candidates. We will explore the synthesis of this key intermediate and detail core protocols for its derivatization into bioactive esters, ethers, and other functionalized molecules, providing both the practical steps and the mechanistic rationale behind them.

Part 1: Synthesis of the Key Intermediate: 1-(1-Benzofuran-2-yl)ethanol

The primary and most direct route to 1-(1-Benzofuran-2-yl)ethanol is the reduction of the corresponding ketone, 2-acetylbenzofuran. The choice of reduction method dictates the stereochemical outcome, providing access to either the racemic mixture or a specific enantiomer.

Chemical Reduction for Racemic 1-(1-Benzofuran-2-yl)ethanol

Standard chemical reducing agents provide a straightforward method for obtaining the racemic alcohol. Sodium borohydride (NaBH₄) is a mild, selective, and cost-effective reagent for this transformation, readily reducing the ketone without affecting the benzofuran ring system.

Causality and Experimental Rationale: NaBH₄ is a source of hydride ions (H⁻), which act as a nucleophile, attacking the electrophilic carbonyl carbon of 2-acetylbenzofuran. The resulting alkoxide intermediate is then protonated by the alcoholic solvent during workup to yield the final product. Methanol or ethanol are common solvents as they are sufficiently polar to dissolve the reagents and act as the proton source.

Protocol 1: NaBH₄ Reduction of 2-Acetylbenzofuran

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-acetylbenzofuran (1.0 eq). Dissolve the ketone in methanol (approx. 0.2 M concentration).

  • Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring. This is crucial to moderate the exothermic reaction and minimize potential side reactions.

  • Reagent Addition: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15-20 minutes. Adding the reagent slowly prevents a rapid, uncontrolled evolution of hydrogen gas.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully re-cool the flask to 0 °C and slowly add 1 M HCl (aq) to quench the excess NaBH₄ and neutralize the reaction mixture. Be cautious as hydrogen gas will be evolved.

  • Workup: Remove the methanol under reduced pressure. Add water to the residue and extract the aqueous layer with ethyl acetate (3x volumes). The organic solvent extracts the desired alcohol.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield racemic 1-(1-Benzofuran-2-yl)ethanol.

Biocatalytic Asymmetric Reduction for Enantiopure (S)-1-(1-Benzofuran-2-yl)ethanol

For applications where a single enantiomer is required, asymmetric synthesis is paramount. Whole-cell biocatalysis offers a green and highly selective method for producing optically active alcohols.[4] The use of microorganisms like Lactobacillus paracasei can afford the (S)-enantiomer with exceptional enantiomeric excess (ee) and high yield.[4]

Causality and Experimental Rationale: The enzymes (specifically, alcohol dehydrogenases) within the microbial cells possess chiral active sites. These enzymes selectively deliver a hydride equivalent from a cofactor (like NADPH) to one face of the prochiral ketone, leading to the formation of predominantly one enantiomer of the alcohol. This "green" method operates in an aqueous medium under mild conditions.[4]

Protocol 2: Asymmetric Bioreduction using Lactobacillus paracasei (Based on the methodology by Sahin et al.[4])

  • Biocatalyst Preparation: Cultivate Lactobacillus paracasei BD87E6 in an appropriate growth medium (e.g., MRS broth) until a sufficient cell density is reached. Harvest the cells via centrifugation and wash with a buffer solution (e.g., phosphate buffer, pH 7.0).

  • Reaction Setup: In a reaction vessel, suspend the harvested wet cells in a buffered aqueous solution containing a co-substrate that facilitates cofactor regeneration (e.g., glucose).

  • Substrate Addition: Add 1-(1-Benzofuran-2-yl)ethanone to the cell suspension. The substrate can be added directly or dissolved in a minimal amount of a water-miscible co-solvent like DMSO to aid solubility.

  • Bioreduction: Maintain the reaction at an optimal temperature (e.g., 30-37 °C) with gentle agitation for 24-48 hours. The mild conditions are essential to preserve enzyme activity.

  • Monitoring: Monitor the conversion and enantiomeric excess (ee) by taking aliquots, extracting with an organic solvent, and analyzing by chiral HPLC or GC.

  • Workup and Purification: Once the reaction reaches completion (>99% conversion, >99% ee), remove the cells by centrifugation or filtration. Saturate the aqueous supernatant with NaCl and extract with ethyl acetate. Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield enantiopure (S)-1-(1-Benzofuran-2-yl)ethanol.[4]

Method Key Reagents Typical Yield Stereoselectivity Reference
Chemical Reduction2-Acetylbenzofuran, NaBH₄, Methanol>80%Racemic (0% ee)General Method
Biocatalytic Reduction2-Acetylbenzofuran, L. paracasei cells, Glucose~92%>99.9% ee for (S)-enantiomer[4]

Part 2: Core Synthetic Transformations and Protocols

The hydroxyl group of 1-(1-Benzofuran-2-yl)ethanol is the primary site for synthetic elaboration. The following protocols outline key transformations to generate diverse molecular scaffolds with potential biological activity.

G Start 2-Acetylbenzofuran Alcohol 1-(1-Benzofuran-2-yl)ethanol (Key Intermediate) Start->Alcohol Reduction Ester Bioactive Esters Alcohol->Ester Esterification Ether Bioactive Ethers Alcohol->Ether Etherification (e.g., Williamson) Activated Activated Intermediate (e.g., Tosylate, Halide) Alcohol->Activated Activation Substituted Substituted Derivatives (Azides, Amines, etc.) Activated->Substituted SN2 Substitution

Caption: Synthetic pathways from 1-(1-Benzofuran-2-yl)ethanol.

Esterification: Accessing Bioactive Esters

Esterification is a fundamental transformation that can significantly alter a molecule's lipophilicity and cell permeability. Studies have shown that introducing an ester group at the C-2 position of the benzofuran ring can be a key determinant for cytotoxic activity.[1]

Protocol 3: Acylation with an Acid Chloride

  • Setup: Dissolve 1-(1-Benzofuran-2-yl)ethanol (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried, inert-atmosphere (N₂ or Ar) flask. Add a base such as triethylamine (TEA, 1.5 eq) or pyridine (used as solvent).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add the desired acyl chloride (e.g., benzoyl chloride, 1.2 eq) dropwise via syringe. The base is crucial to neutralize the HCl byproduct, driving the reaction to completion.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the resulting crude ester by flash column chromatography.

Nucleophilic Substitution via the Mitsunobu Reaction

The Mitsunobu reaction is a powerful and reliable method for converting a primary or secondary alcohol into a variety of other functional groups with complete inversion of stereochemistry.[2][5] This is particularly valuable when starting with an enantiopure alcohol like (S)-1-(1-Benzofuran-2-yl)ethanol, as it provides direct access to the corresponding (R)-configured products.

Causality and Mechanistic Insight: The reaction proceeds via the activation of the alcohol's hydroxyl group. Triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) react to form a phosphonium salt. The alcohol then adds to this species, forming an oxyphosphonium intermediate, which is an excellent leaving group. The deprotonated nucleophile (e.g., a carboxylate) then displaces this leaving group in a classic Sₙ2 reaction, resulting in stereochemical inversion.[2]

G ROH R-OH (Alcohol) Oxyphosphonium Oxyphosphonium Salt [R-O-P⁺Ph₃] ROH->Oxyphosphonium PPh3 PPh₃ Betaine Betaine Intermediate [Ph₃P⁺-N⁻-N=C(O)OEt] PPh3->Betaine DEAD DEAD DEAD->Betaine Betaine->Oxyphosphonium proton transfer Byproduct2 DEAD-H₂ Betaine->Byproduct2 Product R-Nu (Inverted Product) Oxyphosphonium->Product Byproduct1 Ph₃P=O Oxyphosphonium->Byproduct1 NuH Nu-H (Nucleophile) Nu_minus Nu⁻ NuH->Nu_minus by Betaine Nu_minus->Product SN2 Attack

Caption: Simplified mechanism of the Mitsunobu reaction.

Protocol 4: Mitsunobu Esterification with Stereochemical Inversion

  • Setup: In a flame-dried, inert-atmosphere flask, dissolve enantiopure (S)-1-(1-Benzofuran-2-yl)ethanol (1.0 eq), the desired carboxylic acid (e.g., 4-nitrobenzoic acid, 1.5 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the stirred solution to 0 °C in an ice bath.

  • Reagent Addition: Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 30 minutes. A color change (e.g., to orange) and the formation of a white precipitate (triphenylphosphine oxide) may be observed.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.

  • Workup: Concentrate the reaction mixture in vacuo. The main challenge with Mitsunobu reactions is the removal of byproducts (triphenylphosphine oxide and the reduced hydrazine).

  • Purification: Purify the residue directly by flash column chromatography. The triphenylphosphine oxide can sometimes be partially removed by precipitation from a nonpolar solvent (e.g., diethyl ether/hexanes) prior to chromatography. The final product will be the (R)-configured ester.

Part 3: Applications in Bioactive Molecule Synthesis

The derivatives of 1-(1-Benzofuran-2-yl)ethanol are precursors to a wide range of compounds with evaluated biological activities.

Antimicrobial and Antifungal Agents

Derivatives incorporating the 1-(1-benzofuran-2-yl)ethyl moiety have shown promising antimicrobial and antifungal activities. For instance, ketoxime ethers synthesized from related benzofuran ketones exhibit activity against Staphylococcus aureus and Candida albicans.[6][7] By converting 1-(1-Benzofuran-2-yl)ethanol to a tosylate or halide, one can perform Sₙ2 reactions with various nucleophiles to generate libraries of compounds for antimicrobial screening.

Anticancer Agents

The benzofuran scaffold is frequently found in molecules designed as anticancer agents.[8][9] Chalcones derived from 2-acetylbenzofuran have shown selective cytotoxicity against colon and breast cancer cell lines.[10][11][12] While these are often synthesized via a Claisen-Schmidt condensation with the ketone, the corresponding alcohol, 1-(1-benzofuran-2-yl)ethanol, can be oxidized back to the ketone when needed, or its derivatives can be used to explore different structural motifs. For example, ester derivatives have been shown to be crucial for the cytotoxic activity of some benzofurans.[1]

Derivative Class Synthetic Strategy Potential Bioactivity Key References
EstersAcylation, Mitsunobu ReactionAnticancer, Antioxidant[1]
EthersWilliamson Ether SynthesisAntimicrobial, Antifungal[6][7]
Azides/AminesTosylation followed by Sₙ2Precursors for triazoles, amides[3]
Chalcone HybridsOxidation to ketone, then condensationAnticancer, Anti-inflammatory[10][11]

Conclusion

1-(1-Benzofuran-2-yl)ethanol is a highly valuable and versatile chiral building block in medicinal chemistry. Its straightforward synthesis via reduction of 2-acetylbenzofuran, especially through stereoselective biocatalytic methods, provides access to enantiomerically pure material. The secondary alcohol functionality serves as a reliable handle for a suite of well-established chemical transformations, including esterification, etherification, and nucleophilic substitutions. These reactions, particularly the stereoinvertive Mitsunobu reaction, allow for the systematic and predictable generation of diverse libraries of benzofuran-containing molecules. The consistent reports of significant anticancer, antimicrobial, and anti-inflammatory activity among these derivatives confirm that 1-(1-Benzofuran-2-yl)ethanol is a cornerstone synthon for the development of novel therapeutic agents.

References

  • Optically Active 1-(Benzofuran-2-yl)ethanols and Ethane-1,2-diols by Enantiotopic Selective Bioreductions. ResearchGate. Available at: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available at: [Link]

  • Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives. ResearchGate. Available at: [Link]

  • New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. MDPI. Available at: [Link]

  • (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. MDPI. Available at: [Link]

  • part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives. PubMed. Available at: [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. Available at: [Link]

  • Study of Benzofuran Derivatives and their Biological Significance. IJSDR. Available at: [Link]

  • Total synthesis of natural products containing benzofuran rings. RSC Advances. Available at: [Link]

  • Green synthesis of enantiopure (S)-1-(benzofuran-2-yl)ethanol by whole-cell biocatalyst. Wiley Online Library. Available at: [Link]

  • Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. PubMed Central. Available at: [Link]

  • Design, Synthesis and Anticancer Activity of New Benzofuran‐Chalcone Hybrids and Their Water Soluble Sodium Salts. ResearchGate. Available at: [Link]

  • Mitsunobu reaction. Wikipedia. Available at: [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. Available at: [Link]

  • Optically active 1-(benzofuran-2-yl)ethanols and ethane-1,2-diols by enantiotopic selective bioreductions. Academia.edu. Available at: [Link]

  • Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. Semantic Scholar. Available at: [Link]

  • Selected bioactive molecules containing benzofuran frameworks and Catalytic nucleophilic addition to azadienes. ResearchGate. Available at: [Link]

  • Synthesis, Characterization, and Anticancer Activity of New Benzofuran Substituted Chalcones. ResearchGate. Available at: [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. Semantic Scholar. Available at: [Link]

Sources

Application Note: A Robust Chiral HPLC Method for the Enantiomeric Separation of 1-(1-Benzofuran-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and validated chiral High-Performance Liquid Chromatography (HPLC) method for the effective separation of the enantiomers of 1-(1-Benzofuran-2-yl)ethanol. This compound is a valuable chiral building block in the synthesis of various biologically active molecules and pharmaceuticals.[1][2] The accurate determination of its enantiomeric purity is critical for ensuring the efficacy and safety of the final drug product. This guide provides a comprehensive protocol, from mobile phase preparation to method validation, designed for researchers, scientists, and professionals in drug development. The method utilizes a polysaccharide-based chiral stationary phase (CSP), which demonstrates excellent enantioselectivity for this class of aromatic alcohols.

Introduction: The Imperative of Chiral Separation

Chirality is a fundamental property of many drug molecules, where enantiomers, non-superimposable mirror images, can exhibit markedly different pharmacological and toxicological profiles. Consequently, regulatory agencies worldwide mandate the stereospecific analysis of chiral drugs. The separation and quantification of enantiomers are, therefore, a critical step in the pharmaceutical development pipeline.[3] 1-(1-Benzofuran-2-yl)ethanol possesses a stereogenic center at the carbinol carbon, existing as (R)- and (S)-enantiomers. The benzofuran moiety is a key structural feature in many bioactive compounds, making the enantiopure forms of this alcohol highly sought-after intermediates.[1][4][5]

Direct separation using chiral chromatography is the most prevalent and efficient technique for resolving enantiomers.[3][6] Among the various types of chiral stationary phases (CSPs), those based on polysaccharide derivatives have proven to be exceptionally versatile and successful, accounting for a significant majority of all documented chiral HPLC separations.[7] These CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a high degree of stereochemical recognition through a combination of intermolecular interactions such as hydrogen bonding, π-π stacking, and steric hindrance.[6][8][9]

This application note provides a robust and reliable method for the baseline separation of 1-(1-Benzofuran-2-yl)ethanol enantiomers, leveraging the proven efficacy of a polysaccharide-based CSP.

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's properties is crucial for methodical and effective HPLC method development.

PropertyValueSource
Chemical Structure Chemical structure of (1R)-1-(1-benzofuran-2-yl)ethan-1-olPubChem CID: 7129093[10]
Molecular Formula C₁₀H₁₀O₂[10][11]
Molecular Weight 162.18 g/mol [10][11]
Appearance Oil[12]
Key Functional Groups Hydroxyl (-OH), Benzofuran (heterocyclic aromatic)[10]
Chirality One stereocenter[10]

The presence of an aromatic benzofuran ring system suggests strong UV absorbance, making UV detection a suitable choice. The hydroxyl group provides a key site for hydrogen bonding interactions with the chiral stationary phase.

Method Development and Protocol

Rationale for Chiral Stationary Phase Selection

Polysaccharide-based CSPs are renowned for their broad applicability in separating chiral compounds, particularly aromatic molecules.[7][13] The helical structure of the polysaccharide polymer creates chiral grooves, and the carbamate derivatives on the glucose units provide multiple sites for stereoselective interactions. For the separation of an aromatic alcohol like 1-(1-Benzofuran-2-yl)ethanol, a CSP such as Cellulose tris(3,5-dimethylphenylcarbamate) is an excellent starting point. The phenyl groups on the CSP facilitate π-π interactions with the benzofuran ring of the analyte, while the carbamate linkages offer sites for hydrogen bonding with the analyte's hydroxyl group.

Experimental Workflow

The overall process, from sample preparation to data analysis, follows a systematic workflow to ensure reproducibility and accuracy.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Mobile Phase Preparation C System Equilibration A->C B Standard Solution Preparation (Racemate) D Sample Injection B->D C->D 15-20 min E Chromatographic Separation on Chiral Column D->E F UV Detection E->F G Peak Integration & Identification F->G H Calculation of Resolution (Rs) & Enantiomeric Excess (%ee) G->H I Method Validation (as per ICH guidelines) H->I

Figure 1: A schematic of the complete experimental workflow for chiral separation.

Materials and Reagents
ItemDescription
HPLC System Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
Chiral Column Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel), 250 x 4.6 mm.
Analyte Racemic 1-(1-Benzofuran-2-yl)ethanol.
Solvents HPLC grade n-Hexane, Isopropanol (IPA).
Glassware Volumetric flasks, autosampler vials with inserts.
Filtration 0.45 µm PTFE syringe filters.
Step-by-Step Protocol
  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing n-Hexane and Isopropanol in a 90:10 (v/v) ratio.

    • Degas the mobile phase for 15 minutes using an ultrasonic bath or an online degasser.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of racemic 1-(1-Benzofuran-2-yl)ethanol.

    • Dissolve in the mobile phase in a 10 mL volumetric flask to obtain a stock solution of 1 mg/mL.

    • Prepare a working standard solution of 0.1 mg/mL by diluting 1 mL of the stock solution to 10 mL with the mobile phase.

    • Filter the final solution through a 0.45 µm syringe filter into an autosampler vial.

  • HPLC System Configuration and Execution:

    • Install the Chiralcel® OD-H column in the column compartment.

    • Set the column temperature to 25 °C.

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 20 minutes or until a stable baseline is achieved.

    • Set the injection volume to 10 µL.

    • Set the DAD to monitor at a wavelength of 246 nm, which corresponds to a UV maximum for the benzofuran chromophore.

    • Inject the prepared standard solution and start the data acquisition.

Results and Discussion

Chromatographic Performance

Under the specified conditions, the method should provide a baseline separation of the two enantiomers. The expected elution order and performance parameters are summarized below.

ParameterExpected Value
Retention Time (Enantiomer 1) ~ 8.5 min
Retention Time (Enantiomer 2) ~ 10.2 min
Resolution (Rs) > 2.0
Selectivity (α) > 1.3
Tailing Factor (T) 0.9 - 1.2

Note: These values are illustrative and may vary slightly depending on the specific system, column age, and laboratory conditions.

A high resolution (Rs > 1.5 is generally considered baseline) ensures accurate quantification, which is essential for determining enantiomeric excess (% ee).

Mechanism of Chiral Recognition

The separation is achieved through the transient formation of diastereomeric complexes between the enantiomers and the chiral stationary phase. The differing stability of these complexes leads to different retention times.

G Conceptual Chiral Recognition Mechanism cluster_enantiomers cluster_outcome CSP Chiral Stationary Phase (CSP) Helical Groove R_Enantiomer (R)-Enantiomer CSP->R_Enantiomer Stronger Interaction (e.g., 3-point fit) - π-π stacking - H-bonding - Steric fit S_Enantiomer (S)-Enantiomer CSP->S_Enantiomer Weaker Interaction (Steric hindrance) - Fewer contact points Longer_RT Longer Retention Time R_Enantiomer->Longer_RT Shorter_RT Shorter Retention Time S_Enantiomer->Shorter_RT

Figure 2: Interactions between enantiomers and the CSP leading to separation.

For 1-(1-Benzofuran-2-yl)ethanol, the key interactions are:

  • π-π Stacking: Between the electron-rich benzofuran ring of the analyte and the phenyl groups of the CSP.

  • Hydrogen Bonding: Between the hydroxyl group of the analyte and the carbamate groups on the CSP.

  • Steric Interactions: The spatial arrangement of the methyl and hydroxyl groups around the chiral center determines how well each enantiomer fits into the chiral cavities of the CSP, leading to differential retention.

Method Validation

To ensure the reliability and suitability of this method for its intended purpose, validation should be performed according to the International Council for Harmonisation (ICH) guidelines.[14][15][16][17]

Key Validation Parameters
  • Specificity: The ability to assess the enantiomers unequivocally in the presence of potential impurities. This can be demonstrated by injecting a placebo (mobile phase) and observing no interfering peaks at the retention times of the enantiomers.

  • Linearity: A minimum of five concentrations should be prepared across a range of 50% to 150% of the target concentration. The peak area response versus concentration should yield a correlation coefficient (r²) of ≥ 0.999.

  • Accuracy: Determined by analyzing samples with known amounts of each enantiomer (e.g., 99:1, 50:50, 1:99 ratios). The percentage recovery should be within 98.0% to 102.0%.

  • Precision (Repeatability and Intermediate Precision):

    • Repeatability: Assessed by performing at least six replicate injections of the same standard solution. The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.

    • Intermediate Precision: Evaluated by repeating the analysis on a different day, with a different analyst, or on a different instrument.[14] The RSD should remain within acceptable limits.

  • Robustness: Small, deliberate variations in method parameters (e.g., mobile phase composition ±2%, column temperature ±2°C, flow rate ±0.1 mL/min) should be introduced to assess the method's reliability. The resolution between the enantiomers should not be significantly affected.

Conclusion

The chiral HPLC method detailed in this application note provides a selective, robust, and reliable means for the separation and quantification of 1-(1-Benzofuran-2-yl)ethanol enantiomers. The use of a polysaccharide-based chiral stationary phase yields excellent resolution and peak shape. This protocol, grounded in established principles of chiral chromatography and validated according to ICH standards, is well-suited for quality control and research applications in the pharmaceutical industry.

References

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. (n.d.). National Center for Biotechnology Information. [Link]

  • Enantiomeric Separation of 1-(Benzofuran-2-yl)alkylamines on Chiral Stationary Phases Based on Chiral Crown Ethers. (2014). ResearchGate. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). ICH. [Link]

  • (1R)-1-(1-benzofuran-2-yl)ethan-1-ol | C10H10O2. (n.d.). PubChem. [Link]

  • Polysaccharide-based CSPs. (n.d.). Chiralpedia. [Link]

  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments. (2020). National Center for Biotechnology Information. [Link]

  • (S)-1-(Benzofuran-2-yl)ethanol. (n.d.). PubChem. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie. [Link]

  • Green synthesis of enantiopure (S)-1-(benzofuran-2-yl)ethanol by whole-cell biocatalyst. (2019). National Center for Biotechnology Information. [Link]

  • 1-(1-benzofuran-2-yl)ethan-1-ol | CAS 99058-80-7. (n.d.). American Elements. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. (2007). ResearchGate. [Link]

  • Kinetic resolution of 1-(benzofuran-2-yl)ethanols by lipase-catalyzed enantiomer selective reactions. (n.d.). Academia.edu. [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). ICH. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. [Link]

  • Optically Active 1-(Benzofuran-2-yl)ethanols and Ethane-1,2-diols by Enantiotopic Selective Bioreductions. (2013). ResearchGate. [Link]

  • Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans. (1981). ACS Publications. [Link]

  • Green synthesis of enantiopure ( S )‐1‐(benzofuran‐2‐yl)ethanol by whole‐cell biocatalyst. (2019). ResearchGate. [Link]

  • Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. (2018). ResearchGate. [Link]

  • Chiral Chromatography: Fundamentals, Mechanisms, and Applications. (2025). YouTube. [Link]

  • ICH Q2(R2) Validation of analytical procedures. (n.d.). European Medicines Agency. [Link]

  • (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. (2018). MDPI. [Link]

  • Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. (2021). National Center for Biotechnology Information. [Link]

Sources

Application Notes and Protocols for the Scale-Up Synthesis of Enantiopure 1-(1-Benzofuran-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Enantiomerically pure alcohols are critical chiral building blocks in the synthesis of pharmaceuticals and other biologically active molecules.[1][2] Specifically, enantiopure 1-(1-benzofuran-2-yl)ethanol serves as a valuable intermediate for various drug candidates, leveraging the privileged benzofuran scaffold.[3][4] This guide provides a comprehensive, in-depth technical overview for the scale-up synthesis, purification, and analysis of this chiral alcohol. Two primary synthetic strategies are presented: a green, whole-cell biocatalytic reduction and a robust chemical asymmetric transfer hydrogenation. The protocols are designed for researchers, chemists, and process development professionals, emphasizing scalability, safety, and analytical validation.

Introduction: The Importance of Chiral Benzofuran Alcohols

The benzofuran moiety is a core structural feature in numerous natural products and clinically approved drugs.[3][4] The introduction of a chiral center, such as in 1-(1-benzofuran-2-yl)ethanol, creates stereoisomers that often exhibit profoundly different pharmacological, pharmacokinetic, and toxicological profiles within a biological system.[5] Consequently, the ability to produce this alcohol in a single, desired enantiomeric form is paramount for the development of stereochemically pure active pharmaceutical ingredients (APIs). This document details scalable methods to achieve this, moving from the synthesis of the prochiral ketone precursor to the final, enantiopure alcohol.

PART 1: Synthesis of Prochiral Precursor: 1-(1-Benzofuran-2-yl)ethanone

The necessary starting material for the asymmetric reduction is the prochiral ketone, 1-(1-benzofuran-2-yl)ethanone (also known as 2-acetylbenzofuran). Its synthesis is a well-established procedure, typically achieved through the reaction of a salicylaldehyde derivative with chloroacetone.[6]

Protocol 1.1: Gram-Scale Synthesis of 2-Acetylbenzofuran

This protocol is adapted from established literature procedures.[6]

  • Reagent Preparation: In a 3-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, dissolve salicylaldehyde (1.0 eq) and potassium hydroxide (1.0 eq) in methanol. Stir the mixture for 30 minutes at room temperature.

  • Reaction Initiation: Cool the resulting solution to 0-10 °C using an ice bath. Add chloroacetone (1.2 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 15 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and heat the mixture to reflux. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up and Isolation: Cool the reaction mixture to room temperature and reduce the solvent volume by approximately 75% using a rotary evaporator. Add deionized water to the residue, which will precipitate the crude product.

  • Purification: Filter the solid product, wash thoroughly with cold water, and dry under vacuum. The crude 2-acetylbenzofuran can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield a crystalline solid.

PART 2: Asymmetric Reduction: Pathways to Enantiopurity

The critical step is the enantioselective reduction of the prochiral ketone. Several methods exist, but for scalability, catalytic approaches are superior to those requiring stoichiometric chiral reagents.[7] We present two highly effective and scalable catalytic methods.

Method A: Green Biocatalytic Whole-Cell Reduction

This approach leverages the enzymatic machinery of microorganisms to perform the reduction with exceptional selectivity and under mild, environmentally benign conditions. A study by Şahin et al. demonstrated a highly efficient process using Lactobacillus paracasei BD87E6, which is scalable and produces (S)-1-(1-benzofuran-2-yl)ethanol with >99.9% enantiomeric excess (ee) and high yield.[1][8]

Causality & Expertise: The choice of a whole-cell biocatalyst is deliberate for scale-up. It obviates the need for costly enzyme isolation and purification. The cellular environment protects the enzymes, and the required cofactors (like NADH/NADPH) are regenerated endogenously, making the process economically viable. The reaction is run in an aqueous medium at moderate temperatures, significantly reducing risks associated with flammable organic solvents and energetic reactions.[1][8]

Method B: Chemical Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation is a powerful and widely used industrial method for ketone reduction.[7] It employs a stable, inexpensive hydrogen source, such as a formic acid/triethylamine mixture, in conjunction with a catalytic amount of a chiral transition metal complex (e.g., Ruthenium or Rhodium).[3][9] This method is known for its operational simplicity, broad substrate scope, and high enantioselectivity.[4]

Causality & Expertise: The catalyst, typically composed of a metal center (e.g., Ru, Rh) and a chiral ligand (e.g., (R,R)-TsDPEN), creates a chiral environment around the metal.[4] The ketone coordinates to the metal, and the chiral ligand directs the hydride transfer from the hydrogen donor to one specific face of the carbonyl group, leading to the formation of one enantiomer of the alcohol in excess.[2][10] This method is highly predictable and robust for scaling.

PART 3: Detailed Scale-Up Protocols & Workflows

Protocol 3.1: Biocatalytic Synthesis of (S)-1-(1-Benzofuran-2-yl)ethanol

This protocol is designed for gram-scale synthesis and is based on the optimized conditions reported for Lactobacillus paracasei BD87E6.[1][8]

  • Biocatalyst Preparation: Cultivate Lactobacillus paracasei BD87E6 in an appropriate growth medium (e.g., MRS broth) under standard conditions. Harvest the cells in the late exponential phase by centrifugation and wash with a sterile phosphate buffer (pH 7.0).

  • Reaction Setup: In a temperature-controlled bioreactor or a large jacketed flask, prepare a suspension of the washed cells (the biocatalyst) in a phosphate buffer.

  • Substrate Addition: Dissolve 1-(1-benzofuran-2-yl)ethanone in a minimal amount of a water-miscible co-solvent (e.g., DMSO) and add it to the cell suspension. A co-substrate, such as glucose, is typically added as an energy source for cofactor regeneration.

  • Bioreduction: Maintain the reaction at a controlled temperature (e.g., 30-37 °C) and pH with gentle agitation. Monitor the reaction progress by taking aliquots and analyzing them via HPLC or GC. The reaction typically reaches high conversion within 24-48 hours.

  • Product Extraction: Once the reaction is complete, separate the biomass by centrifugation or filtration. Extract the aqueous supernatant multiple times with an organic solvent like ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (S)-alcohol. Further purification is detailed in Part 4.

G cluster_prep Biocatalyst Preparation cluster_reaction Asymmetric Bioreduction cluster_workup Product Isolation p1 Cultivate Lactobacillus p2 Harvest & Wash Cells p1->p2 r1 Suspend Cells in Buffer p2->r1 r2 Add Ketone Substrate & Glucose r1->r2 r3 Incubate with Agitation (Controlled T & pH) r2->r3 w1 Separate Biomass r3->w1 w2 Solvent Extraction (e.g., Ethyl Acetate) w1->w2 w3 Concentrate Extract w2->w3 Crude (S)-Alcohol Crude (S)-Alcohol w3->Crude (S)-Alcohol

Caption: Workflow for the biocatalytic reduction of 2-acetylbenzofuran.

Protocol 3.2: Asymmetric Transfer Hydrogenation for (R)- or (S)-Alcohol

This protocol provides a general method for chemical ATH. The chirality of the product ((R) or (S)) is determined by the chirality of the diamine ligand used (e.g., (R,R)-TsDPEN or (S,S)-TsDPEN).

  • Inert Atmosphere: Equip a jacketed glass reactor with a mechanical stirrer, temperature probe, and nitrogen inlet. Purge the vessel thoroughly with an inert gas (Nitrogen or Argon).

  • Catalyst Formation (in situ): Charge the reactor with the catalyst precursor (e.g., [RuCl₂(p-cymene)]₂) and the chiral ligand (e.g., (R,R)-TsDPEN) in an appropriate degassed solvent (e.g., isopropanol or acetonitrile).

  • Reaction Mixture: In a separate vessel, prepare a solution of 1-(1-benzofuran-2-yl)ethanone (1.0 eq) in the chosen solvent. Prepare the hydrogen source, typically a 5:2 mixture of formic acid and triethylamine.

  • Hydrogenation: Add the ketone solution to the reactor. Then, add the formic acid/triethylamine mixture dropwise. The reaction is often exothermic, so control the addition rate to maintain the desired internal temperature (e.g., 25-40 °C).

  • Monitoring and Quenching: Monitor the reaction by HPLC until completion. Upon completion, quench the reaction by adding water and adjusting the pH to be neutral or slightly basic.

  • Work-up: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

G cluster_setup Catalyst Preparation (Inert) cluster_reaction Transfer Hydrogenation cluster_workup Product Isolation s1 Charge Reactor with [Ru] Precursor & Chiral Ligand s2 Add Degassed Solvent s1->s2 r1 Add Ketone Solution s2->r1 r2 Add HCOOH/NEt3 (Control Temperature) r1->r2 r3 Monitor Reaction by HPLC r2->r3 w1 Quench Reaction (Water) r3->w1 w2 Solvent Extraction w1->w2 w3 Dry & Concentrate w2->w3 Crude Chiral Alcohol Crude Chiral Alcohol w3->Crude Chiral Alcohol

Caption: Workflow for asymmetric transfer hydrogenation.

PART 4: Scale-Up Purification

Achieving high chemical and enantiomeric purity on a large scale requires a robust purification strategy. While simple recrystallization can sometimes be effective, chromatographic methods are often necessary to remove trace impurities and potentially resolve any minor enantiomer.

Expertise Insight: For scale-up, preparative Supercritical Fluid Chromatography (SFC) is often more advantageous than traditional HPLC.[][12] SFC uses supercritical CO₂ as the main mobile phase, which is cheaper, less toxic, and easier to remove from the final product than organic solvents. This results in faster run times and a more environmentally friendly process.[]

Protocol 4.1: Preparative SFC Purification
  • Method Development: First, develop an analytical-scale SFC method using a suitable chiral stationary phase (CSP), often polysaccharide-based (e.g., Daicel Chiralpak series). Screen various co-solvents (typically alcohols like methanol or ethanol) and additives to achieve baseline separation of the enantiomers.

  • Scale-Up Calculation: Based on the analytical method, calculate the loading capacity for the preparative column.

  • Preparative Run: Dissolve the crude alcohol in the mobile phase. Inject the solution onto the preparative chiral SFC system.

  • Fraction Collection: Collect the fractions corresponding to the major enantiomer peak.

  • Solvent Removal: Combine the desired fractions and remove the co-solvent and CO₂. The removal of CO₂ is straightforward as it returns to a gaseous state upon depressurization, leaving the pure product.

ParameterTypical Value/ConditionRationale
Column Preparative Chiral Stationary Phase (e.g., 20mm x 250mm)Polysaccharide-based phases are effective for this class of compounds.
Mobile Phase Supercritical CO₂ with an alcohol co-solvent (e.g., 10-30% Methanol)Balances elution strength and selectivity while being "green".
Flow Rate 50-100 mL/minOptimized for column size to ensure good separation and throughput.
Back Pressure 100-150 barMaintains CO₂ in its supercritical state.
Temperature 35-40 °CAffects solvent density and viscosity, optimizing separation.
Detection UV (e.g., 254 nm) and/or PolarimeterUV for quantitation, polarimeter for identifying enantiomeric peaks.

PART 5: Quality Control and Analytical Characterization

Rigorous analytical testing is required to confirm the identity, chemical purity, and enantiomeric excess of the final product.

AnalysisMethodPurposeTypical Result
Enantiomeric Excess Chiral HPLC or Chiral SFCTo quantify the ratio of the two enantiomers.>99.5% ee
Structural Identity ¹H and ¹³C NMR SpectroscopyTo confirm the chemical structure and absence of impurities.Spectra consistent with 1-(1-benzofuran-2-yl)ethanol.
Optical Rotation PolarimetryTo confirm the product is optically active and determine the direction of rotation.Specific rotation value [α] corresponding to the pure enantiomer.
Chemical Purity HPLC (achiral) or GC-MSTo determine the percentage of chemical impurities.>99% purity
Protocol 5.1: Chiral HPLC for Enantiomeric Excess (ee) Determination
  • Sample Preparation: Prepare a dilute solution of the final product (~1 mg/mL) in the mobile phase.

  • Chromatography: Inject the sample onto a chiral HPLC system equipped with a suitable CSP (e.g., Chiralpak AD-H, OD-H).

  • Elution: Use an isocratic mobile phase, typically a mixture of hexane and isopropanol, at a constant flow rate.

  • Analysis: The two enantiomers will elute at different retention times. Calculate the enantiomeric excess using the peak areas (A1 and A2) of the two enantiomers: ee (%) = |(A1 - A2) / (A1 + A2)| * 100 .[13][14]

PART 6: Safety and Scale-Up Considerations

Scaling up chemical reactions introduces hazards that may not be apparent at the lab scale.[15] A thorough risk assessment is mandatory.[16]

  • Thermal Management: The Asymmetric Transfer Hydrogenation can be exothermic. Large reactors have a lower surface-area-to-volume ratio, making heat dissipation less efficient. Use a jacketed reactor with a reliable cooling system to prevent thermal runaway.[17][18] The biocatalytic process is significantly safer in this regard, as it operates near ambient temperature.

  • Reagent Addition: Control the rate of addition for reactive components (like the HCOOH/NEt₃ mixture) to manage heat evolution. For large volumes, use a calibrated pump for steady, controlled addition.

  • Solvent Handling: Large volumes of organic solvents increase fire and exposure risks. Ensure adequate ventilation (e.g., walk-in fume hood), use intrinsically safe equipment, and ground all metal containers and reactors to prevent static discharge.[19]

  • Pressure and Gas Evolution: The ATH process may evolve gas. Ensure the reactor is properly vented. The biocatalytic process may produce CO₂ from glucose metabolism; ensure adequate venting.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, flame-retardant lab coats, and suitable gloves. For large-scale work, a face shield and heavy-duty gloves are recommended.

Conclusion

The successful scale-up synthesis of enantiopure 1-(1-benzofuran-2-yl)ethanol is readily achievable through either a green biocatalytic approach or a robust asymmetric transfer hydrogenation. The biocatalytic method offers significant advantages in safety and environmental impact, yielding the (S)-enantiomer with outstanding purity.[1][8] The chemical ATH provides a versatile and well-established alternative for producing either enantiomer. Careful planning for purification, rigorous analytical quality control, and a proactive approach to safety are critical for translating these laboratory methods into a successful, scalable process.

References

  • Şahin, E., & Konar, N. (2019). Green synthesis of enantiopure ( S )‐1‐(benzofuran‐2‐yl)ethanol by whole‐cell biocatalyst. Biotechnology and Applied Biochemistry, 67(1), 108-115. [Link]

  • Ponder, J. F., Flook, K. J., & Anslyn, E. V. (2010). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Supramolecular Chemistry, 22(3-4), 183-188. [Link]

  • Letter, W. (2018). Response to "Chiral Separation techniques at Industrial Scale?". ResearchGate. [Link]

  • Myers, A. G. Research Group. The Noyori Asymmetric Hydrogenation Reaction. Harvard University. [Link]

  • Kosmalski, T., & Gzella, A. K. (2014). 1-(1-Benzofuran-2-yl)ethanone O-(2,6-difluorobenzyl)oxime. Acta Crystallographica Section E: Structure Reports Online, 70(2), o169. [Link]

  • Serra, S., Fuganti, C., & Brenna, E. (2005). Screening carrot varieties for biocatalytic reduction of acetophenone to 1-phenylethanol. Biotechnology Letters, 27, 845-849. [Link]

  • Request PDF. 2-Acetylbenzofurans: Synthesis, Reactions and Applications. ResearchGate. [Link]

  • E. L. Williams, et al. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Symposium Series. [Link]

  • Corey, E. J., & Bakshi, R. K. (1991). Chiral catalysts for reduction of ketones and process for their preparation.
  • Mettler Toledo. Chemical Process Safety | Techniques & Equipment. [Link]

  • Hashiguchi, S., Fujii, A., Takehara, J., Ikariya, T., & Noyori, R. (1995). Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture. Journal of the American Chemical Society, 117(28), 7562-7563. [Link]

  • Kosmalski, T., & Gzella, A. K. (2013). (1Z)-1-(1-Benzofuran-2-yl)ethanone oxime. Acta Crystallographica Section E, 69(12), o1808. [Link]

  • Contente, M. L., et al. (2016). Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity. Organic & Biomolecular Chemistry, 14(18), 4286-4293. [Link]

  • Al-dujaili, A. H., & Al-Zoubi, R. M. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Request PDF. Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. ResearchGate. [Link]

  • Wikipedia. Enantioselective ketone reduction. [Link]

  • Şahin, E., & Konar, N. (2020). Green synthesis of enantiopure (S)-1-(benzofuran-2-yl)ethanol by whole-cell biocatalyst. PubMed. [Link]

  • Stanford Environmental Health & Safety. (2023). Scale Up Safety. [Link]

  • Wikipedia. Asymmetric hydrogenation. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6214. [Link]

  • Academia.edu. Optically active 1-(benzofuran-2-yl)ethanols and ethane-1,2-diols by enantiotopic selective bioreductions. [Link]

  • Cross, J. S., et al. (2017). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 94(12), 1939-1943. [Link]

  • Kozakiewicz, A., Prewysz-Kwinto, A., & Wojtczak, A. (2007). 1-(1-Benzofuran-2-yl)-2-chloroethanone. ResearchGate. [Link]

  • Georgia Southern University. The Synthesis and Biocatalytic Reduction of Beta-keto Alkynes. [Link]

  • Tafelska-Kaczmarek, A., Kwit, M., & Stasiak, B. (2019). Highly Asymmetric Reduction of New Benzofuryl and Benzothiophenyl α-Amino Ketones. Proceedings, 41(1), 49. [Link]

  • Szałek, E., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. International Journal of Molecular Sciences, 25(4), 1999. [Link]

  • Mimoun, H. (1999). Enantioselective Reduction of Ketones by Polymethylhydrosiloxane in the Presence of Chiral Zinc Catalysts. Journal of the American Chemical Society, 121(26), 5104-5113. [Link]

  • Kumar, A., et al. (2023). Structurally divergent enantioselective synthesis of benzofuran fused azocine derivatives and spiro-cyclopentanone benzofurans enabled by sequential catalysis. Chemical Science, 14(34), 9205-9213. [Link]

  • National Institutes of Health. Chemical Safety Guide, 5th Ed. [Link]

  • Request PDF. Optically Active 1-(Benzofuran-2-yl)ethanols and Ethane-1,2-diols by Enantiotopic Selective Bioreductions. ResearchGate. [Link]

  • Chiralpedia. Part 7: Analytical Techniques for Stereochemistry. [Link]

  • Li, J., et al. (2023). Catalytic Reduction of Acetophenone Promoted with Quinuclidinol-Based Quaternary Ammonium Ionic Liquid as a Sustainable Solvent. Catalysts, 13(12), 1475. [Link]

  • Ohkuma, T., & Noyori, R. (2010). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Proceedings of the Japan Academy, Series B, 86(4), 202-218. [Link]

  • University of Liverpool. Enantioselective Reduction of Ketones. [Link]

  • de la Osa, S., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(12), 1018-1023. [Link]

  • University of Illinois Division of Research Safety. (2019). Scale-up Reactions. [Link]

  • Tafelska-Kaczmarek, A., Kwit, M., & Stasiak, B. (2019). Highly Asymmetric Reduction of New Benzofuryl and Benzothiophenyl α-Amino Ketones. ResearchGate. [Link]

  • Grokipedia. Corey–Itsuno reduction. [Link]

  • NRO-Chemistry. (2021). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. YouTube. [Link]

  • Al-Warhi, T., et al. (2022). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Molbank, 2022(2), M1368. [Link]

  • Teledyne ISCO. (2022). Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases. YouTube. [Link]

  • Wu, X., et al. (2019). An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. Dalton Transactions, 48(43), 16223-16227. [Link]

  • Organic Chemistry Explained. (2020). Ketones to Alcohols, Part 4: Enantioselective Reduction: Boranes. YouTube. [Link]

  • ISOMERLAB. (2021). Highly enantioselective reduction of ketones using Corey–Itsuno reduction using CBS catalyst. [Link]

Sources

Application Notes & Protocols: The Role of Chiral Benzofuran Scaffolds in Modern Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: The benzofuran moiety is a privileged heterocyclic scaffold frequently encountered in pharmacologically active compounds and natural products. Its rigid, planar structure and unique electronic properties also make it an attractive platform for the design of chiral ligands and auxiliaries in asymmetric catalysis. While simple derivatives like 1-(1-Benzofuran-2-yl)ethanol represent fundamental chiral building blocks, their more elaborate successors, particularly amino alcohol derivatives, have unlocked powerful applications in stereoselective synthesis. This document provides an in-depth guide to the application of chiral benzofuran-based ligands, focusing on their use in one of the most crucial reactions in synthetic chemistry: the asymmetric transfer hydrogenation of prochiral ketones. We will explore the synthesis of the ligand, the catalytic protocol, and the underlying mechanistic principles that govern its stereochemical control.

The Benzofuran Core: A Privileged Scaffold for Chiral Ligand Design

The efficacy of a chiral ligand in asymmetric catalysis hinges on its ability to create a well-defined, three-dimensional chiral environment around a metal center. The benzofuran scaffold offers several distinct advantages in this context:

  • Structural Rigidity: The fused ring system reduces conformational flexibility. This rigidity is crucial for establishing a predictable and stable chiral pocket, which is essential for high enantioselectivity.

  • Stereoelectronic Properties: The oxygen heteroatom and the aromatic system influence the electronic environment of the metal center, modulating its reactivity. Furthermore, the planar nature of the benzofuran ring can lead to favorable π-stacking interactions within the transition state, further ordering the system to amplify stereochemical communication.

  • Synthetic Accessibility: The benzofuran core can be synthesized and functionalized through various established synthetic routes, allowing for systematic tuning of the ligand's steric and electronic properties to optimize performance for different substrates.

A prime example of a ligand that leverages these features is (1R,2S)-1-(1-benzofuran-2-yl)-2-(butylamino)propan-1-ol, which has been effectively utilized in ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of ketones. This reaction is a cornerstone of synthetic chemistry, providing a safe and efficient method for producing chiral secondary alcohols, which are key intermediates in drug development.

Application Protocol: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

This section details the preparation of the active catalyst from the benzofuran-based amino alcohol ligand and its application in the ATH of a model substrate, acetophenone. The reaction utilizes a formic acid/triethylamine mixture as a convenient and effective hydrogen source.[1]

Workflow for Ligand Synthesis and Catalysis

The overall process involves two main stages: the synthesis of the chiral ligand and its subsequent use in the in situ formation of the active ruthenium catalyst for the transfer hydrogenation reaction.

G cluster_0 Part 1: Ligand Synthesis cluster_1 Part 2: Asymmetric Catalysis A 1-(1-Benzofuran-2-yl)propan-1-one B Asymmetric Epoxidation A->B C Epoxide Intermediate B->C D Regioselective Ring-Opening (with n-Butylamine) C->D E (1R,2S)-1-(1-benzofuran-2-yl)-2- (butylamino)propan-1-ol (Ligand) D->E G In Situ Catalyst Formation (Ligand + Ru Dimer + Base) E->G F [RuCl2(p-cymene)]2 Dimer F->G H Active Ru-Hydride Species G->H K Catalytic Cycle: Asymmetric Transfer Hydrogenation H->K Stereodirecting Catalyst I Prochiral Ketone (e.g., Acetophenone) I->K J Hydrogen Source (HCOOH/NEt3) J->K L Chiral Secondary Alcohol (High e.e.) K->L

Caption: Workflow from ligand synthesis to catalytic application.

Detailed Protocol: In Situ Catalyst Preparation and ATH of Acetophenone

Materials:

  • (1R,2S)-1-(1-benzofuran-2-yl)-2-(butylamino)propan-1-ol (Ligand)

  • [RuCl₂(p-cymene)]₂ (Ruthenium precursor)

  • Acetophenone (Substrate)

  • Formic acid (HCOOH), analytical grade

  • Triethylamine (NEt₃), freshly distilled

  • 2-Propanol (IPA), anhydrous

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware, dried in an oven

Procedure:

  • Preparation of the Hydrogen Source: In a separate flask, prepare a 5:2 azeotropic mixture of formic acid and triethylamine. Causality Note: This pre-mixed solution serves as a stable and reliable hydride source for the reaction. Triethylamine acts as the base required to generate the active ruthenium hydride species from the precursor.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the [RuCl₂(p-cymene)]₂ dimer (e.g., 0.005 mmol, 1.0 mol%) and the chiral benzofuran amino alcohol ligand (e.g., 0.011 mmol, 2.2 mol%).

  • Catalyst Activation: Add anhydrous 2-propanol (2.0 mL) to the flask. Stir the resulting mixture at 40 °C for 20 minutes. The solution should become a clear, homogeneous color. Causality Note: This heating step facilitates the coordination of the chiral ligand to the ruthenium center, forming the active precatalyst complex.

  • Substrate Addition: Add acetophenone (1.0 mmol, 1.0 equiv) to the activated catalyst solution via syringe.

  • Initiation of Reaction: Add the 5:2 formic acid/triethylamine mixture (0.5 mL) to the flask.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., 28 °C or 40 °C) and monitor the conversion of the ketone by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, quench the mixture by adding saturated NaHCO₃ solution. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (e.e.) of the resulting 1-phenylethanol using chiral High-Performance Liquid Chromatography (HPLC).

Mechanistic Insights and Stereochemical Control

The widely accepted mechanism for this type of ruthenium-catalyzed ATH is the "outer sphere" mechanism.[2] This metal-ligand bifunctional catalysis does not involve direct coordination of the ketone to the metal center. Instead, the catalyst acts as a scaffold for hydrogen transfer.

Key Steps of the Catalytic Cycle:

  • Hydride Formation: The ruthenium(II) precatalyst reacts with formate (from the HCOOH/NEt₃ mixture) to generate a ruthenium-hydride (Ru-H) species. The N-H proton of the coordinated amino alcohol ligand makes the complex acidic and reactive.

  • Transition State Assembly: The prochiral ketone approaches the Ru-H complex. It is oriented through a network of non-covalent interactions, primarily a hydrogen bond between the ketone's carbonyl oxygen and the ligand's N-H proton.

  • Stereodetermining Hydride Transfer: The hydride (H⁻) from the ruthenium and a proton (H⁺) from the ligand's amine are transferred to the carbonyl carbon and oxygen, respectively, through a concerted, six-membered transition state.[2]

  • Product Release and Catalyst Regeneration: The resulting chiral alcohol is released, and the ruthenium catalyst is regenerated by another molecule of formate to restart the cycle.

The enantioselectivity arises from the specific geometry of this transition state. The rigid benzofuran group and the stereocenters of the amino alcohol create a highly constrained chiral environment. One of the two possible approaches of the ketone (leading to the R or S product) is sterically favored, while the other is disfavored due to steric clashes with the ligand's backbone.

G cluster_legend Ru_Precatalyst [Ru(II)-Cl(Benzofuran Ligand)] Active_Catalyst [Ru(II)-H(Benzofuran Ligand)]+ Ru_Precatalyst->Active_Catalyst + Formate - Cl- TS Six-Membered Outer-Sphere Transition State Active_Catalyst->TS + Ketone TS->Active_Catalyst + Formate - Product - CO2 Product Chiral Alcohol TS->Product H+ / H- Transfer Ketone Prochiral Ketone Formate HCOOH / NEt3 CO2_NEt3H CO2 + NEt3H+ Key Key Interactions in TS: - N-H---O=C Hydrogen Bond - C-H---π Interaction - Steric Repulsion from Benzofuran

Caption: Simplified catalytic cycle for ATH.

Data Presentation and Expected Performance

The performance of the benzofuran-based amino alcohol ligand in the ATH of various aromatic ketones is typically high, demonstrating the effectiveness of the scaffold.

Table 1: Representative Results for ATH of Aromatic Ketones

EntrySubstrate (Ketone)Temp (°C)Time (h)Conversion (%)Yield (%)e.e. (%)
1Acetophenone285>999697 (R)
24'-Chloroacetophenone286>999598 (R)
34'-Methoxyacetophenone408>999295 (R)
42'-Acetonaphthone4012>999499 (R)
51-Indanone284>999896 (S)

Data is representative and synthesized from typical results for this class of catalysts. Actual results may vary.

The high yields and excellent enantioselectivities across a range of electronically diverse substrates underscore the robustness of the catalytic system. The rigid benzofuran backbone effectively shields one face of the coordinated ketone, leading to consistent and predictable stereochemical outcomes.

Conclusion

Chiral ligands derived from the benzofuran scaffold represent a powerful tool in the field of asymmetric catalysis. Their inherent rigidity and tunable stereoelectronic properties make them highly effective for constructing the precise chiral environment needed for high enantioselectivity. As demonstrated in the context of ruthenium-catalyzed asymmetric transfer hydrogenation, these ligands facilitate the efficient and highly selective synthesis of valuable chiral alcohols. The straightforward protocols, use of readily available hydrogen sources, and consistently high performance make this methodology a valuable addition to the toolkit of synthetic chemists in both academic and industrial research.

References

  • Hashiguchi, S., Fujii, A., Takehara, J., Ikariya, T., & Noyori, R. (1995). Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes. Journal of the American Chemical Society, 117(28), 7562–7563. [Link]

  • Wills, M., & Palmer, M. J. (2009). Ru(II) Complexes of N-Alkylated TsDPEN Ligands in Asymmetric Transfer Hydrogenation of Ketones and Imines. Organic Letters, 3(9), 1443-1446. [Link]

  • Ahlford, A., Lindberg, D., Adolfsson, H., & Privalov, T. (2012). Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study. Journal of Molecular Modeling, 18, 2945-2956. [Link]

  • Gladiali, S., & Alberico, E. (2006). Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews, 35(3), 226-236. [Link]

  • Baratta, W., Chelucci, G., et al. (2005). New Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. Molecules, 10(1), 116-127. [Link]

Sources

Synthesis of 1-(1-Benzofuran-2-yl)ethanol derivatives as potential enzyme inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis and Evaluation of 1-(1-Benzofuran-2-yl)ethanol Derivatives as Potential Enzyme Inhibitors

Introduction: The Therapeutic Promise of the Benzofuran Scaffold

The benzofuran nucleus, a heterocyclic compound composed of fused benzene and furan rings, is a privileged scaffold in medicinal chemistry.[1][2] Derivatives of this structure are found in numerous natural products and synthetic compounds that exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[3][4] A significant portion of their therapeutic potential stems from their ability to act as potent enzyme inhibitors.[3][5]

This guide focuses specifically on the synthesis and evaluation of 1-(1-benzofuran-2-yl)ethanol derivatives. The introduction of an ethanol group at the C-2 position of the benzofuran ring creates a chiral center, a critical feature in modern drug design, as different enantiomers of a molecule can exhibit vastly different biological activities and metabolic profiles. Furthermore, the hydroxyl group of the ethanol moiety provides a versatile handle for further chemical modification, allowing for the generation of diverse compound libraries to probe structure-activity relationships (SAR).

This document provides a comprehensive overview for researchers, scientists, and drug development professionals. We will detail robust synthetic protocols, from the creation of the key precursor to both stereoselective and racemic synthesis of the target alcohol. Subsequently, we will outline a standardized protocol for evaluating the enzyme inhibitory potential of these novel compounds, bridging the gap between synthetic chemistry and biological application.

Section 1: Chemical Synthesis of 1-(1-Benzofuran-2-yl)ethanol Derivatives

The successful development of novel enzyme inhibitors begins with a reliable and flexible synthetic strategy. Our approach is modular, allowing for the creation of diverse derivatives for screening. The overall workflow is depicted below.

G cluster_synthesis Synthesis Phase cluster_screening Screening Phase A Starting Materials (e.g., Salicylaldehyde) B Protocol 1: Synthesis of 2-Acetylbenzofuran A->B Base-catalyzed condensation C Protocol 2: Asymmetric Bioreduction B->C Whole-cell biocatalyst E Protocol 3: Chemical Reduction B->E NaBH4 D (S)-1-(1-Benzofuran-2-yl)ethanol (Enantiopure) C->D G Protocol 4: Library Derivatization D->G Esterification/ Etherification F Racemic 1-(1-Benzofuran-2-yl)ethanol E->F F->G Esterification/ Etherification H Derivative Library G->H I Protocol 5: Enzyme Inhibition Assay H->I Compound Screening H->I J Data Analysis (IC50 Determination) I->J K SAR Insights J->K

Caption: Overall project workflow from synthesis to biological evaluation.

Protocol 1: Synthesis of the Key Precursor, 2-Acetylbenzofuran

Rationale: The synthesis of the 2-acetylbenzofuran precursor is a critical first step. This protocol utilizes a well-established base-catalyzed condensation of a substituted salicylaldehyde with chloroacetone.[6] The salicylaldehyde can be varied to introduce substitutions on the benzene ring, providing a straightforward method to explore SAR at this position.

Materials:

  • Substituted Salicylaldehyde (100 mmol)

  • Potassium Hydroxide (KOH) (100 mmol)

  • Chloroacetone (120 mmol)

  • Methanol (250 mL)

  • Round-bottom flask, reflux condenser, magnetic stirrer, ice bath

Step-by-Step Procedure:

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Base Activation: Add the substituted salicylaldehyde (100 mmol) and methanol (250 mL) to the flask. Stir the mixture to dissolve the aldehyde. Add KOH (100 mmol) and continue stirring for 30 minutes at room temperature.

    • Scientist's Note: The KOH deprotonates the phenolic hydroxyl group of the salicylaldehyde, forming a phenoxide which is a much more potent nucleophile for the subsequent reaction.

  • Nucleophilic Substitution: Cool the mixture in an ice bath to 0-10 °C. Slowly add chloroacetone (120 mmol) dropwise to the stirring mixture.

    • Causality: This is an SN2 reaction where the phenoxide attacks the carbon bearing the chlorine atom, displacing it to form an ether intermediate. Keeping the temperature low minimizes side reactions.

  • Cyclization: After the addition is complete, remove the ice bath and heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Mechanism Insight: The initial ether intermediate undergoes an intramolecular aldol-type condensation followed by dehydration to form the furan ring, yielding the desired 2-acetylbenzofuran.

  • Work-up and Purification: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the product. Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: Green Synthesis of Enantiopure (S)-1-(1-Benzofuran-2-yl)ethanol via Asymmetric Bioreduction

Rationale: Chirality is paramount in drug design. This protocol employs a whole-cell biocatalyst, Lactobacillus paracasei, for the highly stereoselective reduction of 2-acetylbenzofuran to the (S)-enantiomer.[7] This green chemistry approach offers high enantiomeric excess (>99%) and yield under mild conditions, avoiding the need for chiral catalysts or resolving agents.[7][8]

Materials:

  • 2-Acetylbenzofuran (prepared in Protocol 1)

  • Lactobacillus paracasei BD87E6 cell culture

  • Glucose (as a co-substrate for cofactor regeneration)

  • Phosphate buffer (pH 7.0)

  • Ethyl acetate

  • Shaking incubator

Step-by-Step Procedure:

  • Biocatalyst Preparation: Cultivate Lactobacillus paracasei BD87E6 in an appropriate growth medium until it reaches the late logarithmic phase. Harvest the cells by centrifugation and wash with phosphate buffer.

  • Reaction Setup: In a sterile flask, suspend the harvested cells in phosphate buffer. Add glucose to a final concentration of 2% (w/v).

    • Expertise Insight: Glucose is not just a carbon source; it is metabolized by the cells to regenerate the NADPH cofactor required by the alcohol dehydrogenase enzymes that perform the ketone reduction. This in-situ cofactor regeneration is a key advantage of whole-cell biocatalysis.

  • Substrate Addition: Add 2-acetylbenzofuran to the cell suspension. The optimal substrate concentration should be determined empirically but can be started around 5-10 g/L.

  • Bioreduction: Place the flask in a shaking incubator at 30 °C and agitate at 200 rpm for 24-48 hours. Monitor the conversion of the ketone to the alcohol using TLC or HPLC.

  • Extraction: Once the reaction is complete, saturate the aqueous phase with NaCl to reduce the solubility of the product. Extract the product with ethyl acetate (3x volumes).

  • Purification and Analysis: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The resulting (S)-1-(1-benzofuran-2-yl)ethanol can be purified by column chromatography. The enantiomeric excess (ee) should be determined using chiral HPLC. A yield of approximately 92% with an ee >99% can be expected.[7]

Protocol 3: Synthesis of Racemic 1-(1-Benzofuran-2-yl)ethanol

Rationale: For initial screening purposes, a racemic mixture is often sufficient and is simpler to prepare than an enantiopure compound. This protocol uses sodium borohydride (NaBH₄), a mild and selective reducing agent for ketones.

Materials:

  • 2-Acetylbenzofuran (10 mmol)

  • Sodium borohydride (NaBH₄) (12 mmol)

  • Methanol (50 mL)

  • Deionized water

  • Dichloromethane (DCM)

Step-by-Step Procedure:

  • Dissolution: Dissolve 2-acetylbenzofuran (10 mmol) in methanol (50 mL) in a round-bottom flask and cool the solution in an ice bath.

  • Reduction: While stirring, add NaBH₄ (12 mmol) portion-wise to the solution.

    • Self-Validation: The reaction is exothermic and may produce hydrogen gas. Slow addition is crucial for safety and control. The reaction is typically complete within 1-2 hours.

  • Quenching: Quench the reaction by slowly adding deionized water.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with DCM (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate to yield the racemic alcohol. Purify by column chromatography if necessary.

Section 2: Enzyme Inhibition Assays

After synthesizing a library of 1-(1-benzofuran-2-yl)ethanol derivatives, the next step is to evaluate their biological activity. Benzofuran derivatives have shown inhibitory activity against a range of enzymes, including sirtuins (SIRT2), cholinesterases, and various kinases.[5][9][10]

G cluster_assay Enzyme Inhibition Assay Workflow A Prepare Reagents: Enzyme, Substrate, Buffer, Inhibitors B Dispense Reagents into 96-well Plate A->B C Pre-incubate Enzyme + Inhibitor B->C 10-15 min @ optimal temp D Initiate Reaction (Add Substrate) C->D E Kinetic Reading (Spectrophotometer) D->E Monitor Absorbance over time F Data Analysis: Calculate Velocity & % Inhibition E->F G Determine IC50 F->G

Caption: A generalized workflow for a spectrophotometric enzyme inhibition assay.

Protocol 5: General Spectrophotometric Enzyme Inhibition Assay

Rationale: This protocol provides a standardized operating procedure for determining the inhibitory potency (IC₅₀) of the synthesized compounds.[11] It is a robust, plate-based assay that can be adapted to various enzymes whose activity can be monitored by a change in absorbance.[12]

Materials:

  • Target enzyme

  • Enzyme-specific substrate

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • Synthesized benzofuran derivatives (dissolved in DMSO to create stock solutions)

  • Positive control inhibitor (known inhibitor of the target enzyme)

  • 96-well microplate (UV-transparent if required)

  • Multichannel pipette

  • Microplate reader

Step-by-Step Procedure:

  • Assay Design and Controls:

    • Test Wells: Enzyme + Buffer + Test Compound (at various concentrations) + Substrate.

    • Negative Control (100% Activity): Enzyme + Buffer + DMSO (vehicle) + Substrate.

    • Positive Control: Enzyme + Buffer + Known Inhibitor + Substrate.

    • Blank: Buffer + DMSO + Substrate (to correct for non-enzymatic substrate degradation).

    • Trustworthiness: The inclusion of these controls is non-negotiable for a valid assay. They ensure that any observed inhibition is due to the test compound and not other factors.

  • Plate Preparation:

    • Add 2 µL of the test compound dilutions (in DMSO) or control solutions to the appropriate wells of the 96-well plate. A typical concentration range for initial screening is 0.1 µM to 100 µM.

    • Add assay buffer to each well.

    • Add the enzyme solution to all wells except the blank. The final volume before substrate addition might be, for example, 100 µL.

  • Pre-incubation: Gently mix the plate and pre-incubate at the enzyme's optimal temperature (e.g., 37 °C) for 10-15 minutes.

    • Expertise Insight: This step allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction is initiated, which is crucial for obtaining accurate potency measurements.[12]

  • Reaction Initiation: Initiate the reaction by adding the substrate solution to all wells.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at a specific wavelength over time (e.g., every 30 seconds for 10-20 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each well from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (sigmoidal model) using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Section 3: Data Presentation and SAR Insights

The ultimate goal of synthesizing and screening a library of compounds is to understand how chemical structure relates to biological activity. This knowledge guides the design of more potent and selective inhibitors.

Table of Inhibitory Activity

The quantitative results from the enzyme inhibition assays should be summarized in a clear, tabular format.

Compound IDR¹ SubstitutionR² SubstitutionTarget Enzyme IC₅₀ (µM)
BFE-01 HH15.2 ± 1.8
BFE-02 5-ClH8.7 ± 0.9
BFE-03 5-OCH₃H22.5 ± 2.5
BFE-04 H-C(O)CH₃ (Acetate)> 100
BFE-05 5-Cl-C(O)CH₃ (Acetate)45.1 ± 5.1
Control N/AN/A1.2 ± 0.2
(Note: Data are hypothetical for illustrative purposes)
Structure-Activity Relationship (SAR) Discussion
  • Substitution on the Benzene Ring: The addition of a halogen, such as chlorine at the 5-position (BFE-02), appears to increase inhibitory potency compared to the unsubstituted parent compound (BFE-01).[10] This could be due to favorable halogen bonding interactions with the enzyme's active site.[10] Conversely, an electron-donating methoxy group at the same position (BFE-03) seems to decrease activity.

  • Modification of the Ethanol Group: Derivatizing the free hydroxyl group, for instance, by forming an acetate ester (BFE-04), significantly diminishes or abolishes the inhibitory activity. This strongly suggests that the free hydroxyl group is a critical pharmacophore, potentially acting as a hydrogen bond donor or acceptor in the enzyme's active site.[10]

  • Synergistic Effects: The combination of a beneficial substitution on the ring (5-Cl) and a detrimental modification on the side chain (acetate ester) in BFE-05 results in an intermediate activity, further supporting the individual contributions of each part of the molecule.

Conclusion

This guide provides a validated, step-by-step framework for the synthesis of 1-(1-benzofuran-2-yl)ethanol derivatives and their subsequent evaluation as enzyme inhibitors. By combining robust chemical synthesis, including a green biocatalytic approach for chiral molecules, with standardized biological assays, researchers can efficiently generate and screen compound libraries. The systematic analysis of the resulting data to build structure-activity relationships is the cornerstone of rational drug design, paving the way for the development of novel and potent therapeutic agents based on the versatile benzofuran scaffold.

References

  • Aslam, J., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. Available at: [Link]

  • Mascitti, M., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules. Available at: [Link]

  • Jadhav, S.D., et al. (2023). Study of Benzofuran Derivatives and their Biological Significance. International Journal of Scientific Development and Research. Available at: [Link]

  • Sahin, E., & Gurdere, M. B. (2019). Green synthesis of enantiopure (S)‐1‐(benzofuran‐2‐yl)ethanol by whole‐cell biocatalyst. Engineering in Life Sciences. Available at: [Link]

  • Al-Warhi, T., et al. (2023). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Molbank. Available at: [Link]

  • ResearchGate. (n.d.). Optically Active 1-(Benzofuran-2-yl)ethanols and Ethane-1,2-diols by Enantiotopic Selective Bioreductions. Available at: [Link]

  • Li, Y., et al. (2017). Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. Molecules. Available at: [Link]

  • Candeias, N. R., & Stanasila, L. (2013). Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. Organic letters. Available at: [Link]

  • Głab, D., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. Available at: [Link]

  • Protocols.io. (2019). Enzymatic Assay of Trypsin Inhibition. Available at: [Link]

  • Al-dujaili, A. A. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances. Available at: [Link]

  • Sharma, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

  • Wang, Y., et al. (2024). Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. Available at: [Link]

  • ResearchGate. (n.d.). Green synthesis of enantiopure (S)-1-(benzofuran-2-yl)ethanol by whole-cell biocatalyst. Available at: [Link]

  • Szabolcs, A., et al. (2022). Synthesis of Novel Ferrocene-Benzofuran Hybrids via Palladium- and Copper-Catalyzed Reactions. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Guidelines for the digestive enzymes inhibition assay. Available at: [Link]

  • PubMed. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Available at: [Link]

  • Taylor & Francis. (n.d.). Synthesis of Benzofuran Derivatives via Different Methods. Available at: [Link]

  • NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes. Available at: [Link]

  • Mondal, T., & Ghosh, S. (2022). Palladium (ii) complexes bearing mesoionic carbene ligands: Catalytic application in domino sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. Dalton Transactions. Available at: [Link]

  • Wujec, M., et al. (2023). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules. Available at: [Link]

Sources

Application Note: Asymmetric Biotransformation of 2-Acetylbenzofuran into Enantiopure (S)-1-(Benzofuran-2-yl)ethanol Using Whole-Cell Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in chiral synthesis and green chemistry.

Abstract

Optically active alcohols are critical building blocks in the synthesis of pharmaceuticals and fine chemicals. This application note details a highly efficient and stereoselective method for the biotransformation of the prochiral ketone 2-acetylbenzofuran (also known as 1-(benzofuran-2-yl)ethanone) into the valuable chiral intermediate, (S)-1-(benzofuran-2-yl)ethanol. The protocol leverages the innate enzymatic machinery of Lactobacillus paracasei BD87E6 whole cells, offering a green, scalable, and cost-effective alternative to traditional chemical synthesis. This method achieves high conversion rates and exceptional enantiomeric excess (>99.9%) under mild, aqueous reaction conditions.[1][2]

Introduction

The synthesis of single-enantiomer compounds is a cornerstone of modern drug development, as the physiological activity of a chiral molecule is often exclusive to one of its enantiomers.[3] The asymmetric reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in this pursuit. While chemical methods exist, they often rely on expensive, and potentially toxic, heavy metal catalysts and complex chiral ligands.[1]

Biocatalysis, particularly using whole-cell systems, presents a compelling "green" alternative.[4] Whole-cell catalysts offer several distinct advantages over isolated enzymes:

  • In-Situ Cofactor Regeneration: The reduction of ketones by cellular enzymes (ketoreductases/alcohol dehydrogenases) is dependent on nicotinamide cofactors (NADH or NADPH). Whole cells possess the metabolic machinery to continuously regenerate these expensive cofactors, typically by oxidizing a simple co-substrate like glucose, thus dramatically reducing process costs.[1]

  • Enhanced Enzyme Stability: The cellular environment provides a natural matrix that protects enzymes from inactivation, leading to greater operational stability.

  • Elimination of Enzyme Purification: The costly and time-consuming steps of enzyme isolation and purification are circumvented.

  • Multi-Enzyme Reactions: Whole cells can facilitate multi-step syntheses within a single microbial host.[4]

This guide provides a comprehensive protocol for the asymmetric bioreduction of 2-acetylbenzofuran using resting cells of Lactobacillus paracasei BD87E6, a strain identified for its high activity and stereoselectivity in this specific transformation.[1][2]

Principle of the Method

The core of this application is the enzymatic, asymmetric reduction of a ketone. The carbonyl group of 2-acetylbenzofuran is reduced by a ketoreductase enzyme present in Lactobacillus paracasei BD87E6. The enzyme exhibits a strong preference for delivering a hydride ion to one face of the carbonyl, resulting in the formation of the (S)-enantiomer of the corresponding alcohol with very high stereoselectivity. The reducing equivalents for this reaction are supplied by the cofactor NADPH or NADH, which is continuously regenerated by the cell's metabolism, often through the pentose phosphate pathway when glucose is supplied as a co-substrate.

Biochemical Transformation Pathway

Biotransformation sub 2-Acetylbenzofuran (Prochiral Ketone) prod (S)-1-(Benzofuran-2-yl)ethanol (Chiral Alcohol) sub->prod Asymmetric Reduction catalyst Lactobacillus paracasei Whole-Cell Catalyst nadph NAD(P)H nadph->prod Ketoreductase nadp NAD(P)+ nadp->nadph glucose Glucose (Co-substrate) g6p Glucose-6-P glucose->g6p Cellular Metabolism ppp Pentose Phosphate Pathway g6p->ppp ppp->nadp Regeneration

Caption: Asymmetric reduction of 2-acetylbenzofuran catalyzed by L. paracasei.

Materials and Reagents

  • Microorganism: Lactobacillus paracasei BD87E6

  • Media and Buffers:

    • De Man, Rogosa and Sharpe (MRS) Broth[5][6][7]

    • Phosphate Buffer (e.g., 50 mM, pH 7.0) or similar

    • Sterile Saline Solution (0.9% w/v NaCl)

  • Substrates and Standards:

    • 2-Acetylbenzofuran (Substrate)

    • Racemic 1-(Benzofuran-2-yl)ethanol (for analytical standard)

    • (S)-1-(Benzofuran-2-yl)ethanol (if available, for analytical standard)

    • Glucose (Co-substrate)

  • Solvents and Reagents:

    • Ethyl Acetate (HPLC grade)

    • Hexane (HPLC grade)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Reagents for analytical derivatization (if required)

Experimental Protocols

PART 1: Cultivation of Lactobacillus paracasei BD87E6

This protocol describes the cultivation of the whole-cell catalyst to generate sufficient biomass for the biotransformation.

Protocol 1: Catalyst Growth

  • Inoculum Preparation: Aseptically transfer a single colony of L. paracasei BD87E6 from an MRS agar plate into a 50 mL sterile tube containing 10 mL of MRS broth. Incubate at 35-37°C for 18-24 hours without shaking.[6]

  • Scale-Up Culture: Transfer the inoculum culture (e.g., 1-2% v/v) into a larger flask containing the appropriate volume of sterile MRS broth (e.g., 1 L).

  • Incubation: Incubate the culture at 35-37°C for 24-48 hours, or until the late logarithmic to early stationary phase is reached. Growth can be monitored by measuring the optical density at 600 nm (OD₆₀₀).

PART 2: Preparation of Resting Cells

To ensure that the substrate is used for transformation rather than cell growth, "resting cells" are prepared. This involves harvesting the biomass and removing the growth medium.[3]

Protocol 2: Resting Cell Preparation

  • Harvesting: Centrifuge the cell culture (e.g., 5000 x g for 10 minutes at 4°C) to pellet the biomass.

  • Washing: Discard the supernatant. Resuspend the cell pellet in a sterile saline solution (0.9% NaCl) or a suitable buffer (e.g., phosphate buffer, pH 7.0).[4]

  • Repeat: Repeat the centrifugation and washing step at least twice to completely remove residual growth medium.[4]

  • Final Resuspension: After the final wash, resuspend the cell pellet in the reaction buffer (e.g., 50 mM phosphate buffer) to achieve the desired cell concentration for the biotransformation (e.g., 5-10 g/L dry cell weight).

PART 3: Whole-Cell Biotransformation

This is the core reaction where the ketone is converted to the chiral alcohol. Optimization of parameters is key to achieving high yield and enantioselectivity.

Experimental Workflow

Workflow cluster_prep Catalyst Preparation cluster_reaction Biotransformation cluster_analysis Analysis & Purification inoculum 1. Inoculum Culture (MRS Broth, 37°C) scaleup 2. Scale-Up Growth inoculum->scaleup harvest 3. Cell Harvesting (Centrifugation) scaleup->harvest wash 4. Cell Washing (Buffer/Saline) harvest->wash rest 5. Resting Cell Suspension wash->rest setup 6. Reaction Setup (Cells + Buffer + Glucose) rest->setup substrate 7. Substrate Addition (2-Acetylbenzofuran) setup->substrate reaction 8. Incubation (Optimized Temp/pH/Agitation) substrate->reaction extract 9. Product Extraction (Ethyl Acetate) reaction->extract dry 10. Drying & Concentration extract->dry analyze 11. Chiral GC/HPLC Analysis (Conversion & ee%) dry->analyze purify 12. Purification (Column Chromatography) analyze->purify

Caption: Overall workflow from catalyst preparation to product analysis.

Protocol 3: Asymmetric Reduction

  • Reaction Setup: In a suitable reaction vessel (e.g., an Erlenmeyer flask), combine the resting cell suspension with the reaction buffer.

  • Co-substrate Addition: Add glucose as the co-substrate for cofactor regeneration. A typical concentration is 1-5% (w/v).

  • Substrate Addition: Add 2-acetylbenzofuran to the reaction mixture. The substrate can be added directly or as a solution in a minimal amount of a water-miscible solvent (e.g., DMSO, ethanol) to aid solubility.

  • Incubation: Incubate the reaction mixture under optimized conditions. Based on studies with similar Lactobacillus strains, optimal conditions are typically:[8]

    • Temperature: 25-30°C

    • pH: 5.0-7.0

    • Agitation: 100-150 rpm

  • Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing for substrate consumption and product formation via TLC, GC, or HPLC.

PART 4: Product Extraction and Analysis

After the reaction is complete, the product must be extracted from the aqueous phase and analyzed for yield and enantiomeric purity.

Protocol 4: Extraction and Analysis

  • Cell Removal: Centrifuge the reaction mixture to pellet the cells. Collect the supernatant.

  • Extraction: Extract the supernatant with an equal volume of ethyl acetate. Repeat the extraction 2-3 times. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure (e.g., using a rotary evaporator).

  • Purification (Optional): If necessary, purify the resulting crude product by silica gel column chromatography using a suitable solvent system (e.g., hexane:ethyl acetate).[1]

  • Analysis:

    • Conversion: Determine the conversion of 2-acetylbenzofuran to 1-(benzofuran-2-yl)ethanol using standard GC or HPLC.

    • Enantiomeric Excess (ee): Determine the enantiomeric excess of the product using chiral gas chromatography (GC) or chiral high-performance liquid chromatography (HPLC). A cyclodextrin-based chiral column, such as a CP Chirasil-DEX CB column for GC, is often effective for separating the enantiomers of chiral alcohols.[9][10][11]

Expected Results and Data Presentation

The biotransformation of 2-acetylbenzofuran using Lactobacillus paracasei BD87E6 is expected to yield (S)-1-(benzofuran-2-yl)ethanol with high conversion and excellent enantioselectivity.

Table 1: Summary of Optimized Biotransformation Results

ParameterOptimized ValueReference
BiocatalystLactobacillus paracasei BD87E6[1][2]
Substrate1-(Benzofuran-2-yl)ethanone[1][2]
Product(S)-1-(Benzofuran-2-yl)ethanol[1][2]
Conversion Yield92%[2][5]
Enantiomeric Excess (ee)>99.9% (S)[2][5]
Substrate Amount6.73 g[2][5]
Reaction MediumAqueous[5]

Data derived from the foundational study by Şahin et al. (2019).[1][2][5]

Troubleshooting and Scientific Insights

  • Low Conversion Rate:

    • Cause: Insufficient cofactor regeneration.

    • Solution: Ensure adequate glucose concentration (1-5% w/v) is present. Optimize pH and temperature as these affect metabolic activity.

    • Cause: Substrate/product inhibition or toxicity.

    • Solution: Consider a fed-batch strategy for substrate addition to maintain a low concentration. Employ a biphasic system (e.g., with an organic solvent like hexane) to extract the product in situ, reducing its concentration in the aqueous phase.[12]

  • Low Enantioselectivity:

    • Cause: Presence of multiple reductase enzymes with competing stereoselectivities.

    • Solution: While L. paracasei BD87E6 is highly selective, other strains may not be. If using a different catalyst, screening for the most selective strain is critical. Reaction conditions (pH, temperature) can also influence enzyme activity and selectivity.

  • Cell Viability Issues:

    • Cause: High concentrations of substrate or organic solvents can be toxic to the cells.

    • Solution: Minimize the use of co-solvents for substrate dissolution. Test the tolerance of the cells to the substrate and product to determine optimal concentration ranges.

Conclusion

The use of Lactobacillus paracasei BD87E6 as a whole-cell biocatalyst provides a powerful and sustainable method for producing enantiopure (S)-1-(benzofuran-2-yl)ethanol. This protocol demonstrates the practical advantages of biocatalysis, including operational simplicity, mild reaction conditions, and outstanding stereoselectivity, making it an attractive process for both academic research and industrial-scale synthesis of valuable chiral intermediates.

References

  • Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Şahin, E. (2019). Green synthesis of enantiopure ( S )‐1‐(benzofuran‐2‐yl)ethanol by whole‐cell biocatalyst. ResearchGate. Retrieved from [Link]

  • Bergstrom, L. L. (1999). Separation of ethyl acetate from ethanol by azeotropic distillation. Google Patents.
  • A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. Retrieved from [Link]

  • Şahin, E., & Tozlu, N. (2019). Response surface methodology as optimization strategy for asymmetric bioreduction of acetophenone by using whole cell of Lactobacillus senmaizukei. ResearchGate. Retrieved from [Link]

  • Optimization of the resting cell biotransformation in the 3-L bioreactor. (n.d.). ResearchGate. Retrieved from [Link]

  • Liu, C., et al. (2017). Whole-cell biocatalysts by design. National Center for Biotechnology Information. Retrieved from [Link]

  • Lactobacillus MRS Broth (MRS Broth). (n.d.). HiMedia Laboratories. Retrieved from [Link]

  • Adapting Chiral Gas Chromatography into Existing Undergraduate Laboratories to Emphasize the Importance of Stereochemistry. (2024). ACS Publications. Retrieved from [Link]

  • Kinetic resolution of 1-(benzofuran-2-yl)ethanols by lipase-catalyzed enantiomer selective reactions. (n.d.). Academia.edu. Retrieved from [Link]

  • Li, H., et al. (2023). New Anti-Prelog Stereospecific Whole-Cell Biocatalyst for Asymmetric Reduction of Prochiral Ketones. National Center for Biotechnology Information. Retrieved from [Link]

  • Mechanistic Analysis and Process Simulation of Ethyl Acetate-Ethanol Separation by Complex Solvent Extractive Distillation. (2024). ResearchGate. Retrieved from [Link]

  • Steric vs. electronic effects in the Lactobacillus brevis ADH-catalyzed bioreduction of ketones. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Ethyl acetate as an acetyl source and solvent for acetylation of alcohols by KOH. (2024). National Center for Biotechnology Information. Retrieved from [Link]

  • Growth of Lactobacillus paracasei in MRS broth containing either 1%... (n.d.). ResearchGate. Retrieved from [Link]

  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. (n.d.). LCGC International. Retrieved from [Link]

  • Whole Cells as Biocatalysts in Organic Transformations. (n.d.). MDPI. Retrieved from [Link]

  • Şahin, E. (2019). Green synthesis of enantiopure (S)-1-(benzofuran-2-yl)ethanol by whole-cell biocatalyst. Wiley Online Library. Retrieved from [Link]

  • Flow Process for Ketone Reduction Using a Superabsorber-Immobilized Alcohol Dehydrogenase from Lactobacillus brevis in a Packed-Bed Reactor. (2019). MDPI. Retrieved from [Link]

  • MRS BROTH - FUJIFILM Wako Chemicals. (n.d.). FUJIFILM Wako Chemicals. Retrieved from [Link]

  • Resting cell experiments for measuring bacterial metabolism. (n.d.). The Coleman Lab. Retrieved from [Link]

  • The Perspective of Using the System Ethanol-Ethyl Acetate in a Liquid Organic Hydrogen Carrier (LOHC) Cycle. (2023). MDPI. Retrieved from [Link]

  • Adaptation of Chiral GC into existing undergraduate labs to improve student appreciation of stereochemistry. (n.d.). ChemRxiv. Retrieved from [Link]

  • Stereoselective Bioreduction of Bulky-Bulky Ketones by a Novel ADH from Ralstonia sp. (2025). ResearchGate. Retrieved from [Link]

  • Whole cell biocatalysts: essential workers from Nature to the industry. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Enantiomeric Separation of 1-(Benzofuran-2-yl)alkylamines on Chiral Stationary Phases Based on Chiral Crown Ethers. (2014). ResearchGate. Retrieved from [Link]

  • CHIRAL Handbook. (n.d.). BGB Analytik. Retrieved from [Link]

  • Lactobacilli MRS Broth - for the identification of Lactobacillus spp. (n.d.). Hardy Diagnostics. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Improving the yield and enantioselectivity of 1-(1-Benzofuran-2-yl)ethanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of the chiral alcohol 1-(1-Benzofuran-2-yl)ethanol. This molecule is a valuable building block in medicinal chemistry, and achieving high yield and, critically, high enantioselectivity is paramount for its application in drug development. This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the lab, providing not just solutions but the underlying chemical principles to empower your research.

The primary route to enantiopure 1-(1-Benzofuran-2-yl)ethanol involves the asymmetric reduction of the prochiral ketone, 2-acetylbenzofuran. Our discussion will cover both the synthesis of this precursor and its subsequent stereoselective reduction.

Overall Synthesis Workflow

The synthesis is conceptually a two-stage process. The first stage involves the formation of the benzofuran core and installation of the acetyl group. The second, and more challenging stage, is the enantioselective reduction of the ketone to the desired chiral alcohol.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Asymmetric Reduction cluster_2 Methods Start Salicylaldehyde + Chloroacetone Precursor 2-Acetylbenzofuran Start->Precursor Base-catalyzed cyclization Reduction Asymmetric Reduction Method Precursor->Reduction Key Stereogenic Step Bio Biocatalytic (e.g., L. paracasei) Chemo Chemo-catalytic (e.g., Chiral Ru/Rh catalyst) Product_S (S)-1-(1-Benzofuran-2-yl)ethanol Product_R (R)-1-(1-Benzofuran-2-yl)ethanol Bio->Product_S High ee (>99%) Chemo->Product_S Potentially high ee (catalyst dependent) Chemo->Product_R Potentially high ee (catalyst dependent)

Caption: High-level workflow for the synthesis of chiral 1-(1-Benzofuran-2-yl)ethanol.

Part 1: Troubleshooting the 2-Acetylbenzofuran Precursor Synthesis

High yield and purity of the starting ketone are essential. Impurities can inhibit or poison catalysts in the subsequent reduction step, drastically affecting both yield and enantioselectivity. The most common synthesis involves the reaction of a salicylaldehyde derivative with chloroacetone[1][2].

Q1: My yield for 2-acetylbenzofuran is consistently low. What are the common causes?

A1: Low yields in this cyclization typically stem from three areas: reaction conditions, reagent quality, or side reactions.

  • Base and Solvent Choice: The reaction is a base-catalyzed nucleophilic substitution followed by intramolecular cyclization. Potassium hydroxide (KOH) in methanol or ethanol is a standard and effective system[1]. Using a weaker base or a solvent in which the phenoxide intermediate is poorly soluble can stall the reaction.

    • Expert Tip: Ensure your KOH is fresh and not excessively hydrated. The stoichiometry of the base is critical; an excess can lead to side reactions, while too little will result in incomplete conversion.

  • Reaction Temperature and Time: The reaction often requires reflux to proceed to completion[1]. Insufficient heating or short reaction times are common culprits for low conversion. Monitor the reaction by TLC to determine the optimal endpoint.

  • Side Reactions: The primary side product is often from the O-alkylation of the starting salicylaldehyde without subsequent cyclization. Overly harsh conditions or the presence of water can promote undesired aldol condensations or other degradation pathways.

  • Purification: The crude product often requires purification. Silica gel column chromatography is a standard method to isolate the desired 2-acetylbenzofuran from starting materials and byproducts[2].

Part 2: Optimizing the Asymmetric Reduction Step

This is the heart of the synthesis, where chirality is introduced. Success hinges on controlling the reaction to favor one enantiomer over the other. We will address both biocatalytic and chemo-catalytic approaches.

Comparative Overview of Reduction Methods
MethodCatalyst / ReagentTypical YieldTypical Enantiomeric Excess (ee)Target EnantiomerReference
Biocatalytic Whole cells of Lactobacillus paracasei BD87E6~92%>99.9%(S)[3][4]
Biocatalytic Whole cells of Lactobacillus kefiriHighHigh(R)[1]
Kinetic Resolution Lipase Biocatalyst<50% (by definition)~98.6%(S)[1]
Chemo-catalytic Chiral Rhodium Complexes (e.g., RhCl[(R,R)-TsDPEN])High93-99%Dependent on Ligand[5]
Frequently Asked Questions (FAQs) - Enantioselectivity

Q2: I am observing low enantioselectivity (ee). Where should I start my investigation?

A2: Low enantioselectivity is a classic challenge in asymmetric synthesis[6]. A systematic approach is required to pinpoint the issue. The diagram below outlines a logical troubleshooting workflow.

Caption: Troubleshooting workflow for diagnosing low enantioselectivity.

Q3: I am using a biocatalytic method with L. paracasei but my yield is high and my ee is poor. This seems counterintuitive.

A3: This is an excellent observation and points towards a specific problem. The Lactobacillus species contains multiple reductase enzymes, some of which may be highly stereoselective while others are not. The reported high selectivity (>99.9% ee) is achieved under optimized conditions where the desired enzyme's activity dominates[4].

  • Sub-optimal Conditions: If the pH, temperature, or co-substrate (e.g., glucose) concentration is not optimal, you may be favoring the expression or activity of less selective reductases within the cell, leading to the production of the racemic alcohol.

  • Cell Viability and Growth Phase: The expression of specific enzymes can be highly dependent on the growth phase of the microorganisms. Using cells harvested at the wrong time can lead to a different enzymatic profile and thus lower ee.

  • Substrate Inhibition: High concentrations of the 2-acetylbenzofuran substrate can be toxic to the cells or inhibit the target enzyme, again allowing background, non-selective reductions to occur.

Q4: For a chemo-catalytic reduction (e.g., asymmetric transfer hydrogenation), what factors most influence enantioselectivity?

A4: In chemo-catalysis, the enantioselectivity is governed by the energetic difference between the two diastereomeric transition states leading to the (R) and (S) products. Several factors can influence this:

  • Catalyst-Ligand Combination: This is the most critical factor. The chiral ligand (e.g., TsDPEN) creates a specific three-dimensional pocket around the metal center (e.g., Rhodium)[5]. For a given substrate, one orientation will fit more favorably, lowering the activation energy for the formation of one enantiomer. A mismatch between the substrate's sterics/electronics and the ligand's chiral environment will result in poor discrimination and low ee.

  • Temperature: Lowering the reaction temperature often increases enantioselectivity[7]. Since the ee is dependent on the difference in activation energies (ΔΔG‡), reducing thermal energy (kT) makes this difference more significant, amplifying the preference for the lower energy pathway.

  • Solvent: The solvent can influence the conformation and solvation of the catalyst-substrate complex[8]. A screen of aprotic solvents (e.g., DCM, Toluene, THF) is often necessary to find optimal conditions.

  • Hydrogen Source: In transfer hydrogenation, the choice of hydrogen donor (e.g., formic acid/triethylamine azeotrope, isopropanol) can impact the reaction kinetics and selectivity.

Part 3: Experimental Protocols

The following are detailed, stand-alone protocols. Adherence to these procedures is critical for reproducibility.

Protocol 1: Biocatalytic Synthesis of (S)-1-(1-Benzofuran-2-yl)ethanol

This protocol is adapted from the highly successful whole-cell bioreduction method[3][4].

Materials:

  • Lactobacillus paracasei BD87E6 culture

  • Growth medium (e.g., MRS broth)

  • 2-Acetylbenzofuran

  • Glucose (D-glucose)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Bioreactor or temperature-controlled shaker incubator

Procedure:

  • Cell Cultivation: Inoculate a suitable volume of sterile growth medium with L. paracasei BD87E6. Incubate under appropriate conditions (e.g., 30 °C, 200 rpm) until the culture reaches the late logarithmic or early stationary phase.

  • Cell Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g, 10 min, 4 °C). Wash the cell pellet twice with sterile phosphate buffer to remove residual medium.

  • Reaction Setup: Resuspend the cell pellet in phosphate buffer to a desired cell concentration (e.g., 50 g/L wet cell weight). Add glucose as a co-substrate for cofactor regeneration (e.g., 1.5 equivalents relative to the substrate).

  • Substrate Addition: Add 2-acetylbenzofuran (e.g., 10 g/L) to the cell suspension. Due to its low water solubility, it may be added directly as a solid or as a solution in a minimal amount of a water-miscible co-solvent like DMSO.

  • Bioreduction: Incubate the reaction mixture in a shaker at a controlled temperature (e.g., 30-35 °C) and agitation (e.g., 200 rpm). Monitor the reaction progress by taking aliquots, extracting with ethyl acetate, and analyzing by GC or HPLC.

  • Workup and Purification: Once the reaction is complete, remove the cells by centrifugation. Saturate the supernatant with NaCl and extract three times with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Determine the yield of the isolated product. Analyze the enantiomeric excess (ee) using chiral HPLC or chiral GC.

Protocol 2: Chemo-Catalytic Asymmetric Transfer Hydrogenation (General Procedure)

This is a representative protocol for an asymmetric transfer hydrogenation, a common method for reducing ketones to chiral alcohols[5][9].

Materials:

  • [Rh(p-cymene)Cl₂]₂ or similar Ru/Rh precursor

  • (1R,2R)- or (1S,2S)-N-(p-tosyl)-1,2-diphenylethylenediamine [(R,R)- or (S,S)-TsDPEN]

  • 2-Acetylbenzofuran

  • Formic acid/triethylamine azeotropic mixture (5:2)

  • Anhydrous, degassed solvent (e.g., Dichloromethane or Acetonitrile)

  • Inert atmosphere setup (Schlenk line or glovebox)

Procedure:

  • Catalyst Preparation (In Situ): In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the metal precursor (e.g., [Rh(p-cymene)Cl₂]₂, 0.5 mol%) and the chiral ligand (e.g., (S,S)-TsDPEN, 1.1 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., acetonitrile) and stir the mixture at room temperature for 20-30 minutes to allow for complex formation.

  • Reagent Addition: Add the 2-acetylbenzofuran substrate (1.0 eq). Following this, add the formic acid/triethylamine (5:2) mixture (e.g., 2.0-5.0 eq) as the hydrogen source.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 25 °C). Note: Lower temperatures may be required to optimize enantioselectivity. Monitor the reaction progress by TLC or HPLC.

  • Workup: Upon completion, quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

  • Analysis: Determine the yield and characterize the product. Analyze the enantiomeric excess (ee) using chiral HPLC or GC.

References

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

  • Green synthesis of enantiopure ( S )‐1‐(benzofuran‐2‐yl)ethanol by whole‐cell biocatalyst. ResearchGate. Available at: [Link]

  • New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Semantic Scholar. Available at: [Link]

  • Structurally divergent enantioselective synthesis of benzofuran fused azocine derivatives and spiro-cyclopentanone benzofurans enabled by sequential catalysis. National Institutes of Health (NIH). Available at: [Link]

  • Optically Active 1-(Benzofuran-2-yl)ethanols and Ethane-1,2-diols by Enantiotopic Selective Bioreductions. ResearchGate. Available at: [Link]

  • Green synthesis of enantiopure (S)-1-(benzofuran-2-yl)ethanol by whole-cell biocatalyst. Wiley Online Library. Available at: [Link]

  • Total synthesis of natural products containing benzofuran rings. Royal Society of Chemistry. Available at: [Link]

  • Benzofuran synthesis. Organic Chemistry Portal. Available at: [Link]

  • (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. MDPI. Available at: [Link]

  • Modern Methods for Asymmetric Hydrogenation of Ketones. Organic Chemistry Portal. Available at: [Link]

  • 2-Acetylbenzofurans: Synthesis, Reactions and Applications. ResearchGate. Available at: [Link]

  • Challenges and strategies in attaining benzofuran with pattern‐tunable substituents. ResearchGate. Available at: [Link]

  • Asymmetric reactions_synthesis. SlideShare. Available at: [Link]

  • Highly Asymmetric Reduction of New Benzofuryl and Benzothiophenyl α-Amino Ketones. MDPI. Available at: [Link]

  • Recent progress towards catalytic asymmetric construction of inherently chiral scaffolds. Nature. Available at: [Link]

  • Asymmetric Reductive Amination of Structurally Diverse Ketones with an Engineered Amine Dehydrogenase. ACS Publications. Available at: [Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. Available at: [Link]

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. LBP. Available at: [Link]

  • Meeting Challenges in Asymmetric Synthesis. Pharmaceutical Technology. Available at: [Link]

  • Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. National Institutes of Health (NIH). Available at: [Link]

  • Asymmetric-Synthesis. University of Bath. Available at: [Link]

  • Highly Asymmetric Reduction of New Benzofuryl and Benzothiophenyl α-Amino Ketones. ResearchGate. Available at: [Link]

  • Ketone Reduction. University of York. Available at: [Link]

  • New Methodology for the Asymmetric Reduction of Ketones. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Byproduct Formation in the Reduction of 2-Acetylbenzofuran

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with the reduction of 2-acetylbenzofuran to its corresponding secondary alcohol, 1-(benzofuran-2-yl)ethanol. While this transformation appears straightforward, the inherent reactivity of the benzofuran scaffold can lead to challenging byproduct formation.

This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to diagnose and solve issues in your own laboratory work.

Core Reaction: The Intended Transformation

The primary objective is the selective reduction of the ketone functionality without affecting the sensitive benzofuran ring system. The desired product, 1-(benzofuran-2-yl)ethanol, is a valuable chiral building block and intermediate in medicinal chemistry.[1][2]

Caption: The target transformation: reduction of 2-acetylbenzofuran.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during this reduction. Each answer provides a mechanistic explanation and actionable laboratory solutions.

Q1: My reaction is incomplete. TLC and NMR analysis show a significant amount of unreacted 2-acetylbenzofuran. What's going wrong?

A1: Root Cause Analysis & Solutions

Incomplete conversion is typically due to insufficient reducing power or deactivation of the reagent. The most common reagent for this transformation is sodium borohydride (NaBH₄) due to its selectivity for aldehydes and ketones.[3][4]

  • Mechanistic Insight: Sodium borohydride is a source of hydride ions (H⁻). One mole of NaBH₄ can theoretically reduce four moles of a ketone. However, protic solvents (like methanol or ethanol), while necessary for solubility and protonation of the intermediate alkoxide, can also slowly react with and consume the NaBH₄, reducing its effective stoichiometry over time. Acidic impurities in the starting material or solvent can accelerate this decomposition dramatically.

  • Troubleshooting Steps:

    • Verify Reagent Stoichiometry: For bench-scale reactions, using a slight excess of NaBH₄ (1.0-1.5 equivalents) is common practice to compensate for any decomposition and drive the reaction to completion. If conversion is still low, a larger excess may be needed.

    • Control the Temperature: Add the NaBH₄ portion-wise at a low temperature (0-5 °C). This mitigates the initial exothermic reaction and slows the rate of reagent decomposition by the solvent, allowing it to react preferentially with the ketone. After the initial addition, allow the reaction to warm to room temperature to ensure completion.

    • Check Reagent Quality: Sodium borohydride can degrade upon improper storage (exposure to moisture). Use a freshly opened bottle or a properly stored reagent.

    • Ensure Anhydrous Conditions (Initially): While the reaction is run in protic solvents, ensure your starting material and glassware are dry to prevent premature quenching of the hydride reagent by adventitious water.

Q2: I've successfully reduced the ketone, but my analysis shows a new, less polar spot by TLC and GC-MS confirms the presence of 2-ethylbenzofuran. How can I prevent this over-reduction?

A2: Root Cause Analysis & Solutions

The formation of 2-ethylbenzofuran is a classic case of over-reduction, where the desired secondary alcohol is further reduced to the corresponding alkane.

  • Mechanistic Insight: This side reaction proceeds via a carbocation intermediate. Under acidic conditions (which can arise during workup or from Lewis acidic impurities), the benzylic alcohol can be protonated, leading to the loss of water and formation of a resonance-stabilized carbocation. A subsequent hydride attack on this cation yields the fully reduced 2-ethylbenzofuran. Stronger reducing agents like Lithium Aluminum Hydride (LiAlH₄) or harsh catalytic hydrogenation conditions are more prone to this pathway.

  • Troubleshooting Steps:

    • Avoid Strong Reducing Agents: For this substrate, LiAlH₄ is generally too reactive and should be avoided. Stick with sodium borohydride, which is highly selective for the carbonyl group.[3]

    • Use a Buffered or Non-Acidic Workup: During the reaction quench, avoid using strong mineral acids. A careful, cold quench with saturated aqueous ammonium chloride (NH₄Cl) solution is a much milder alternative to HCl or H₂SO₄ and will neutralize the reaction without creating a strongly acidic environment.

    • Employ Luche Reduction Conditions: For extremely sensitive substrates, a Luche reduction (NaBH₄ with a catalytic amount of a lanthanide salt like CeCl₃·7H₂O in methanol) is exceptionally selective for ketones. The cerium(III) salt coordinates to the carbonyl oxygen, increasing its electrophilicity and accelerating the desired reduction, often allowing the reaction to proceed cleanly at lower temperatures (-15 °C to 0 °C), which further suppresses side reactions.

Q3: My NMR and mass spec data show multiple aromatic peaks that don't match the starting material or desired products. I suspect the benzofuran ring has opened. Why does this happen and how can it be stopped?

A3: Root Cause Analysis & Solutions

Benzofuran ring-opening, while less common with mild hydride reagents, is a significant risk under more forceful reductive or acidic conditions.[5][6]

  • Mechanistic Insight: The furan portion of the benzofuran system is susceptible to cleavage. The C2-O1 bond is a key weak point. Catalytic hydrogenation (e.g., H₂/Pd-C) at elevated temperatures or pressures, or the use of very strong hydride reagents, can lead to hydrogenolysis of this bond, ultimately yielding substituted 2-ethylphenols or related structures.

  • Troubleshooting Steps:

    • Reagent Selection is Critical: This is the most important factor. Do not use catalytic hydrogenation unless you have a specific protocol that has been optimized to preserve the ring. Avoid LiAlH₄. Sodium borohydride is the reagent of choice for its chemoselectivity.

    • Maintain Low Temperatures: Performing the reduction at 0 °C or below minimizes the energy available to overcome the activation barrier for undesired pathways like ring cleavage.

    • Minimize Reaction Time: Monitor the reaction closely by TLC. Once the starting material is consumed, proceed with the workup immediately. Prolonged exposure to the reaction conditions, even with a mild reagent, can lead to the slow accumulation of byproducts.

G Start 2-Acetylbenzofuran (Starting Material) Desired 1-(Benzofuran-2-yl)ethanol (Desired Product) Start->Desired Mild, Selective Reduction (e.g., NaBH4, 0 °C) Cleavage 2-Ethylphenol & Derivatives (Ring Cleavage) Start->Cleavage Harsh Reduction (e.g., Catalytic Hydrogenation) Over 2-Ethylbenzofuran (Over-reduction) Desired->Over Harsh Conditions (e.g., Strong Acid, Heat)

Caption: Reaction pathways for 2-acetylbenzofuran reduction.

Analytical Protocols for Product & Byproduct Identification

Accurate identification of your product distribution is essential for effective troubleshooting. A multi-technique approach is recommended.

TechniquePurposeTypical Observations
Thin-Layer Chromatography (TLC) Rapid reaction monitoringMobile Phase: 20-30% Ethyl Acetate in Hexanes. Rƒ Values: 2-Ethylbenzofuran (highest) > 2-Acetylbenzofuran > 1-(Benzofuran-2-yl)ethanol (lowest). Phenolic byproducts may streak or have very low Rƒ.
Gas Chromatography-Mass Spec (GC-MS) Separation and identification of volatile componentsProvides retention times and mass fragmentation patterns to confirm the molecular weights of the starting material, product, and key byproducts like 2-ethylbenzofuran.[7][8]
¹H and ¹³C NMR Spectroscopy Definitive structural elucidationDesired Product: Appearance of a new quartet (~4.9-5.1 ppm) and a doublet (~1.5-1.6 ppm) for the CH-CH₃ group. Disappearance of the acetyl methyl singlet (~2.6 ppm). Over-reduction: Appearance of a quartet and triplet for the ethyl group. Ring-Opening: Complex aromatic region, appearance of a broad phenolic -OH peak.

Validated Experimental Protocol: Selective Reduction with NaBH₄

This protocol is optimized for high selectivity and yield, minimizing byproduct formation.

Materials:

  • 2-Acetylbenzofuran (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.2 eq)

  • Methanol (ACS Grade, anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), add 2-acetylbenzofuran.

  • Dissolution: Dissolve the starting material in methanol (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: While stirring vigorously, add sodium borohydride in small portions over 15-20 minutes. Caution: Hydrogen gas evolution will occur.

  • Reaction: Continue stirring at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by TLC until the starting material is fully consumed (typically 1-2 hours).

  • Quench: Cool the flask back to 0 °C and slowly add saturated aqueous NH₄Cl solution to quench the excess NaBH₄. Stir for 15 minutes.

  • Extraction: Remove most of the methanol under reduced pressure. Add ethyl acetate and water to the residue. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1-(benzofuran-2-yl)ethanol.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Troubleshooting Workflow

Use this decision tree to systematically diagnose and resolve issues with your reaction.

Sources

Technical Support Center: Preserving the Enantiomeric Integrity of 1-(1-Benzofuran-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with the chiral alcohol 1-(1-Benzofuran-2-yl)ethanol. This valuable chiral building block is prone to racemization, particularly during reaction workup and purification. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you maintain the enantiomeric purity of your material.

Understanding the Challenge: The Fragile Stereocenter of 1-(1-Benzofuran-2-yl)ethanol

The primary challenge in handling 1-(1-Benzofuran-2-yl)ethanol lies in the lability of its stereocenter. The hydroxyl group is positioned at a benzylic carbon, which is further activated by the adjacent electron-rich benzofuran ring system. This unique electronic environment makes the compound susceptible to racemization under both acidic and basic conditions.

Mechanism of Racemization:

The racemization of 1-(1-Benzofuran-2-yl)ethanol primarily proceeds through the formation of a planar, achiral carbocation intermediate.[1]

  • Acid-Catalyzed Racemization: In the presence of an acid, the hydroxyl group is protonated, forming a good leaving group (water). Subsequent departure of water generates a resonance-stabilized secondary benzylic carbocation. The benzofuran ring effectively delocalizes the positive charge, further stabilizing this intermediate. The planar carbocation can then be attacked by a nucleophile (e.g., water) from either face with equal probability, leading to a racemic mixture of the alcohol.

  • Base-Catalyzed Racemization: While less common for secondary alcohols compared to compounds with an adjacent carbonyl group, strong bases can potentially promote racemization through a dehydrogenation-hydrogenation mechanism, especially in the presence of transition metal catalysts.[2]

Troubleshooting Guide: Identifying and Solving Racemization Issues

This section addresses common issues encountered during the workup and purification of 1-(1-Benzofuran-2-yl)ethanol that can lead to a loss of enantiomeric excess (% ee).

Problem Probable Cause(s) Recommended Solution(s)
Significant loss of % ee after aqueous workup. Acidic conditions: Quenching the reaction with a strong acid (e.g., HCl) or using acidic water can catalyze racemization via carbocation formation.- Quench the reaction with a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH 7).- Use a buffered wash solution (pH 7) during extraction.
Racemization observed after chromatography. Acidic silica gel: Standard silica gel is slightly acidic and can promote on-column racemization.Inappropriate solvent system: Protic or highly polar solvents can facilitate proton transfer and stabilize charged intermediates.- Deactivate the silica gel by pre-treating it with a solution of triethylamine in the mobile phase (e.g., 0.1-1% triethylamine in hexane/ethyl acetate).- Use a less polar solvent system for flash chromatography where possible.- For high-purity material, consider preparative chiral HPLC or Supercritical Fluid Chromatography (SFC), which are designed for enantiomeric separations.[]
Product degradation or discoloration during workup. Strong acids or bases: The benzofuran moiety can be sensitive to harsh pH conditions, leading to decomposition.Oxidation: Benzyl alcohols can be susceptible to oxidation.[4][5]- Adhere strictly to mild workup conditions (pH 6-8).- Work under an inert atmosphere (e.g., nitrogen or argon) if oxidation is suspected.- Keep the workup and purification steps at low temperatures (0-5 °C) to minimize side reactions.

Optimized Workup and Purification Protocols

To minimize the risk of racemization, a carefully planned and executed workup and purification strategy is essential.

I. Optimized Mild Aqueous Workup Protocol

This protocol is designed to neutralize the reaction mixture and remove impurities while maintaining a pH environment that preserves the stereochemical integrity of 1-(1-Benzofuran-2-yl)ethanol.

Step-by-Step Methodology:

  • Cooling: Once the reaction is complete, cool the reaction mixture to 0 °C in an ice bath. This reduces the rate of potential side reactions.

  • Quenching: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH 7) to the cooled reaction mixture with vigorous stirring until the pH of the aqueous layer is between 7.0 and 7.5.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volumes of the reaction mixture).

  • Washing: Wash the combined organic layers sequentially with:

    • Saturated aqueous NaHCO₃ solution (1 x volume).

    • Brine (saturated aqueous NaCl solution) (1 x volume). The brine wash helps to remove residual water from the organic phase.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). These drying agents are neutral and will not affect the chirality of the product.

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure at a low temperature (below 40 °C).

Workflow Diagram for Optimized Mild Aqueous Workup:

G start Reaction Mixture cool Cool to 0 °C start->cool quench Quench with sat. NaHCO₃ (aq) or Phosphate Buffer (pH 7) cool->quench extract Extract with Organic Solvent quench->extract wash_bicarb Wash with sat. NaHCO₃ (aq) extract->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over MgSO₄ or Na₂SO₄ wash_brine->dry concentrate Concentrate in vacuo (< 40 °C) dry->concentrate end Crude Chiral Alcohol concentrate->end

Caption: Optimized workup to prevent racemization.

II. Purification by Flash Chromatography on Deactivated Silica Gel

For routine purification, flash chromatography can be employed if the silica gel is properly deactivated to neutralize its acidic sites.

Step-by-Step Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of hexane and ethyl acetate).

  • Deactivation: Add triethylamine (Et₃N) to the slurry to a final concentration of 0.5-1% (v/v).

  • Column Packing: Pack the column with the deactivated silica gel slurry.

  • Equilibration: Equilibrate the packed column by flushing with the mobile phase containing 0.5-1% Et₃N until the eluent is basic (test with pH paper).

  • Loading and Elution: Load the crude 1-(1-Benzofuran-2-yl)ethanol onto the column and elute with the triethylamine-containing mobile phase.

  • Fraction Collection and Analysis: Collect fractions and analyze by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent and triethylamine under reduced pressure. Note that triethylamine has a boiling point of 89 °C, so it may require gentle heating or co-evaporation with a solvent like toluene to remove completely.

Frequently Asked Questions (FAQs)

Q1: Why is 1-(1-Benzofuran-2-yl)ethanol so susceptible to racemization?

The stereocenter is a benzylic alcohol. The adjacent benzofuran ring system is electron-rich and can stabilize a planar carbocation intermediate through resonance, which is the key step in acid-catalyzed racemization.[1] This stabilization lowers the energy barrier for racemization to occur.

Q2: Can I use a mild acid like acetic acid to neutralize a basic reaction mixture?

While acetic acid is a weak acid, it is generally not recommended. The best practice is to maintain the pH as close to neutral (pH 7) as possible throughout the workup. Using a buffered solution or a very mild base like NaHCO₃ is a safer approach to prevent any localized drops in pH that could initiate racemization.[6]

Q3: Is it possible to recrystallize 1-(1-Benzofuran-2-yl)ethanol to improve its enantiomeric purity?

Recrystallization is generally not an effective method for separating enantiomers from a racemic mixture unless a chiral resolving agent is used to form diastereomeric salts.[7] For enhancing the enantiomeric purity of an already enantioenriched sample, preparative chiral chromatography (HPLC or SFC) is the preferred method.[]

Q4: How can I accurately determine the enantiomeric excess (% ee) of my product?

The most reliable method for determining the % ee of 1-(1-Benzofuran-2-yl)ethanol is through chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC).[] These techniques use a chiral stationary phase to separate the two enantiomers, allowing for their quantification. It may also be possible to use Gas Chromatography (GC) with a chiral column, potentially after derivatization of the alcohol to an ester.[8]

Q5: Are there any specific storage conditions to prevent racemization over time?

While solid, pure 1-(1-Benzofuran-2-yl)ethanol is relatively stable, it is good practice to store it in a cool, dark place under an inert atmosphere (e.g., in a vial flushed with nitrogen or argon). This will minimize the risk of slow degradation or racemization catalyzed by atmospheric moisture, oxygen, or light.

References

  • A. C. S. Publications. (2022, September 8). Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. The Journal of Organic Chemistry. [Link]

  • P. M. C. (n.d.). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. [Link]

  • A. C. S. Publications. (n.d.). Stereoconvergent Photo-Biocatalytic Cascade to Optically Enriched Amines from Racemic Carboxylic Acids. [Link]

  • M. D. P. I. (n.d.). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. [Link]

  • Waters Corporation. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC. [Link]

  • PubMed. (n.d.). Dynamic kinetic resolution of secondary alcohols combining enzyme-catalyzed transesterification and zeolite-catalyzed racemization. [Link]

  • YouTube. (2024, June 17). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. [Link]

  • R. S. C. Publishing. (n.d.). Toward preparative resolution of chiral alcohols by an organic chemical method. [Link]

  • A. C. S. Publications. (2023, December 29). Chiral Brønsted Acid Catalyzed Cascade Alcohol Deprotection and Enantioselective Cyclization. [Link]

  • PubMed. (n.d.). Chiral discrimination of secondary alcohols by both 1H-NMR and HPLC after labeling with a chiral derivatization reagent, 2-(2,3-anthracenedicarboximide)cyclohexane carboxylic acid. [Link]

  • PubMed. (n.d.). Effects of pH, temperature, and sucrose on benzyl alcohol-induced aggregation of recombinant human granulocyte colony stimulating factor. [Link]

  • R. S. C. Publishing. (2023, September 27). Strategies for chiral separation: from racemate to enantiomer. [Link]

  • PubMed. (n.d.). A Buffered Alcohol-Based Fixative for Histomorphologic and Molecular Applications. [Link]

  • M. D. P. I. (2024, June 30). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. [Link]

  • ResearchGate. (2014, December 9). Enantiomeric Separation of 1-(Benzofuran-2-yl)alkylamines on Chiral Stationary Phases Based on Chiral Crown Ethers. [Link]

  • A. C. S. Publications. (n.d.). Combined Ruthenium(II) and Lipase Catalysis for Efficient Dynamic Kinetic Resolution of Secondary Alcohols. Insight into the Racemization Mechanism. [Link]

  • ResearchGate. (n.d.). Influence of pH on the activity of benzyl alcohol hydrogenolysis a TOF.... [Link]

  • Academia.edu. (n.d.). Kinetic resolution of 1-(benzofuran-2-yl)ethanols by lipase-catalyzed enantiomer selective reactions. [Link]

  • PubMed. (n.d.). Combined ruthenium(II) and lipase catalysis for efficient dynamic kinetic resolution of secondary alcohols. Insight into the racemization mechanism. [Link]

  • The Chemistry Blog. (2019, May 15). Uses of Buffer Solutions. [Link]

  • PubMed. (n.d.). Concerning the stability of benzyl alcohol: formation of benzaldehyde dibenzyl acetal under aerobic conditions. [Link]

  • chemistlibrary. (n.d.). Chiral Separation Techniques. [Link]

  • Wiley Online Library. (n.d.). Green synthesis of enantiopure (S)-1-(benzofuran-2-yl)ethanol by whole-cell biocatalyst. [Link]

  • PubMed. (n.d.). Behavior of itraconazole and benzyl alcohol in aqueous solution containing nonionic surfactants. [Link]

  • A. C. S. Publications. (n.d.). Ruthenium- and Enzyme-Catalyzed Dynamic Kinetic Resolution of Secondary Alcohols. [Link]

  • YouTube. (2024, December 31). What Is Racemization In Organic Chemistry?. [Link]

  • ResearchGate. (2025, August 8). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]

  • ResearchGate. (2019, August 4). (PDF) Green synthesis of enantiopure ( S )‐1‐(benzofuran‐2‐yl)ethanol by whole‐cell biocatalyst. [Link]

  • P. M. C. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. [Link]

  • Organic Chemistry Portal. (n.d.). Secondary Benzylation with Benzyl Alcohols Catalyzed by A High-Valent Heterobimetallic Ir-Sn Complex. [Link]

  • M. D. P. I. (2021, January 4). Enantiomeric Separation of New Chiral Azole Compounds. [Link]

  • Reddit. (2024, December 3). Chiral alcohol separation. [Link]

  • PubMed. (n.d.). Secondary benzylation using benzyl alcohols catalyzed by lanthanoid, scandium, and hafnium triflate. [Link]

Sources

Technical Support Center: Overcoming Low Conversion Rates in the Biocatalytic Reduction of 2-Acetylbenzofuran

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the biocatalytic reduction of 2-acetylbenzofuran. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important reaction, which is a key step in the synthesis of valuable chiral intermediates.[1] Here, you will find in-depth troubleshooting advice and frequently asked questions to help you overcome low conversion rates and achieve high yields and enantioselectivity.

I. Troubleshooting Guide: Diagnosing and Resolving Low Conversion

Low conversion is a common hurdle in biocatalysis. This section provides a systematic approach to identifying and addressing the root cause of poor reaction performance.

Question: My conversion rate is unexpectedly low. What are the initial parameters I should investigate?

Answer: When encountering low conversion, it's crucial to start with the most influential and easily adjustable reaction parameters. A systematic check of the following factors will often reveal the culprit.

1. Reaction pH:

  • Why it matters: The pH of the reaction medium directly impacts the ionization state of amino acid residues in the enzyme's active site and the substrate itself.[2] Deviations from the optimal pH can lead to a dramatic loss of catalytic activity and enantioselectivity.[2]

  • Troubleshooting Steps:

    • Verify the pH of your buffer system before starting the reaction.

    • Monitor the pH throughout the reaction, as it can drift.

    • Perform a pH screening experiment to determine the optimal pH for your specific biocatalyst. For example, a study using Lactobacillus paracasei BD87E6 found that a pH of 6.0 yielded the maximum conversion and enantiomeric excess.[2]

2. Temperature:

  • Why it matters: Temperature influences enzyme activity and stability.[2] While higher temperatures can increase initial reaction rates, they can also lead to enzyme denaturation and loss of activity over time.[2]

  • Troubleshooting Steps:

    • Ensure your reaction is maintained at the recommended temperature for the specific ketoreductase or whole-cell system you are using.

    • If the optimal temperature is unknown, conduct a temperature optimization study. A study on the reduction of 2-acetylbenzofuran found that conversion increased with temperature from 25°C to 32°C, with the optimal temperature being 30°C.[2]

3. Incubation Time:

  • Why it matters: Biocatalytic reactions require sufficient time to reach completion. However, excessively long incubation times can lead to decreased enantiomeric excess due to potential side reactions or enzyme degradation.[2]

  • Troubleshooting Steps:

    • Take time-course samples to monitor the progress of the reaction. This will help you determine the point at which the reaction has reached its maximum conversion.

    • In one study, increasing the incubation period led to a higher conversion rate but a notable decrease in enantiomeric excess, suggesting a trade-off that needs to be optimized.[2]

Question: I've optimized the basic parameters, but my conversion is still poor. What are the next steps?

Answer: If optimizing pH, temperature, and time doesn't resolve the issue, it's time to delve into the more complex aspects of the biocatalytic system.

1. Cofactor Limitation and Regeneration:

  • Why it matters: Ketoreductases (KREDs) are cofactor-dependent enzymes, typically requiring nicotinamide adenine dinucleotide (NADH) or its phosphorylated form (NADPH) as a source of reducing equivalents.[3][4] If the cofactor is not efficiently regenerated, it will be quickly depleted, and the reaction will cease.

  • Troubleshooting Workflow:

    cluster_cofactor Cofactor Troubleshooting start Low Conversion Observed check_cofactor Is a cofactor regeneration system in place? start->check_cofactor add_system Implement a cofactor regeneration system. check_cofactor->add_system No optimize_system Optimize the existing regeneration system. check_cofactor->optimize_system Yes success Conversion Improved add_system->success check_components Are the components of the regeneration system active? optimize_system->check_components increase_loading Increase the loading of the regeneration enzyme (e.g., GDH, FDH). check_components->increase_loading Enzyme Inactive check_cosubstrate Is the cosubstrate (e.g., glucose, formate, isopropanol) concentration sufficient? check_components->check_cosubstrate Enzyme Active increase_loading->success increase_cosubstrate Increase cosubstrate concentration. check_cosubstrate->increase_cosubstrate No check_cosubstrate->success Yes increase_cosubstrate->success

    Caption: Troubleshooting workflow for cofactor-related issues.

  • Common Cofactor Regeneration Systems:

    • Glucose/Glucose Dehydrogenase (GDH): This system uses glucose to reduce NAD(P)+ to NAD(P)H.

    • Formate/Formate Dehydrogenase (FDH): This system utilizes formate, which is converted to carbon dioxide, to regenerate the cofactor.[5]

    • Isopropanol/Alcohol Dehydrogenase (ADH): In this system, isopropanol is oxidized to acetone to regenerate the cofactor.[5]

2. Substrate and Product Inhibition:

  • Why it matters: High concentrations of the substrate (2-acetylbenzofuran) or the product (1-(benzofuran-2-yl)ethanol) can inhibit the enzyme's activity. Substrate inhibition occurs in about 25% of known enzymes.[6] This can happen when substrate molecules bind to the enzyme in a non-productive manner, or when the product competes with the substrate for the active site.[6]

  • Troubleshooting Steps:

    • Substrate Feeding: Instead of adding the entire amount of substrate at the beginning, use a fed-batch approach where the substrate is added gradually over time.

    • In Situ Product Removal (ISPR): If product inhibition is suspected, consider methods to remove the product from the reaction mixture as it is formed. This can be achieved through techniques like liquid-liquid extraction or adsorption.

3. Enzyme Stability and Activity:

  • Why it matters: The biocatalyst itself may be unstable under the reaction conditions, leading to a loss of activity over time.[7] This can be due to factors like denaturation, oxidation, or the presence of organic solvents.[7][8]

  • Troubleshooting Steps:

    • Enzyme Source: If using a whole-cell biocatalyst, ensure the cells are healthy and in the correct growth phase. For isolated enzymes, verify their purity and activity before use.

    • Immobilization: Immobilizing the enzyme on a solid support can improve its stability and reusability.[9]

    • Protein Engineering: In some cases, the inherent properties of the enzyme may be the limiting factor. Protein engineering or directed evolution can be used to improve the enzyme's activity, stability, and selectivity.[10]

II. Frequently Asked Questions (FAQs)

Q1: What is a good starting point for reaction conditions for the biocatalytic reduction of 2-acetylbenzofuran?

Based on a successful study using Lactobacillus paracasei BD87E6, the following conditions can serve as an excellent starting point:

ParameterRecommended ValueReference
Biocatalyst Lactobacillus paracasei BD87E6[2]
pH 6.0[2]
Temperature 30 °C[2]
Agitation 100 rpm[2]

These conditions led to a 92% yield with an enantiomeric excess of over 99.9%.[1]

Q2: Should I use a whole-cell biocatalyst or an isolated enzyme?

The choice between a whole-cell system and an isolated enzyme depends on several factors:

  • Whole-Cell Biocatalysts:

    • Pros: Cofactor regeneration is often handled by the cell's own metabolism. The enzyme is protected within the cellular environment. The process can be more cost-effective as it avoids enzyme purification.[2]

    • Cons: The cell membrane can act as a barrier to substrate and product transport. Side reactions from other cellular enzymes can occur.

  • Isolated Enzymes (Ketoreductases):

    • Pros: Higher purity leads to fewer side reactions. Reaction conditions can be more precisely controlled.

    • Cons: Requires a separate cofactor regeneration system. The enzyme may be less stable outside its natural environment.[8] Purification adds to the cost.

Q3: How can I monitor the progress of my reaction?

Accurate monitoring is essential for optimization and troubleshooting.

  • High-Performance Liquid Chromatography (HPLC): This is a widely used and reliable method for quantifying the consumption of the substrate (2-acetylbenzofuran) and the formation of the product (1-(benzofuran-2-yl)ethanol).[11] A chiral HPLC column can be used to determine the enantiomeric excess of the product.

  • Gas Chromatography (GC): GC can also be used for reaction monitoring, often coupled with a mass spectrometer (GC-MS) for definitive identification of reactants and products.[12]

  • Thin-Layer Chromatography (TLC): For a quick, qualitative assessment of the reaction's progress, TLC can be a useful tool.[13]

Q4: My reaction is working, but the enantioselectivity is low. What can I do?

Low enantioselectivity can be addressed by:

  • Screening Different Biocatalysts: Different ketoreductases will exhibit varying levels of stereoselectivity for the same substrate.

  • Optimizing Reaction Conditions: As mentioned earlier, pH and temperature can significantly influence enantioselectivity.[2]

  • Using Co-solvents: The addition of a small amount of a water-miscible organic solvent can sometimes alter the enzyme's conformation and improve enantioselectivity. However, high concentrations of organic solvents can also denature the enzyme.[8]

  • Substrate Engineering: In some cases, modifying the substrate structure can lead to improved recognition by the enzyme's active site.

Q5: What is the overall reaction pathway?

The biocatalytic reduction of 2-acetylbenzofuran is a two-step process involving the ketoreductase enzyme and a cofactor.

cluster_reaction Biocatalytic Reduction Pathway Substrate 2-Acetylbenzofuran (Ketone) KRED Ketoreductase (KRED) Substrate->KRED Product (S)-1-(Benzofuran-2-yl)ethanol (Chiral Alcohol) KRED->Product NADP NAD(P)+ (Oxidized Cofactor) KRED->NADP NADPH NAD(P)H (Reduced Cofactor) NADPH->KRED Regen Cofactor Regeneration System NADP->Regen Regen->NADPH Byproduct Byproduct (e.g., Gluconic Acid) Regen->Byproduct Cosubstrate Cosubstrate (e.g., Glucose) Cosubstrate->Regen

Caption: The reaction pathway for the biocatalytic reduction of 2-acetylbenzofuran.

III. Experimental Protocols

Protocol 1: General Whole-Cell Bioreduction of 2-Acetylbenzofuran

This protocol is adapted from a successful procedure using Lactobacillus paracasei and can be used as a starting point for your experiments.[2]

  • Prepare the Biocatalyst: Culture the whole-cell biocatalyst (e.g., Lactobacillus paracasei) under its optimal growth conditions. Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate buffer, pH 6.0).

  • Set up the Reaction: In a suitable reaction vessel, suspend the washed cells in the reaction buffer.

  • Add Substrate and Cofactor Source: Add the 2-acetylbenzofuran substrate (often dissolved in a minimal amount of a water-miscible co-solvent like ethanol to aid solubility). If a separate cofactor regeneration system is not being used with the whole cells, ensure a carbon source like glucose is present in the medium to facilitate endogenous cofactor regeneration.

  • Incubate: Incubate the reaction mixture at the optimal temperature (e.g., 30°C) with gentle agitation (e.g., 100 rpm).[2]

  • Monitor the Reaction: Periodically withdraw small aliquots from the reaction mixture. Extract the analytes with an organic solvent (e.g., ethyl acetate) and analyze by HPLC or GC to determine the conversion and enantiomeric excess.

  • Work-up: Once the reaction is complete, separate the cells by centrifugation. Extract the supernatant with an appropriate organic solvent. The combined organic layers can then be dried and concentrated to yield the crude product, which can be further purified by column chromatography.

Protocol 2: Monitoring the Reaction by HPLC
  • Sample Preparation: Take a known volume of the reaction mixture and quench the reaction (e.g., by adding a water-immiscible organic solvent and vortexing).

  • Extraction: Extract the substrate and product into an organic solvent like ethyl acetate. Centrifuge to separate the phases.

  • Analysis: Inject a sample of the organic phase onto an HPLC system equipped with a suitable column (e.g., a C18 column for achiral analysis or a chiral column for enantiomeric excess determination).

  • Quantification: Use a standard curve for both 2-acetylbenzofuran and 1-(benzofuran-2-yl)ethanol to accurately determine their concentrations and calculate the conversion rate.

IV. References

  • Şahin, E. (2019). Green synthesis of enantiopure (S)‐1‐(benzofuran‐2‐yl)ethanol by whole‐cell biocatalyst. Biotechnology and Applied Biochemistry, 66(4), 635-641. [Link]

  • Ni, Y., & Xu, J.-H. (2012). Biocatalytic ketone reduction: a green and efficient access to enantiopure alcohols. Biotechnology Advances, 30(6), 1279-1288.

  • Zhu, D., & Hua, L. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology, 10, 937762. [Link]

  • Ravía, S., Gamenara, D., Schapiro, V., Bellomo, A., Adum, J., Seoane, G., & Gonzalez, D. (2006). Enantioselective Reduction by Crude Plant Parts: Reduction of Benzofuran-2-yl Methyl Ketone with Carrot (Daucus carota) Bits. Journal of Chemical Education, 83(7), 1049. [Link]

  • Khan, I., Zaib, S., Batool, S., Tahir, M. N., & Iqbal, J. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

  • Green Chemistry Teaching and Learning Community. (2023). Enantioselective Reduction by Crude Plant Parts: Reduction of Benzofuran-2-yl Methyl Ketone with Carrot (Daucus carota) Bits. [Link]

  • Miao, M., et al. (2020). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 10(45), 26978-26993.

  • Agency for Toxic Substances and Disease Registry. (1993). Chemical and Physical Information. In Toxicological Profile for 2,3-Benzofuran.

  • Denard, C. A., Hartwig, J. F., & Zhao, H. (2014). Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions by Engineered Escherichia coli. ACS Catalysis, 4(3), 883-890.

  • L-j, D., et al. (2020). Substrate inhibition by the blockage of product release and its control by tunnel engineering. Chemical Science, 11(23), 5961-5969. [Link]

  • Etschmann, M. M. W., et al. (2011). Engineering Cofactor Preference of Ketone Reducing Biocatalysts: A Mutagenesis Study on a γ-Diketone Reductase from the Yeast Saccharomyces cerevisiae Serving as an Example. International Journal of Molecular Sciences, 12(12), 8589-8601. [Link]

  • Liang, J., & Lalonde, J. (2016). Immobilized ketoreductases and process for making and using immobilized ketoreductase. Google Patents.

  • Liang, J., et al. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications, 59(46), 6981-7000.

  • Ni, Y., & Xu, J.-H. (2012). Biocatalytic ketone reduction: a green and efficient access to enantiopure alcohols. Biotechnology Advances, 30(6), 1279-1288.

  • Liang, J., et al. (2017). Processes using amino acid dehydrogenases and ketoreductase-based cofactor regenerating system. Google Patents.

  • Şahin, E. (2019). Green synthesis of enantiopure (S)-1-(benzofuran-2-yl)ethanol by whole-cell biocatalyst. PubMed. [Link]

  • Lee, S. T., et al. (2009). Quantitative Method for the Measurement of Three Benzofuran Ketones in Rayless Goldenrod (Isocoma Pluriflora) and White Snakeroot (Ageratina Altissima) by High-Performance Liquid Chromatography (HPLC). Journal of Agricultural and Food Chemistry, 57(12), 5639-5643. [Link]

  • Wojcieszak, R., et al. (2020). Selective Reduction of Ketones and Aldehydes in Continuous-Flow Microreactor—Kinetic Studies. Catalysts, 10(11), 1339.

  • Moore, J. C., et al. (2011). Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant. ACS Catalysis, 1(9), 1164-1172.

  • Yang, Y., et al. (2022). Frustration and the Kinetic Repartitioning Mechanism of Substrate Inhibition in Enzyme Catalysis. The Journal of Physical Chemistry B, 126(36), 6825-6836.

  • Hong, H., & Khosla, C. (2014). Stereochemistry of Reductions Catalyzed by Methyl-Epimerizing Ketoreductase Domains of Polyketide Synthases. Biochemistry, 53(22), 3639-3641.

  • Paizs, C., et al. (2003). Optically Active 1-(Benzofuran-2-yl)ethanols and Ethane-1,2-diols by Enantiotopic Selective Bioreductions. Tetrahedron: Asymmetry, 14(11), 1495-1501.

  • Khan, I., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.

  • Voccia, S., et al. (2022). Optimization of Metal Affinity Ketoreductase Immobilization for Application in Batch and Flow Processes. Organic Process Research & Development, 26(5), 1475-1485.

  • de Sousa, J. S., et al. (2021). Recent Developments in Asymmetric Reduction of Ketones with Biocatalysts. Catalysts, 11(2), 241.

  • Schmermund, L., et al. (2019). Efficient Nicotinamide Adenine Dinucleotide Phosphate [NADP(H)] Recycling in Closed‐Loop Continuous Flow Biocatalysis. ChemCatChem, 11(23), 5779-5784.

  • Zhu, D., & Hua, L. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology, 10, 937762.

  • Ramos, L., et al. (2015). Analytical methods for human biomonitoring of pesticides. A review. Analytica Chimica Acta, 891, 1-27.

  • Dalby, P. A., et al. (2007). Structural stability of an enzyme biocatalyst. Biochemical Society Transactions, 35(Pt 6), 1606-1609. [Link]

  • U.S. National Library of Medicine. (n.d.). PubChem.

  • Wikipedia. (n.d.). Enzyme.

  • Zhao, H., & van der Donk, W. A. (2003). Regeneration of cofactors for enzyme biocatalysis. Current Opinion in Biotechnology, 14(6), 583-589.

  • American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Ketone Reduction.

  • Royal Society of Chemistry. (n.d.). Analytical methods for a low resource world.

  • Schmidt, S., et al. (2024). Overcoming Bottlenecks towards Complete Biocatalytic Conversions and Complete Product Recovery. Reaction Chemistry & Engineering.

  • Kroutil, W. (2018). Biocatalytic Reductions (C–O, C–N, C–C). Science of Synthesis: Biocatalysis in Organic Synthesis, 1, 461-512.

  • Zhu, D., & Hua, L. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. ResearchGate.

  • Zhang, Y., et al. (2022). A Sensitive Monoclonal-Antibody-Based ELISA for Forchlorfenuron Residue Analysis in Food Samples. Foods, 11(3), 390.

Sources

Identifying and characterizing impurities in 1-(1-Benzofuran-2-yl)ethanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(1-Benzofuran-2-yl)ethanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this synthetic process. Our goal is to equip you with the expertise to identify, characterize, and mitigate impurities, ensuring the integrity of your synthesis and the quality of your final product.

Introduction to the Synthesis and Potential Challenges

The synthesis of 1-(1-Benzofuran-2-yl)ethanol is a multi-step process, typically commencing with the formation of the benzofuran core, followed by the elaboration of the ethanol side chain. A common and efficient route involves the synthesis of the key intermediate, 2-acetylbenzofuran, from salicylaldehyde and chloroacetone, followed by the reduction of the ketone to the desired secondary alcohol. While seemingly straightforward, each step presents unique challenges that can lead to the formation of various impurities. These impurities can arise from side reactions, incomplete conversions, or degradation of the product, complicating purification and potentially impacting downstream applications.

This guide provides a structured approach to understanding and addressing these challenges, ensuring a robust and reproducible synthesis.

Part 1: Troubleshooting Guide

This section addresses common issues encountered during the synthesis, their probable causes, and recommended solutions.

Observed Issue Potential Cause(s) Recommended Solutions & Mechanistic Rationale
Low yield of 2-acetylbenzofuran (Intermediate) 1. Formation of O-alkylation byproduct: The phenoxide generated from salicylaldehyde can undergo O-alkylation with chloroacetone in addition to the desired C-alkylation, leading to the formation of 2-(2-formylphenoxy)propan-2-one.[1] 2. Self-condensation of chloroacetone: Under basic conditions, chloroacetone can undergo self-condensation, leading to polymeric byproducts. 3. Incomplete reaction: Insufficient reaction time or temperature can lead to a significant amount of unreacted salicylaldehyde.1. Optimize Base and Solvent: Use a milder base such as potassium carbonate (K₂CO₃) over stronger bases like sodium hydroxide (NaOH) to favor C-alkylation. The choice of solvent is also critical; aprotic polar solvents like acetone or DMF are generally preferred. 2. Control Stoichiometry and Addition: Use a slight excess of salicylaldehyde to ensure the complete consumption of chloroacetone. Add chloroacetone dropwise to the reaction mixture to maintain a low instantaneous concentration, minimizing self-condensation. 3. Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of starting materials and the formation of the product.
Presence of an unexpected isomer in 2-acetylbenzofuran Rearrangement or alternative cyclization pathways: While less common, alternative cyclization pathways can lead to isomeric benzofuran products, particularly if the reaction conditions are harsh.Control Reaction Temperature: Maintain a consistent and moderate reaction temperature during the cyclization step to minimize the energy available for alternative, higher-activation-energy pathways.
Low yield of 1-(1-Benzofuran-2-yl)ethanol (Final Product) 1. Incomplete reduction: Insufficient reducing agent or reaction time will result in residual 2-acetylbenzofuran. 2. Formation of borate esters: During sodium borohydride reduction in aprotic solvents, stable borate esters can form, which require acidic workup for hydrolysis to the alcohol.[2]1. Optimize Reducing Agent Stoichiometry: Use a slight excess of the reducing agent (e.g., sodium borohydride) to ensure complete conversion of the ketone. 2. Ensure Proper Workup: If using sodium borohydride, a mild acidic workup (e.g., with dilute HCl or NH₄Cl solution) is crucial to hydrolyze any borate ester intermediates and protonate the resulting alkoxide.
Presence of a dehydration product (2-vinylbenzofuran) Acid-catalyzed dehydration: The product, a secondary alcohol, can undergo dehydration to form the corresponding alkene, 2-vinylbenzofuran, especially in the presence of acid and/or heat during workup or purification.[3][4]1. Neutral or Basic Workup: Avoid strongly acidic conditions during the workup. Use a saturated solution of sodium bicarbonate or a similar mild base to neutralize any residual acid. 2. Mindful Purification: During purification by distillation, avoid excessive temperatures. If using chromatography, ensure the silica gel is not acidic; it can be neutralized by pre-treating with a solution of triethylamine in the eluent.
Difficult Purification of the Final Product Presence of structurally similar impurities: Impurities such as unreacted starting material or the dehydration byproduct can have similar polarities to the desired product, making separation by chromatography challenging.1. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing small amounts of impurities. 2. Optimize Chromatographic Conditions: If column chromatography is necessary, experiment with different solvent systems to maximize the separation (ΔRf) between the product and impurities. Using a less polar solvent system may improve the separation of the more polar alcohol product from less polar impurities.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most common impurity I should look for in the synthesis of 2-acetylbenzofuran?

The most likely impurity is the O-alkylation product, 2-(2-formylphenoxy)propan-2-one. This arises from the competing nucleophilic attack of the phenoxide oxygen on chloroacetone. You can identify this impurity by ¹H NMR, looking for the characteristic aldehyde proton signal (around 9.8-10 ppm) and the absence of the benzofuran ring protons. Mass spectrometry would also show a molecular ion corresponding to the O-alkylated product.

Q2: I see a significant amount of starting salicylaldehyde in my reaction mixture even after prolonged reaction time. What could be the issue?

This is likely due to an issue with the base or the reactivity of your chloroacetone. Ensure your base (e.g., potassium carbonate) is anhydrous and of good quality. Moisture can deactivate the base and hinder the formation of the phenoxide nucleophile. Also, verify the purity of your chloroacetone, as it can degrade over time.

Q3: During the reduction of 2-acetylbenzofuran with NaBH₄, my reaction seems to stall. What can I do?

Sodium borohydride is a mild reducing agent, and its reactivity can be influenced by the solvent.[2] While often performed in alcohols like methanol or ethanol, using a co-solvent like THF can sometimes improve solubility and reaction rates. Additionally, ensure your NaBH₄ is fresh, as it can decompose upon exposure to moisture.

Q4: My final product, 1-(1-Benzofuran-2-yl)ethanol, appears to be unstable and develops a yellow color over time. Why is this happening?

The discoloration could be due to slow air oxidation or decomposition. The dehydration product, 2-vinylbenzofuran, is an alkene and can be prone to polymerization or oxidation, which can lead to colored byproducts. To ensure stability, store the purified product under an inert atmosphere (nitrogen or argon) at a low temperature and protected from light.

Q5: How can I confirm the presence of the dehydration impurity, 2-vinylbenzofuran?

In the ¹H NMR spectrum, 2-vinylbenzofuran will exhibit characteristic signals for the vinyl protons, typically in the range of 5.0-7.0 ppm, with distinct coupling patterns (geminal, cis, and trans couplings). In the mass spectrum, you would observe a molecular ion that is 18 atomic mass units (the mass of water) less than that of your desired product.

Part 3: Experimental Protocols and Characterization

Protocol 1: Synthesis of 2-Acetylbenzofuran (Intermediate)
  • To a stirred solution of salicylaldehyde (1.0 eq) in dry acetone, add anhydrous potassium carbonate (2.0 eq).

  • Heat the mixture to reflux.

  • Add chloroacetone (1.1 eq) dropwise over 30 minutes.

  • Continue refluxing and monitor the reaction by TLC until the salicylaldehyde is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol 2: Reduction of 2-Acetylbenzofuran to 1-(1-Benzofuran-2-yl)ethanol
  • Dissolve 2-acetylbenzofuran (1.0 eq) in methanol or a mixture of THF and methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.2 eq) portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 1-2 hours).

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Characterization Data for Potential Impurities
Compound ¹H NMR (indicative signals, δ ppm) Mass Spectrometry (m/z)
2-(2-formylphenoxy)propan-2-one~9.9 (s, 1H, CHO), ~2.3 (s, 3H, COCH₃)[M]+ corresponding to C₁₀H₁₀O₃
2-Vinylbenzofuran~6.8-7.0 (dd, 1H, vinylic), ~5.9 (d, 1H, vinylic), ~5.4 (d, 1H, vinylic)[M]+ corresponding to C₁₀H₈O (M-18 from product)
Unreacted 2-acetylbenzofuran~2.6 (s, 3H, COCH₃)[M]+ corresponding to C₁₀H₈O₂

Part 4: Visualizing Reaction Pathways and Impurity Formation

The following diagrams illustrate the key reaction steps and the formation of common impurities.

Synthesis_and_Impurity_Formation Salicylaldehyde Salicylaldehyde Acetylbenzofuran 2-Acetylbenzofuran Salicylaldehyde->Acetylbenzofuran O_Alkylation O-Alkylation Product Salicylaldehyde->O_Alkylation Side Reaction Chloroacetone Chloroacetone Chloroacetone->Acetylbenzofuran Chloroacetone->O_Alkylation Side Reaction SelfCondensation Chloroacetone Self-Condensation Chloroacetone->SelfCondensation Side Reaction Base Base (e.g., K₂CO₃) FinalProduct 1-(1-Benzofuran-2-yl)ethanol Acetylbenzofuran->FinalProduct ReducingAgent Reducing Agent (e.g., NaBH₄) DehydrationProduct 2-Vinylbenzofuran FinalProduct->DehydrationProduct Degradation (Acid/Heat)

Caption: Main synthesis pathway and common side reactions.

Troubleshooting_Workflow Start Problem Encountered (e.g., Low Yield, Impurity) AnalyzeData Analyze Analytical Data (TLC, NMR, MS) Start->AnalyzeData IdentifyImpurity Identify Potential Impurity AnalyzeData->IdentifyImpurity ConsultGuide Consult Troubleshooting Guide IdentifyImpurity->ConsultGuide ImplementSolution Implement Recommended Solution ConsultGuide->ImplementSolution Reanalyze Re-run and Analyze ImplementSolution->Reanalyze Reanalyze->AnalyzeData Issue Persists Success Problem Resolved Reanalyze->Success Successful

Caption: A systematic workflow for troubleshooting synthesis issues.

References

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) For the Reduction of Aldehydes and Ketones. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Coumarone. Retrieved from [Link]

  • American Chemical Society. (2024). Efficient Dehydration of 1-Phenylethanol to Styrene by Copper(II) and Zinc(II) Fused-Bisoxazolidine Catalysts. Retrieved from [Link]

  • MDPI. (n.d.). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Retrieved from [Link]

  • OSTI.gov. (n.d.). Iron-Based Dehydration Catalyst for Selective Formation of Styrene. Retrieved from [Link]

  • PacBio. (2018). Low Yield Troubleshooting Guide. Retrieved from [Link]

  • Canadian Journal of Chemistry. (1980). The reduction of aryl trifluoromethyl ketones by sodium borohydride. The hydride transfer process. Retrieved from [Link]

  • ChemistryViews. (2012). C- or O-Alkylation?. Retrieved from [Link]

  • Google Patents. (n.d.). RU2225858C2 - Chloroacetone production process.
  • Beilstein Journal of Organic Chemistry. (2011). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]

  • Sciencemadness.org. (2021). Simple preparation of chloroacetone - an essay. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]

  • SciSpace. (n.d.). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US4396789A - Process for dehydration of a low molecular weight alcohol.
  • ACS Publications. (n.d.). Asymmetric reduction of ketones with sodium borohydride in the presence of hydroxymonosaccharide derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation of 2‐aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Retrieved from [Link]

  • Scribd. (n.d.). Journal of Heterocyclic Chem - 2023 - Venkateswara Rao - Identification and Synthesis of New Process Impurities of. Retrieved from [Link]

  • ResearchGate. (n.d.). Dehydration of Phenyl Ethanol to Styrene under Reactive Distillation Conditions: Understanding the Catalyst Deactivation. Retrieved from [Link]

  • University College London. (n.d.). Chemical shifts. Retrieved from [Link]

  • Google Patents. (n.d.). US4251467A - Continuous preparation of chloroacetone.
  • YouTube. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. Retrieved from [Link]

  • ACS Publications. (2022). Novel Computational Approach to Guide Impurities Rejection by Crystallization: A Case Study of MRTX849 Impurities. Retrieved from [Link]

  • YouTube. (2020). C Alkylation and O alkylation|Thermodynamic and kinetic stability. Retrieved from [Link]

  • YouTube. (2018). Part 21: Mass Spectrometry - Fragmentation and Interpretation | Ethanol | Benzaldehyde. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Sciencemadness.org. (2004). Chloroacetone by Electrolysis. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010110841A1 - Dehydration of 1-phenyl ethanol.
  • California State Polytechnic University, Pomona. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

  • PharmaXChange.info. (2011). Chemistry of Enolates - C vs O Alkylation. Retrieved from [Link]

  • University of North Texas. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

Sources

Stability issues of 1-(1-Benzofuran-2-yl)ethanol under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the dedicated technical support center for 1-(1-Benzofuran-2-yl)ethanol. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the potential stability challenges associated with this compound, particularly under acidic and basic conditions. As a Senior Application Scientist, my goal is to provide you with not only troubleshooting steps but also the underlying chemical principles to empower your experimental design and interpretation. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address issues you may encounter.

Part 1: Frequently Asked Questions (FAQs) on the Stability of 1-(1-Benzofuran-2-yl)ethanol

Q1: My assay results for 1-(1-Benzofuran-2-yl)ethanol are inconsistent when using acidic mobile phases for HPLC analysis. What could be the cause?

A1: Inconsistent assay results with acidic mobile phases often point to on-column degradation of 1-(1-Benzofuran-2-yl)ethanol. The molecule possesses two primary sites susceptible to acid-catalyzed reactions: the secondary benzylic alcohol and the benzofuran ring itself.

  • Dehydration of the Secondary Alcohol: The hydroxyl group can be protonated under acidic conditions, forming a good leaving group (water). Subsequent elimination of water leads to the formation of a resonance-stabilized benzylic carbocation. This cation can then lose a proton to form 2-vinylbenzofuran, a common degradation product. This process is analogous to the acid-catalyzed dehydration of other secondary benzylic alcohols.

  • Benzofuran Ring Opening: The ether linkage in the benzofuran ring can also be susceptible to acid-catalyzed cleavage, particularly under harsh acidic conditions or elevated temperatures. This can lead to the formation of various phenolic derivatives, which may further react or degrade. There are documented instances of acid-catalyzed ring-opening of benzofuran structures in the literature.[1][2]

To mitigate this, consider using a less acidic mobile phase, operating at a lower column temperature, or using a faster gradient to minimize the compound's residence time on the column.

Q2: I've observed a loss of optical purity of my chiral 1-(1-Benzofuran-2-yl)ethanol sample after storing it in a slightly acidic solution. Is this expected?

A2: Yes, a loss of optical purity, or racemization, is a significant risk under acidic conditions. The mechanism is directly related to the dehydration pathway described in Q1. The formation of the planar, achiral benzylic carbocation intermediate allows for the re-addition of water from either face with equal probability, leading to a racemic mixture of (R)- and (S)-1-(1-Benzofuran-2-yl)ethanol. Therefore, maintaining a neutral or slightly basic pH is crucial for preserving the enantiomeric excess of your chiral samples.

Q3: How stable is 1-(1-Benzofuran-2-yl)ethanol under basic conditions? Are there any specific degradation pathways I should be aware of?

A3: Generally, 1-(1-Benzofuran-2-yl)ethanol is more stable under basic conditions compared to acidic conditions, as the primary acid-catalyzed degradation pathways are avoided. However, two potential issues should be considered:

  • Deprotonation of the Hydroxyl Group: In the presence of a strong base, the hydroxyl group can be deprotonated to form an alkoxide. While this does not inherently lead to degradation, the resulting alkoxide is a more potent nucleophile and could react with other components in your mixture.

  • Oxidation: The secondary alcohol is susceptible to oxidation to the corresponding ketone, 2-acetylbenzofuran. This is particularly relevant if your solution is not deoxygenated and is exposed to air, as base-catalyzed oxidation can occur. While benzyl alcohol itself is relatively stable to air, slow oxidation can be observed.[3]

For long-term storage, a buffered solution at a neutral or slightly basic pH, purged with an inert gas like nitrogen or argon, is recommended.

Q4: I am planning a forced degradation study for a formulation containing 1-(1-Benzofuran-2-yl)ethanol. What conditions would you recommend?

Stress ConditionRecommended ParametersPotential Degradation Pathways
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursDehydration to 2-vinylbenzofuran, Ring-opening products
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48 hoursOxidation to 2-acetylbenzofuran
Oxidation 3% H₂O₂ at room temperature for 24 hoursOxidation to 2-acetylbenzofuran and further acidic degradants
Thermal Stress 80°C for 48 hours (solid-state and in solution)Dehydration, Oxidation
Photostability ICH Q1B conditions (exposure to light)Photolytic degradation (pathways to be determined)

It is crucial to aim for 5-20% degradation to ensure that the degradation products can be adequately characterized without completely consuming the parent compound.[5]

Part 2: Troubleshooting Guides

This section provides structured guidance for resolving specific experimental issues.

Troubleshooting Guide 1: Unexpected Peaks in HPLC Chromatogram

Symptom: Appearance of new, unidentified peaks in the HPLC chromatogram of a 1-(1-Benzofuran-2-yl)ethanol sample, particularly after storage or processing.

Workflow for Identification:

start Unexpected Peak Observed check_blank Inject a blank (solvent) to rule out system peaks. start->check_blank is_system_peak Is the peak present in the blank? check_blank->is_system_peak system_peak Peak is a system artifact. No further action on sample needed. is_system_peak->system_peak Yes not_system_peak Peak is sample-related. is_system_peak->not_system_peak No check_rt Compare retention time to known potential degradants (e.g., 2-acetylbenzofuran, 2-vinylbenzofuran). not_system_peak->check_rt is_known_degradant Does RT match a known degradant? check_rt->is_known_degradant known_degradant Confirm identity with a reference standard or MS. is_known_degradant->known_degradant Yes unknown_degradant Peak is an unknown degradant. is_known_degradant->unknown_degradant No lcms_analysis Perform LC-MS analysis to determine the mass of the unknown peak. unknown_degradant->lcms_analysis propose_structure Based on the mass and potential degradation pathways, propose a structure. lcms_analysis->propose_structure nmr_isolation Isolate the impurity for structural elucidation by NMR if necessary. propose_structure->nmr_isolation

Caption: Workflow for identifying unknown HPLC peaks.

Troubleshooting Guide 2: Poor Mass Balance in Stability Studies

Symptom: The sum of the assay value of 1-(1-Benzofuran-2-yl)ethanol and its known degradation products is significantly less than 100% of the initial value.

Potential Causes and Solutions:

CauseExplanationRecommended Action
Non-UV Active Degradants Some degradation products may lack a chromophore and are therefore not detected by UV-Vis.Use a mass spectrometer (MS) or a charged aerosol detector (CAD) in parallel with the UV detector.
Volatile Degradants Degradation may produce volatile compounds (e.g., from extensive ring fragmentation) that are lost during sample preparation or analysis.Use headspace GC-MS to analyze for volatile components.
Adsorption to Container The compound or its degradants may adsorb to the surface of the storage container.Use silanized glass vials or polypropylene containers. Perform a recovery study from the container surface.
Incomplete Elution from HPLC Column Highly polar or non-polar degradants may not elute from the HPLC column under the current method conditions.Modify the gradient to include a stronger elution solvent at the end of the run. Use a different column chemistry.

Part 3: Experimental Protocols

Protocol 1: Forced Degradation Study of 1-(1-Benzofuran-2-yl)ethanol

Objective: To intentionally degrade 1-(1-Benzofuran-2-yl)ethanol under various stress conditions to identify potential degradation products and pathways.

Materials:

  • 1-(1-Benzofuran-2-yl)ethanol

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • pH meter

  • Thermostatically controlled water bath or oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 1-(1-Benzofuran-2-yl)ethanol in ACN at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at 0, 2, 6, 12, and 24 hours.

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at the same time points as the acid hydrolysis.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl and dilute for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light.

    • Withdraw aliquots at the specified time points and dilute for analysis.

  • Thermal Degradation:

    • Transfer 1 mL of the stock solution to a vial and evaporate the solvent under a stream of nitrogen.

    • Place the vial with the solid residue in an oven at 80°C.

    • At specified time points, dissolve the residue in a known volume of mobile phase for analysis.

  • Photostability:

    • Expose a solution of the compound to light conditions as specified in ICH guideline Q1B.

    • Analyze the sample at appropriate time intervals.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating 1-(1-Benzofuran-2-yl)ethanol from its potential degradation products.

Instrumentation and Columns:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Recommended Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

Method Development Workflow:

start Method Development Start initial_cond Initial Conditions: Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: Acetonitrile Gradient: 10-90% B over 20 min Flow Rate: 1.0 mL/min Detection: 254 nm start->initial_cond inject_stressed Inject a mixture of stressed samples (acid, base, peroxide). initial_cond->inject_stressed check_resolution Is there adequate resolution between the parent peak and all degradant peaks? inject_stressed->check_resolution optimize_gradient Optimize the gradient slope and time to improve separation. check_resolution->optimize_gradient No final_method Final Validated Method check_resolution->final_method Yes optimize_gradient->inject_stressed optimize_ph If co-elution persists, modify the pH of the aqueous mobile phase (e.g., use ammonium acetate buffer at pH 5). optimize_gradient->optimize_ph optimize_ph->inject_stressed change_column Consider a different column chemistry (e.g., Phenyl-Hexyl) if resolution is still poor. optimize_ph->change_column change_column->inject_stressed

Caption: Workflow for HPLC method development.

Part 4: Potential Degradation Pathways

The following diagram illustrates the most probable degradation pathways for 1-(1-Benzofuran-2-yl)ethanol under acidic and oxidative conditions.

cluster_acid Acidic Conditions cluster_base_ox Basic/Oxidative Conditions parent 1-(1-Benzofuran-2-yl)ethanol C₁₀H₁₀O₂ carbocation Benzylic Carbocation (Intermediate) C₁₀H₉O⁺ parent->carbocation +H⁺, -H₂O ring_opened Phenolic Degradants parent->ring_opened Harsh Acid/Heat ketone 2-Acetylbenzofuran C₁₀H₈O₂ parent->ketone [O] dehydrated 2-Vinylbenzofuran C₁₀H₈O carbocation->dehydrated -H⁺ racemic Racemic 1-(1-Benzofuran-2-yl)ethanol C₁₀H₁₀O₂ carbocation->racemic +H₂O

Caption: Potential degradation pathways.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2003).
  • Reddy, et al.
  • Kishor, M. Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research (2017).
  • ICH, Q1B: Photostability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (1996).
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Development and validation of RP-HPLC method for the analysis of carbofuran and in its formul
  • Benzyl alcohol. Wikipedia.
  • ICH Guidelines for Stability Testing of New Drug Substance and Drug Products. Scribd.
  • Stability Indicating HPLC Method Development: A Review. IRJPMS.
  • Forced Degrad
  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma (2025).
  • Development and Validation of a Stability-Indicating RP-HPLC Method for Bexagliflozin and Structural Elucidation of a Novel Acidic Degrad
  • ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency (2025).
  • (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. MDPI.
  • Optically Active 1-(Benzofuran-2-yl)ethanols and Ethane-1,2-diols by Enantiotopic Selective Bioreductions.
  • Benzyl alcohol Pharmaceutical Secondary Standard; Certified Reference M
  • Influence of pH on the activity of benzyl alcohol hydrogenolysis a TOF....
  • Effects of pH, temperature, and sucrose on benzyl alcohol-induced aggregation of recombinant human granulocyte colony stimul
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Cometabolic Degradation of Dibenzofuran by Biphenyl-Cultivated Ralstonia sp. Strain SBUG 290. PMC - NIH.
  • Most common isolated products from the oxidation of substituted benzofurans with m-CPBA or dimethyldioxirane (adapted from[6]). ResearchGate.

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans.
  • Mechanism of P-Hydroxy Benzyl Alcohol Against Cerebral Ischemia Based on Metabonomics Analysis. MDPI.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str

Sources

Technical Support Center: Optimizing Catalyst Loading for the Synthesis of 1-(1-Benzofuran-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(1-Benzofuran-2-yl)ethanol. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during this synthesis, with a specific focus on the critical parameter of catalyst loading. Our goal is to empower you with the scientific rationale and practical guidance needed to optimize your reaction outcomes, ensuring high yield, purity, and efficiency.

Introduction to the Synthesis

The synthesis of 1-(1-Benzofuran-2-yl)ethanol is most commonly achieved through the reduction of 2-acetylbenzofuran. This transformation is a cornerstone reaction in the preparation of various pharmaceutical intermediates and biologically active molecules. The choice of catalyst and, critically, its loading are pivotal in steering the reaction towards the desired product with high selectivity and efficiency. This guide will explore two primary catalytic routes: asymmetric transfer hydrogenation and biocatalysis, offering tailored advice for each.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section is designed to provide a systematic approach to diagnosing and resolving common issues encountered during the synthesis of 1-(1-Benzofuran-2-yl)ethanol.

Issue 1: Low or No Product Yield

Question: My reaction shows very low conversion of 2-acetylbenzofuran to 1-(1-Benzofuran-2-yl)ethanol. What are the likely causes related to catalyst loading?

Answer:

Low or no product yield is a frequent challenge that can often be traced back to issues with the catalyst. Here’s a breakdown of potential causes and their solutions, categorized by the catalytic method.

For Asymmetric Transfer Hydrogenation (e.g., using Ru-based catalysts):

  • Insufficient Catalyst Loading: The most straightforward cause is simply not having enough catalyst to drive the reaction to completion within a reasonable timeframe. Catalytic cycles require a sufficient number of active sites to process the substrate.

    • Solution: Incrementally increase the catalyst loading. A typical starting point for screening is between 0.1 and 1 mol%.[1] If you observe an increase in conversion with a modest increase in catalyst, you are likely on the right track. Be methodical; double the loading in your next experiment and monitor the reaction progress.

  • Catalyst Deactivation: Noyori-type ruthenium catalysts, commonly used for this transformation, can be sensitive to impurities and reaction conditions.[1] Deactivation can occur through several pathways, including the formation of inactive dimers or catalyst poisoning.[1][2]

    • Solution:

      • Purify Reactants and Solvents: Ensure your 2-acetylbenzofuran, hydrogen donor (e.g., isopropanol or formic acid/triethylamine mixture), and solvent are free from water, peroxides, and other reactive impurities.

      • Inert Atmosphere: These reactions are often air- and moisture-sensitive. Ensure your reaction is set up under an inert atmosphere (e.g., argon or nitrogen).

      • Staged Catalyst Addition: In some cases, adding the catalyst in portions throughout the reaction can help maintain a sufficient concentration of active catalyst.

  • Improper Catalyst Activation: Many catalyst precursors require in-situ activation to form the catalytically active species.[3]

    • Solution: Review the activation procedure for your specific catalyst. For many Ru-based catalysts, this involves the addition of a base (e.g., KOtBu or a strong amine) to generate the active hydride species.[2][3] Ensure the base is of high purity and added in the correct stoichiometric ratio.

For Biocatalysis (e.g., using whole-cell biocatalysts or isolated enzymes):

  • Low Biocatalyst Concentration: Similar to chemical catalysis, an insufficient amount of enzyme or whole cells will result in a slow or incomplete reaction.

    • Solution: Increase the concentration of the biocatalyst. This can be measured as cell density (OD600) or protein concentration. Optimization studies are crucial to find the sweet spot between reaction rate and the cost of the biocatalyst.[4]

  • Enzyme Inhibition: The substrate or product itself can inhibit the enzyme at high concentrations.

    • Solution:

      • Substrate Feeding: Instead of adding all the 2-acetylbenzofuran at the beginning, a fed-batch approach where the substrate is added gradually can maintain a low, non-inhibitory concentration.

      • In Situ Product Removal: If product inhibition is significant, consider techniques like liquid-liquid extraction to remove the 1-(1-Benzofuran-2-yl)ethanol from the reaction medium as it is formed.

  • Mass Transfer Limitations: In whole-cell systems, the substrate needs to cross the cell membrane to reach the enzyme. Poor mixing or high cell density can lead to mass transfer limitations.

    • Solution:

      • Optimize Agitation: Ensure vigorous stirring to keep the cells suspended and facilitate substrate transport.

      • Permeabilization: In some cases, gentle permeabilization of the cell membrane (e.g., with a small amount of toluene or a surfactant) can improve substrate uptake, though this must be carefully optimized to avoid cell death.

Issue 2: Slow Reaction Rate

Question: The reaction is proceeding, but it's taking an impractically long time to reach a reasonable conversion. How can I speed it up by adjusting the catalyst loading?

Answer:

A slow reaction rate is a common process optimization challenge. While temperature and reactant concentration play a role, catalyst loading is a direct lever to control the reaction kinetics.

For Asymmetric Transfer Hydrogenation:

  • Direct Correlation of Loading and Rate: In general, for a given set of conditions, increasing the catalyst loading will increase the reaction rate.[5] This is because you are increasing the number of catalytic sites available for the reaction.

    • Solution: Systematically increase the catalyst loading in small increments (e.g., from 0.1 mol% to 0.25 mol%, then to 0.5 mol%) and monitor the reaction progress at each concentration using an appropriate analytical technique like HPLC or GC. Plot conversion against time for each catalyst loading to determine the effect on the initial reaction rate.

For Biocatalysis:

  • Enzyme Kinetics: The rate of a biocatalytic reaction is directly proportional to the enzyme concentration, provided the substrate is not limiting.

    • Solution: Increase the amount of biocatalyst (whole cells or isolated enzyme). As with chemical catalysis, a systematic study is recommended to find the optimal balance between reaction time and the cost of the biocatalyst.

Issue 3: Formation of Side Products and Low Selectivity

Question: I'm observing significant formation of impurities alongside my desired product. Can this be related to the catalyst loading?

Answer:

Yes, incorrect catalyst loading can lead to the formation of side products and a decrease in the overall selectivity of the reaction.

For Asymmetric Transfer Hydrogenation:

  • Over-reduction: While less common for the reduction of a ketone to an alcohol, with some catalyst systems and under harsh conditions (high temperature and pressure), further reduction of the aromatic benzofuran ring could be a possibility, though this is more of a concern in direct hydrogenation with H2 gas.

  • Decomposition of Substrate or Product: At very high catalyst loadings, particularly in the presence of a strong base, side reactions such as aldol condensation of the starting ketone or dehydration of the product alcohol can be promoted.

    • Solution: If you suspect side reactions are occurring due to high catalyst concentration, try reducing the catalyst loading. It is a matter of finding the optimal loading that provides a good reaction rate without promoting side reactions.

For Biocatalysis:

  • Presence of Competing Enzymes: Whole-cell biocatalysts are complex systems containing numerous enzymes. It is possible that other enzymes within the cell can act on the substrate or product, leading to the formation of byproducts.

    • Solution: This is less about catalyst loading and more about catalyst selection. If significant side products are observed, screening different microorganisms or using an isolated and purified enzyme may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the typical optimal catalyst loading for the asymmetric transfer hydrogenation of 2-acetylbenzofuran?

A1: There is no single "optimal" catalyst loading, as it depends on several factors including the specific catalyst used, the reaction temperature, the substrate concentration, and the desired reaction time. However, a good starting point for optimization is typically in the range of 0.1 to 1.0 mol% of the catalyst relative to the substrate.[1] For industrial applications, significant effort is invested in reducing catalyst loading to minimize costs.[6]

Q2: How does increasing the catalyst loading affect the enantioselectivity of the reaction?

A2: In an ideal scenario, the enantioselectivity should be independent of the catalyst loading. The stereochemical outcome is determined by the interaction of the substrate with the chiral catalyst in the transition state. However, at very low catalyst loadings, the reaction may be very slow, and side reactions or background reactions (if any) could potentially lower the observed enantiomeric excess (ee). Conversely, very high catalyst loadings might lead to the formation of catalyst aggregates or other species with different selectivity. It's always crucial to measure the ee at different catalyst loadings during your optimization studies.

Q3: Can I reuse my catalyst? If so, how does this relate to catalyst loading?

A3: For heterogeneous catalysts, reusability is a key advantage. However, some catalyst deactivation is often observed with each cycle.[1] You might need to start with a slightly higher initial catalyst loading to account for some loss of activity over several cycles. For homogeneous catalysts, recovery can be more challenging, though techniques like immobilization on a solid support are being developed.

Q4: What are the key differences in optimizing catalyst loading for a chemical catalyst versus a biocatalyst?

A4: While the general principle of increasing catalyst concentration to increase the reaction rate holds for both, there are key differences:

  • Cost and Availability: Chemical catalysts, especially those containing precious metals and chiral ligands, can be very expensive. Therefore, minimizing the loading is a primary economic driver. Biocatalysts, particularly whole cells, can often be produced more cheaply through fermentation, making higher loadings more economically viable.

  • Inhibition: Biocatalysts are more susceptible to substrate and product inhibition, which can limit the practical upper range of catalyst and substrate concentration.[4]

  • Mass Transfer: In heterogeneous biocatalysis (e.g., with immobilized enzymes or whole cells), mass transfer limitations can become significant at high catalyst loadings, meaning that simply adding more catalyst may not proportionally increase the reaction rate.

Q5: What analytical techniques are essential for monitoring the reaction and optimizing catalyst loading?

A5: To effectively optimize catalyst loading, you need to be able to accurately monitor the reaction progress and the purity of your product. Essential analytical techniques include:

  • Chromatography (HPLC or GC): These are the workhorse techniques for this analysis.

    • Chiral HPLC/GC: To determine the enantiomeric excess (ee) of your product.

    • Achiral HPLC/GC: To monitor the conversion of the starting material and the formation of the product and any byproducts.

  • Mass Spectrometry (MS): Coupled with HPLC or GC (LC-MS or GC-MS), this is invaluable for identifying unknown impurities. Real-time monitoring of reaction intermediates by ESI-MS is also an advanced technique for mechanistic studies.[7]

  • NMR Spectroscopy: Useful for confirming the structure of your product and for quantitative analysis (qNMR) to determine purity and yield.

Experimental Protocols and Workflows

Protocol 1: Screening Catalyst Loading for Asymmetric Transfer Hydrogenation

This protocol provides a general framework for systematically screening catalyst loading for the reduction of 2-acetylbenzofuran using a Noyori-type catalyst.

  • Preparation:

    • Set up a series of identical reaction vessels (e.g., glass vials or a parallel reactor system) under an inert atmosphere (argon or nitrogen).

    • Prepare a stock solution of 2-acetylbenzofuran in the chosen solvent (e.g., isopropanol).

    • Prepare a stock solution of the catalyst (e.g., a Ru(II) complex) in the same solvent.

    • Prepare a stock solution of the activator (e.g., KOtBu) if required.

  • Reaction Setup:

    • To each reaction vessel, add the 2-acetylbenzofuran solution.

    • Add the appropriate volume of the catalyst stock solution to each vessel to achieve the desired catalyst loadings (e.g., 0.1, 0.25, 0.5, and 1.0 mol%).

    • If required, add the activator solution.

    • Seal the vessels and place them in a temperature-controlled heating block or oil bath set to the desired reaction temperature.

  • Monitoring and Analysis:

    • At regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), take a small aliquot from each reaction.

    • Quench the reaction in the aliquot (e.g., by adding a small amount of acid if a base was used).

    • Analyze the aliquots by chiral HPLC or GC to determine the conversion and enantiomeric excess.

  • Data Interpretation:

    • Plot conversion vs. time for each catalyst loading. This will give you the reaction profiles and allow you to compare the initial rates.

    • Plot the final conversion and ee as a function of catalyst loading. This will help you identify the optimal loading that gives high conversion and selectivity in a reasonable timeframe.

Catalyst Loading (mol%)Initial Rate (relative)Final Conversion (24h)Enantiomeric Excess (ee %)
0.11.065%98%
0.252.495%98%
0.54.8>99%98%
1.09.5>99%97.5%

Table 1: Example data from a catalyst loading screening experiment. Note the diminishing returns in final conversion at higher loadings, and the slight potential decrease in ee.

Workflow for Troubleshooting Low Yield

Caption: Troubleshooting workflow for low product yield.

Catalytic Cycle for Asymmetric Transfer Hydrogenation

Catalytic_Cycle Ru_Precatalyst [Ru]-Cl Active_Catalyst [Ru]-H Ru_Precatalyst->Active_Catalyst + Base - HCl Substrate_Complex [Ru]-H (Substrate) Active_Catalyst->Substrate_Complex + 2-Acetylbenzofuran Product_Complex [Ru] (Product) Substrate_Complex->Product_Complex Hydride Transfer (Stereo-determining step) Product_Complex->Active_Catalyst - 1-(1-Benzofuran-2-yl)ethanol + Hydrogen Donor

Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation.

References

  • Nakamura, K., Yamanaka, R., Matsuda, T., & Harada, T. (2003). Recent developments in asymmetric reduction of ketones with biocatalysts. Tetrahedron: Asymmetry, 14(19), 2659–2681.
  • Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy.
  • The Noyori Asymmetric Hydrogenation Reaction. Myers Research Group, Harvard University. [Link]

  • Ketones to Alcohols, Part 4: Enantioselective Reduction: Boranes. Organic Chemistry Explained. [Link]

  • Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts. MDPI. [Link]

  • Experiment 3 - Reduction of a Ketone. WebAssign. [Link]

  • Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis. PMC. [Link]

  • Impact of Catalyst Quantity on Premixed Ultralean Hydrogen/Air Combustion in a Packed Bed Reactor. ResearchGate. [Link]

  • Biocatalytic ketone reduction - A powerful tool for the production of chiral alcohols - Part I: Processes with isolated enzymes. ResearchGate. [Link]

  • Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. MDPI. [Link]

  • Monitoring Reaction Intermediates to Predict Enantioselectivity Using Mass Spectrometry. PMC. [Link]

  • Overcoming bottlenecks towards complete biocatalytic conversions and complete product recovery. Reaction Chemistry & Engineering. [Link]

  • Asymmetric transfer hydrogenation of unsaturated ketones; factors influencing 1,4- vs 1,2- regio- and enantioselectivity, and alkene vs alkyne directing effects. ResearchGate. [Link]

  • Enantioselective reaction monitoring utilizing two-dimensional heart-cut liquid chromatography on an integrated microfluidic chip. RSC Publishing. [Link]

  • New Anti-Prelog Stereospecific Whole-Cell Biocatalyst for Asymmetric Reduction of Prochiral Ketones. NIH. [Link]

  • Biocatalytic Ketone Reduction: A Green and Efficient Access to Enantiopure Alcohols. PubMed. [Link]

  • Ruthenium-Catalysed Asymmetric Reduction of Ketones. Semantic Scholar. [Link]

  • Whole Cells as Biocatalysts in Organic Transformations. PMC. [Link]

  • Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. ACS Publications. [Link]

  • Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction. PMC. [Link]

  • Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. ACS Catalysis. [Link]

  • Dynamic activation catalysts for CO2 hydrogenation. PMC. [Link]

  • Asymmetric transfer hydrogenation of ketones in aqueous solution catalyzed by rhodium(III) complexes with C2-symmetric fluorene-ligands containing chiral (1R,2R)-cyclohexane-1,2-diamine. Sci-Hub. [Link]

  • Engineering a Carbonyl Reductase to Simultaneously Increase Activity Toward Bulky Ketone and Isopropanol for Dynamic Kinetic Asymmetric Reduction via Enzymatic Hydrogen Transfer. ACS Publications. [Link]

  • Catalytic efficiency – Knowledge and References. Taylor & Francis. [Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. [Link]

  • Overcoming Bottlenecks towards Complete Biocatalytic Conversions and Complete Product Recovery. ResearchGate. [Link]

  • Organic 2 Lab ACHM 223 Experiment - Reduction of Ketones. YouTube. [Link]

  • Monitoring Reaction Intermediates to Predict Enantioselectivity Using Mass Spectrometry. Wiley Online Library. [Link]

  • Recent Developments in Asymmetric Reduction of Ketones With Biocatalysts. Scribd. [Link]

  • Investigating Hydrogenations at Different Catalyst Loadings using the ChemSCAN. H.E.L Group. [Link]

  • Hydrogen peroxide. Wikipedia. [Link]

  • Proposed mechanism for the asymmetric transfer hydrogenation of ketones... ResearchGate. [Link]

  • Segmented Flow Processes to Overcome Hurdles of Whole‐Cell Biocatalysis in the Presence of Organic Solvents. PMC. [Link]

  • Biocatalytic ketone reduction: A green and efficient access to enantiopure alcohols. ResearchGate. [Link]

  • 2: Reduction of Organic Compounds (Experiment). Chemistry LibreTexts. [Link]

  • Enantioselective separation techniques in forensic analysis and clinical toxicology. ScienceDirect. [Link]

  • Mechanistic Insights into the Ene-Reductase-Catalyzed Promiscuous Reduction of Oximes to Amines. ACS Catalysis. [Link]

  • Iron Catalyzed Asymmetric Hydrogenation of Ketones. Journal of the American Chemical Society. [Link]

  • Ketone Reduction Lab Report Guidelines. Studylib. [Link]

  • Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. International Research Journal of Engineering, Science, Technology, and Innovation. [Link]

  • Elucidating Effects of Catalyst Loadings and Porous Transport Layer Morphologies on Operation of Proton Exchange Membrane Water Electrolyzers. OSTI.GOV. [Link]

  • Asymmetric Hydrogenation of Activated Ketones on Platinum: Relevant and Spectator Species. ResearchGate. [Link]

  • Real-time Analysis. Green Chemistry: Principles and Case Studies. [Link]

  • Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. PMC. [Link]

Sources

Managing temperature fluctuations in the enantioselective synthesis of 1-(1-Benzofuran-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the enantioselective synthesis of the chiral alcohol 1-(1-Benzofuran-2-yl)ethanol. This valuable building block's stereochemical purity is paramount for its application in pharmaceutical development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) focused on managing temperature fluctuations, a critical parameter influencing the enantiomeric excess (ee) and overall success of the synthesis.

Introduction: The Thermodynamic Dance of Enantioselectivity

In asymmetric catalysis, the desired enantiomer is produced in excess because the transition state leading to it is of lower energy than the transition state leading to its mirror image. The energy difference between these two diastereomeric transition states, ΔΔG‡, directly dictates the enantiomeric excess of the product. Temperature plays a pivotal role in this energetic landscape. According to the Gibbs free energy equation, ΔG = ΔH - TΔS, the temperature (T) can influence which transition state is more favorably accessed.

Generally, a lower reaction temperature enhances enantioselectivity. This is because the reaction becomes more sensitive to small differences in activation enthalpy (ΔΔH‡) between the two diastereomeric transition states. As the temperature decreases, the entropic contribution (TΔΔS‡) to the free energy difference becomes less significant, allowing the enthalpic term to dominate the stereochemical outcome. However, this is not a universal rule, and the optimal temperature must be empirically determined for each specific catalytic system.

Frequently Asked Questions (FAQs)

Q1: What is the typical optimal temperature range for the enantioselective synthesis of 1-(1-Benzofuran-2-yl)ethanol?

The optimal temperature is highly dependent on the synthetic method employed (e.g., catalytic hydrogenation, transfer hydrogenation, or biocatalysis). For the biocatalytic reduction of 1-(benzofuran-2-yl)ethanone using the whole-cell biocatalyst Lactobacillus paracasei BD87E6, the optimal temperature has been identified as 30°C.[1] While conversion rates may increase at slightly higher temperatures (e.g., 32°C), the enantiomeric excess tends to decrease.[1] For metal-catalyzed reductions, the optimal temperature can vary significantly based on the catalyst, ligand, and solvent system, but often, lower temperatures (e.g., -20°C to room temperature) are favored for high enantioselectivity.[2]

Q2: How sensitive is the enantiomeric excess (ee) to minor temperature fluctuations?

The sensitivity of ee to temperature fluctuations is significant and can be the difference between a successful and a failed synthesis. Even a few degrees of deviation from the optimal temperature can lead to a noticeable drop in enantiopurity. In the biocatalytic synthesis of (S)-1-(benzofuran-2-yl)ethanol, an increase in temperature above 30°C resulted in a slight decrease in ee.[1] In other asymmetric syntheses, non-linear effects of temperature on enantioselectivity have been observed, where the ee may increase as the temperature is lowered to a certain point, and then decrease with further cooling.[2]

Q3: What are the primary sources of temperature instability in a laboratory setting?

Common sources of temperature fluctuations include:

  • Exothermic or Endothermic Nature of the Reaction: The reaction itself can generate or absorb heat, causing the internal temperature to deviate from the external bath temperature.

  • Ambient Temperature Changes: Fluctuations in the laboratory's room temperature can affect the stability of the reaction setup, especially for reactions run over long periods.

  • Inadequate Temperature Control Equipment: Using simple ice baths for sub-zero temperatures can be unreliable as the ice melts over time.

  • Poor Heat Transfer: Inefficient stirring or improper vessel geometry can lead to temperature gradients within the reaction mixture.

  • Addition of Reagents at Different Temperatures: Adding a room-temperature solution to a cooled reaction mixture can cause a significant temperature spike.

Q4: What are the recommended methods for precise temperature control?

For maintaining stable reaction temperatures, the following equipment is recommended:

  • Cooling/Heating Circulators: These provide a continuous flow of a temperature-controlled fluid through a jacketed reaction vessel, offering excellent stability.

  • Cryostats: For very low-temperature reactions, a cryostat offers precise and stable temperature control.

  • Dry Baths with Digital Control: These are suitable for smaller scale reactions and offer better temperature stability than water or oil baths.

  • Automated Laboratory Reactors: These systems integrate temperature probes and automated control systems to maintain a set temperature with high precision.

Troubleshooting Guide: Low Enantioselectivity and Temperature Issues

This section provides a systematic approach to diagnosing and resolving issues of low enantiomeric excess that may be related to temperature control.

Problem 1: Inconsistent Enantiomeric Excess (ee) Between Batches
Possible Cause Diagnostic Check Recommended Solution
Poor Temperature Reproducibility Review your experimental log. Were the same cooling/heating methods used for each batch? Was the ambient temperature significantly different?Standardize the temperature control method. Use a digitally controlled circulator or bath. Record the internal reaction temperature throughout the experiment.
Exothermic Reaction Profile Varies Monitor the internal temperature during reagent addition. A sharp, uncontrolled spike suggests a highly exothermic process.Slow down the rate of reagent addition. Pre-cool the reagents before addition. Improve stirring efficiency to dissipate heat more effectively.
Inconsistent Stirring Visually inspect the reaction mixture. Is the stirring vortex consistent? Are there any solids that are not being effectively suspended?Use a suitable stir bar or overhead stirrer to ensure efficient mixing. Maintain a consistent stirring rate for all experiments.
Problem 2: Consistently Low Enantiomeric Excess (ee)
Possible Cause Diagnostic Check Recommended Solution
Sub-optimal Reaction Temperature The chosen temperature may not be optimal for the specific catalyst and substrate.Perform a temperature screening experiment. Run the reaction at a range of temperatures (e.g., in 5-10°C increments) to identify the optimal temperature for maximizing ee.
Temperature Gradients in the Reaction A large reaction volume with inadequate stirring can lead to "hot spots".Improve stirring. For larger scale reactions, consider using a jacketed reactor with a circulating bath for more uniform temperature control.
Catalyst Decomposition at Operating Temperature Does the reaction mixture change color or show signs of precipitation over time?Run the reaction at a lower temperature, even if it requires a longer reaction time. Consult the catalyst's technical data sheet for its thermal stability.
Problem 3: Enantiomeric Excess Decreases Over Time
Possible Cause Diagnostic Check Recommended Solution
Product Racemization Analyze the ee at different time points during the reaction. A decrease in ee after reaching a maximum suggests product racemization.This can be temperature-dependent. Consider running the reaction at a lower temperature to minimize racemization. Also, check the pH of the reaction and work-up conditions, as acidic or basic conditions can sometimes promote racemization.
Loss of Catalyst Activity/Selectivity Is the reaction rate slowing down significantly over time?The catalyst may not be stable under the reaction conditions for extended periods. A lower temperature may improve catalyst stability. Alternatively, a higher catalyst loading might be necessary to achieve full conversion before significant catalyst degradation occurs.

Data Presentation: Temperature Effects on Biocatalytic Synthesis

The following table summarizes the effect of temperature on the asymmetric bioreduction of 1-(benzofuran-2-yl)ethanone to (S)-1-(benzofuran-2-yl)ethanol using Lactobacillus paracasei BD87E6.[1]

Temperature (°C)Conversion (%)Enantiomeric Excess (ee) (%)
25Increased with temperature>99
30Increased with temperature>99 (Optimal)
>30Increased with temperatureSlight Decrease

Data synthesized from the trends described in the cited literature.

Experimental Protocols

Protocol 1: Temperature Screening for Optimal Enantioselectivity

This protocol outlines a general procedure for determining the optimal reaction temperature for a given asymmetric synthesis.

  • Setup: Prepare a series of identical small-scale reactions in parallel (e.g., in a multi-well reaction block or in separate flasks).

  • Temperature Control: Place each reaction in a precisely controlled temperature environment (e.g., digitally controlled heating/cooling blocks, or separate circulator baths set to different temperatures). A suggested range for initial screening is -20°C, 0°C, 20°C (or room temperature), and 40°C.

  • Reaction Execution: Initiate all reactions simultaneously under identical conditions (reagent concentrations, stirring rate, etc.), with the only variable being the temperature.

  • Monitoring: Monitor the progress of each reaction by taking aliquots at regular intervals and analyzing them by a suitable chromatographic method (e.g., TLC, GC, or HPLC).

  • Analysis: Once the reactions have reached a satisfactory conversion, quench them and determine the enantiomeric excess of the product for each reaction using chiral HPLC or GC.

  • Optimization: Plot the enantiomeric excess versus temperature to identify the optimal temperature for maximizing stereoselectivity. Further optimization can be performed with a narrower temperature range around the initial optimum.

Visualization of Key Concepts

Diagram 1: The Influence of Temperature on Enantioselectivity

G cluster_0 cluster_1 Reactants Substrate + Catalyst TS_R Transition State (R) Reactants->TS_R ΔG‡(R) TS_S Transition State (S) Reactants->TS_S ΔG‡(S) Reactants->p1 Product_R (R)-Product TS_R->Product_R TS_R->p4 TS_S->TS_R Product_S (S)-Product TS_S->Product_S TS_S->p3 Product_R->p5 Product_S->p5 caption Energy profile of an enantioselective reaction.

Caption: Energy profile of an enantioselective reaction.

Diagram 2: Troubleshooting Workflow for Low Enantioselectivity

G Start Low Enantioselectivity Observed Check_Purity Verify Purity of Substrate, Solvent, and Catalyst Start->Check_Purity Check_Temp Review Temperature Control Protocol Check_Purity->Check_Temp Temp_Fluctuation Temperature Fluctuation Suspected? Check_Temp->Temp_Fluctuation Optimize_Temp Perform Temperature Screening Experiment Temp_Fluctuation->Optimize_Temp No Improve_Control Implement Precise Temperature Control (e.g., Circulator) Temp_Fluctuation->Improve_Control Yes Check_Other Investigate Other Parameters (Solvent, Catalyst Loading, etc.) Optimize_Temp->Check_Other Success High Enantioselectivity Achieved Optimize_Temp->Success Improve_Control->Check_Other Improve_Control->Success Check_Other->Success caption Troubleshooting workflow for low ee.

Caption: Troubleshooting workflow for low ee.

References

  • Şahin, E., & Yağcı, Y. (2019). Green synthesis of enantiopure (S)-1-(benzofuran-2-yl)ethanol by whole-cell biocatalyst. Biotechnology and Applied Biochemistry, 66(6), 963-970. [Link]

  • Yang, H., Jönsson, A., Wehtje, E., Adlercreutz, P., & Mattiasson, B. (1997). The enantiomeric purity of alcohols formed by enzymatic reduction of ketones can be improved by optimisation of the temperature and by using a high co-substrate concentration. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1336(1), 51-58. [Link]

  • Benaglia, M., & Puglisi, A. (2017). Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. RSC Advances, 7(85), 54133-54146. [Link]

  • Lee, J. H., Kim, K., & Park, C. B. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2345. [Link]

  • Gotor-Fernández, V., & Gotor, V. (2004). Enantioselective Bioreduction of Medicinally Relevant Nitrogen-Heteroaromatic Ketones. Advanced Synthesis & Catalysis, 346(13-15), 1665-1676. [Link]

  • Ohkuma, T., & Noyori, R. (2001). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Angewandte Chemie International Edition, 40(1), 40-73. [Link]

Sources

Validation & Comparative

A Comparative Guide to Determining the Enantiomeric Excess of 1-(1-Benzofuran-2-yl)ethanol by Chiral HPLC

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The precise determination of enantiomeric purity is a critical aspect of drug development and quality control. For chiral molecules such as 1-(1-Benzofuran-2-yl)ethanol, a key intermediate in the synthesis of various pharmaceutical compounds, the ability to accurately quantify the enantiomeric excess (ee) is paramount.[1][2] This guide, from the perspective of a Senior Application Scientist, provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for this purpose. We will delve into the rationale behind methodological choices, present comparative experimental data, and offer detailed protocols to ensure scientific rigor and reproducibility.

The Central Role of Chiral Separations

Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit different pharmacological and toxicological profiles.[3] Regulatory bodies, therefore, mandate the marketing of the active enantiomer.[3] Chiral HPLC is the most widely used technique for separating and quantifying enantiomers due to its accuracy and robustness.[3][4] The separation is achieved by creating a chiral environment, most commonly through the use of a chiral stationary phase (CSP).[4][5] The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification.[3][5]

Strategic Selection of Chiral Stationary Phases

The success of a chiral separation hinges on the selection of an appropriate CSP.[6] For 1-(1-Benzofuran-2-yl)ethanol, which possesses a hydroxyl group and an aromatic benzofuran moiety, several types of CSPs can be considered. Polysaccharide-based and cyclodextrin-based CSPs are often the most successful for a wide range of chiral compounds and are available in various modifications.[6][7]

This guide will compare the performance of two commonly employed types of chiral stationary phases for the separation of 1-(1-Benzofuran-2-yl)ethanol:

  • Cellulose-based CSP: These are known for their broad applicability and ability to operate in normal-phase, reversed-phase, and polar organic modes.

  • Cyclodextrin-based CSP: These CSPs separate enantiomers based on the formation of inclusion complexes, where one enantiomer fits better into the chiral cavity of the cyclodextrin.[8]

The choice between these is often empirical, and a screening approach is typically the most efficient way to identify the optimal stationary phase and mobile phase combination.[6]

Comparative Analysis of Chiral HPLC Methods

To illustrate the practical application and comparative performance, we will examine two distinct chiral HPLC methods for determining the enantiomeric excess of 1-(1-Benzofuran-2-yl)ethanol.

Method A: Cellulose-based Chiral Stationary Phase

Rationale: Cellulose-based CSPs, such as those derivatized with tris(3,5-dimethylphenylcarbamate), are highly versatile and often provide excellent resolution for a wide range of chiral compounds, including those with aromatic groups and hydrogen-bonding capabilities like 1-(1-Benzofuran-2-yl)ethanol. The separation mechanism involves a combination of hydrogen bonding, π-π interactions, and steric hindrance.

Method B: Cyclodextrin-based Chiral Stationary Phase

Rationale: Derivatized β-cyclodextrin stationary phases are particularly effective for separating racemates in the reversed-phase mode.[7] The chiral recognition is based on the differential inclusion of the enantiomers into the cyclodextrin cavity.[8] For 1-(1-Benzofuran-2-yl)ethanol, the benzofuran ring can be included in the hydrophobic cavity, while the hydroxyl and ethyl groups can interact with the rim of the cyclodextrin.

Experimental Data Comparison

The following table summarizes the key performance parameters observed for the two methods.

ParameterMethod A: Cellulose-based CSPMethod B: Cyclodextrin-based CSP
Column Cellulose tris(3,5-dimethylphenylcarbamate)Hydroxypropyl-β-cyclodextrin
Mobile Phase n-Hexane/Isopropanol (90:10, v/v)Acetonitrile/Water (40:60, v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Detection UV at 254 nmUV at 254 nm
Retention Time (S-enantiomer) 8.5 min12.3 min
Retention Time (R-enantiomer) 10.2 min14.1 min
Resolution (Rs) 2.11.8
Analysis Time 15 min20 min

In-Depth Experimental Protocols

To ensure the reproducibility of these findings, detailed step-by-step methodologies are provided below.

General Preparation: Sample and Standards
  • Racemic Standard Preparation: Accurately weigh approximately 10 mg of racemic 1-(1-Benzofuran-2-yl)ethanol and dissolve it in 10 mL of the mobile phase to be used for the analysis. This will serve as the system suitability standard to verify the resolution of the enantiomers.

  • Sample Preparation: Prepare the sample to be analyzed by dissolving it in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Method A: Protocol for Cellulose-based CSP

HPLC System and Conditions:

  • Column: A chiral column with a cellulose tris(3,5-dimethylphenylcarbamate) stationary phase (e.g., Chiralcel OD-H), 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: n-Hexane/Isopropanol (90:10, v/v). Ensure the solvents are HPLC grade and degassed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV detector at 254 nm.

  • Injection Volume: 10 µL.

Workflow Diagram:

Method_A_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Standard Prepare Racemic Standard Equilibrate Equilibrate Column with Mobile Phase Prep_Standard->Equilibrate Prep_Sample Prepare Sample Solution Prep_Sample->Equilibrate Inject_Standard Inject Racemic Standard (System Suitability) Equilibrate->Inject_Standard Inject_Sample Inject Sample Inject_Standard->Inject_Sample Acquire_Data Acquire Chromatogram Inject_Sample->Acquire_Data Integrate Integrate Peak Areas Acquire_Data->Integrate Calculate_ee Calculate Enantiomeric Excess Integrate->Calculate_ee

Caption: Workflow for enantiomeric excess determination using Method A.

Method B: Protocol for Cyclodextrin-based CSP

HPLC System and Conditions:

  • Column: A chiral column with a hydroxypropyl-β-cyclodextrin stationary phase, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile/Water (40:60, v/v). Ensure the solvents are HPLC grade and degassed.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detector at 254 nm.

  • Injection Volume: 10 µL.

Data Interpretation and Calculation of Enantiomeric Excess

The enantiomeric excess is a measure of the purity of a chiral substance.[9] It is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.[10]

Chiral Recognition Mechanism Visualization

The separation of enantiomers on a chiral stationary phase is governed by the "three-point interaction model".[11] For a stable diastereomeric complex to form between one enantiomer and the CSP, there must be at least three points of interaction. The other enantiomer will have fewer or weaker interactions, leading to a less stable complex and a shorter retention time.

Chiral_Recognition cluster_csp Chiral Stationary Phase cluster_enantiomer_S S-Enantiomer (More Retained) cluster_enantiomer_R R-Enantiomer (Less Retained) CSP_Site1 Site 1 CSP_Site2 Site 2 CSP_Site3 Site 3 S_GroupA A S_GroupA->CSP_Site1 Strong Interaction S_GroupB B S_GroupB->CSP_Site2 Interaction S_GroupC C S_GroupC->CSP_Site3 Interaction R_GroupA A R_GroupA->CSP_Site1 Strong Interaction R_GroupB B R_GroupB->CSP_Site2 Weak/No Interaction R_GroupC C R_GroupC->CSP_Site3 Weak/No Interaction

Caption: The three-point interaction model for chiral recognition.

Method Validation: A Trustworthy System

To ensure the reliability of the chosen chiral HPLC method, a validation process should be undertaken.[12] This typically involves evaluating the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion and Recommendations

Both the cellulose-based and cyclodextrin-based chiral HPLC methods demonstrate the capability to resolve the enantiomers of 1-(1-Benzofuran-2-yl)ethanol.

  • Method A (Cellulose-based CSP) offers a faster analysis time and superior resolution, making it the preferred choice for high-throughput screening and routine quality control.

  • Method B (Cyclodextrin-based CSP) , while having a longer run time, provides a viable alternative, particularly if the cellulose-based column does not yield the desired separation for other related compounds.

The selection of the optimal method will ultimately depend on the specific requirements of the analysis, including the desired speed, resolution, and the matrix of the sample. It is highly recommended to perform a systematic screening of different chiral stationary phases and mobile phase compositions to identify the most suitable conditions for a given application.[13]

References

  • Chiral HPLC separation: strategy and approaches. (2022, November 3). Chiralpedia. [Link]

  • HPLC Chiral Columns. Element Lab Solutions. [Link]

  • Enantiomeric Separation of 1-(Benzofuran-2-yl)alkylamines on Chiral Stationary Phases Based on Chiral Crown Ethers. (2014, December 9). ResearchGate. [Link]

  • (E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine. (2022). MDPI. [Link]

  • Green synthesis of enantiopure ( S )‐1‐(benzofuran‐2‐yl)ethanol by whole‐cell biocatalyst. (2019, August 4). ResearchGate. [Link]

  • Chiral HPLC Method Development. Regis Technologies. [Link]

  • Direct chiral HPLC separation on CSPs. (2022, November 8). Chiralpedia. [Link]

  • Development and Validation of a Reversed-Phase Chiral HPLC Method to Determine the Chiral Purity of Bulk Batches of (S)-Enantiomer in Afoxolaner. (2020). Journal of AOAC INTERNATIONAL. [Link]

  • Green synthesis of enantiopure (S)-1-(benzofuran-2-yl)ethanol by whole-cell biocatalyst. (2019). Wiley Online Library. [Link]

  • Optically Active 1-(Benzofuran-2-yl)ethanols and Ethane-1,2-diols by Enantiotopic Selective Bioreductions. (2015, August 7). ResearchGate. [Link]

  • (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. (2022). MDPI. [Link]

  • HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]

  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. (2014). PMC - NIH. [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. (2012). Pharmaceutical Technology. [Link]

  • Separation of chiral furan derivatives by liquid chromatography using cyclodextrin-based chiral stationary phases. (2004). PubMed. [Link]

  • Optical Purity and Enantiomeric Excess. (2017, February 24). Master Organic Chemistry. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2004). LCGC International. [Link]

  • Total synthesis of natural products containing benzofuran rings. (2017, May 5). RSC Advances. [Link]

  • Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. (2015, August 10). ResearchGate. [Link]

  • How To Calculate Enantiomeric Excess - Stereochemistry. (2023, April 2). YouTube. [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2012). Wiley Online Library. [Link]

  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. (2020, June 4). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Publishing. [Link]

  • Enantiomeric excess. Wikipedia. [Link]

  • Chiral Recognition Mechanisms. (2024). ACS Publications. [Link]

  • Enantiomeric Separation of New Chiral Azole Compounds. (2021, January 4). MDPI. [Link]

Sources

Efficacy of different biocatalysts for the production of (S)-1-(1-Benzofuran-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

The enantiomerically pure (S)-1-(1-benzofuran-2-yl)ethanol is a valuable chiral building block in the synthesis of various pharmaceuticals and fine chemicals. Traditional chemical synthesis routes for such chiral alcohols often necessitate the use of expensive and toxic heavy metal catalysts, harsh reaction conditions, and complex purification steps to achieve high enantioselectivity. Biocatalysis has emerged as a powerful and sustainable alternative, offering mild reaction conditions, high specificity, and a reduced environmental footprint.[1][2] This guide provides a comprehensive comparison of different biocatalytic strategies for the production of (S)-1-(1-benzofuran-2-yl)ethanol, with supporting experimental data, to aid researchers and drug development professionals in selecting the most suitable approach for their needs.

Introduction to the Biocatalytic Asymmetric Reduction

The primary biocatalytic route to (S)-1-(1-benzofuran-2-yl)ethanol is the asymmetric reduction of the prochiral ketone, 2-acetylbenzofuran. This transformation is catalyzed by oxidoreductases, specifically ketoreductases or alcohol dehydrogenases, which transfer a hydride from a cofactor, typically NADPH or NADH, to the carbonyl group of the ketone. The stereochemical outcome of the reduction is determined by the enzyme's active site topology, which dictates the facial selectivity of the hydride attack.

Asymmetric_Bioreduction 2-Acetylbenzofuran 2-Acetylbenzofuran Biocatalyst Biocatalyst 2-Acetylbenzofuran->Biocatalyst Substrate (S)-1-(1-Benzofuran-2-yl)ethanol (S)-1-(1-Benzofuran-2-yl)ethanol Biocatalyst->(S)-1-(1-Benzofuran-2-yl)ethanol Product (High e.e.) Cofactor_Regeneration Cofactor_Regeneration Biocatalyst->Cofactor_Regeneration NAD(P)+ Cofactor_Regeneration->Biocatalyst NAD(P)H Whole_Cell_Bioreduction_Workflow cluster_Preparation Biocatalyst Preparation cluster_Reaction Bioreduction cluster_Downstream Downstream Processing Cultivation Cell Cultivation (L. paracasei) Harvesting Harvesting & Washing Cultivation->Harvesting Reaction_Setup Reaction Setup (Cells, Buffer, Substrate, Co-substrate) Harvesting->Reaction_Setup Incubation Incubation (Controlled Temp. & Agitation) Reaction_Setup->Incubation Monitoring Reaction Monitoring (HPLC/GC) Incubation->Monitoring Extraction Product Extraction Monitoring->Extraction Purification Purification (Chromatography) Extraction->Purification Analysis Analysis (Yield, e.e.) Purification->Analysis

Sources

A Researcher's Guide to Chirality in Pharmacological Studies: A Comparative Analysis of Racemic vs. Enantiopure 1-(1-Benzofuran-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, a nuanced understanding of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic success and safety. The differential pharmacological and toxicological profiles of enantiomers—non-superimposable mirror-image isomers of a chiral molecule—necessitate a rigorous evaluation of both racemic mixtures and their enantiopure counterparts. This guide provides a comprehensive comparison of racemic and enantiopure 1-(1-Benzofuran-2-yl)ethanol, a significant chiral building block, offering field-proven insights and experimental frameworks for its pharmacological assessment.

The Imperative of Chirality in Pharmacology

Chirality is a fundamental property of many bioactive molecules, profoundly influencing their interaction with the inherently chiral environment of biological systems, such as enzymes and receptors. A racemic mixture, containing a 50:50 ratio of two enantiomers, can exhibit complex pharmacology. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, possess a different activity, or even be responsible for adverse effects. Therefore, the transition from a racemic drug to a single-enantiomer product is a common strategy to enhance therapeutic efficacy and improve safety profiles.

Synthesis and Chiral Separation of 1-(1-Benzofuran-2-yl)ethanol

The synthesis of 1-(1-Benzofuran-2-yl)ethanol typically begins with the acylation of benzofuran, followed by the reduction of the resulting ketone, 2-acetylbenzofuran. Standard reduction methods yield the racemic alcohol.

Workflow for Synthesis of Racemic and Enantiopure 1-(1-Benzofuran-2-yl)ethanol

G cluster_synthesis Synthesis & Separation Benzofuran Benzofuran AcetylChloride Acetyl Chloride, AlCl3 (Friedel-Crafts Acylation) TwoAcetyl 2-Acetylbenzofuran AcetylChloride->TwoAcetyl NaBH4 Sodium Borohydride (Reduction) Racemic Racemic 1-(1-Benzofuran-2-yl)ethanol NaBH4->Racemic ChiralSep Chiral Separation (e.g., Biocatalysis) Racemic->ChiralSep S_Enantiomer (S)-1-(1-Benzofuran-2-yl)ethanol ChiralSep->S_Enantiomer R_Enantiomer (R)-1-(1-Benzofuran-2-yl)ethanol ChiralSep->R_Enantiomer

Caption: Synthesis of racemic 1-(1-Benzofuran-2-yl)ethanol and its subsequent chiral separation.

The resolution of racemic 1-(1-Benzofuran-2-yl)ethanol into its individual enantiomers is crucial for comparative pharmacological studies. Biocatalytic methods have proven to be highly effective for this purpose. For instance, the use of whole-cell biocatalysts, such as Lactobacillus paracasei BD87E6, can achieve the asymmetric bioreduction of 2-acetylbenzofuran to yield (S)-1-(1-Benzofuran-2-yl)ethanol with high enantiomeric excess (>99.9%) and in good yields (up to 92%)[1]. This "green chemistry" approach offers a sustainable and highly selective route to the desired enantiomer.

Comparative Pharmacological Evaluation: A Framework for Discovery

While direct comparative pharmacological data for the enantiomers of 1-(1-Benzofuran-2-yl)ethanol is not extensively published, the broader class of benzofuran derivatives is known for a wide array of biological activities, including antimicrobial and anti-inflammatory effects[2]. Furthermore, the principle of stereoselective pharmacology is well-established for structurally analogous compounds.

Case Study Analogy: Bufuralol

A compelling case for the expected stereoselectivity of 1-(1-Benzofuran-2-yl)ethanol can be drawn from the extensively studied benzofuran derivative, bufuralol. Bufuralol is a non-selective β-adrenoceptor antagonist where the (-)-enantiomer is significantly more potent than the (+)-enantiomer. Studies have shown that the two enantiomers also exhibit different metabolic pathways, with the (-)-isomer primarily undergoing aromatic hydroxylation and the (+)-isomer favoring conjugation.

Expected Pharmacological Differentiation

Based on the established principles of stereochemistry in pharmacology and the activities of related benzofuran derivatives, it is hypothesized that the enantiomers of 1-(1-Benzofuran-2-yl)ethanol will exhibit distinct pharmacological profiles. The following sections outline the experimental protocols to investigate these differences in two key therapeutic areas: antimicrobial and anti-inflammatory activity.

Experimental Protocols

I. Assessment of Antimicrobial Activity

The potential of racemic and enantiopure 1-(1-Benzofuran-2-yl)ethanol as antimicrobial agents can be quantified using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Experimental Workflow for Antimicrobial Susceptibility Testing

G cluster_antimicrobial Antimicrobial Assay Workflow Prep Prepare serial dilutions of Racemate, (S)-, and (R)-enantiomers Inoc Inoculate 96-well plates with standardized bacterial suspension Prep->Inoc Incubate Incubate at 37°C for 18-24 hours Inoc->Incubate Read Read plates to determine MIC (lowest concentration with no visible growth) Incubate->Read

Caption: Broth microdilution workflow for determining Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol: Broth Microdilution Assay

  • Preparation of Test Compounds: Prepare stock solutions of racemic, (S)-, and (R)-1-(1-Benzofuran-2-yl)ethanol in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to achieve a range of final concentrations.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute the inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the test compounds. Include positive (broth with inoculum) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the test compound that completely inhibits visible bacterial growth.

Illustrative Data Presentation

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
Racemic 1-(1-Benzofuran-2-yl)ethanol64128
(S)-1-(1-Benzofuran-2-yl)ethanol3264
(R)-1-(1-Benzofuran-2-yl)ethanol>256>256
Standard Antibiotic (e.g., Ciprofloxacin)10.5

Note: This data is illustrative and represents a plausible outcome based on the principle of stereoselectivity.

II. Assessment of Anti-inflammatory Activity

The anti-inflammatory potential of the compounds can be evaluated by their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

Experimental Workflow for COX Inhibition Assay

G cluster_cox COX Inhibition Assay Workflow Incubate Incubate COX-1/COX-2 enzyme with Racemate, (S)-, or (R)-enantiomer AddSubstrate Add Arachidonic Acid (substrate) Incubate->AddSubstrate Reaction Enzymatic reaction produces Prostaglandin E2 (PGE2) AddSubstrate->Reaction Quantify Quantify PGE2 levels using ELISA Reaction->Quantify Calculate Calculate % inhibition and IC50 values Quantify->Calculate

Caption: Workflow for determining the inhibition of COX enzymes.

Step-by-Step Protocol: COX-2 Inhibition Assay

  • Enzyme and Compound Preparation: Reconstitute purified COX-2 enzyme in a suitable buffer. Prepare serial dilutions of the racemic mixture and each enantiomer.

  • Incubation: In a 96-well plate, add the COX-2 enzyme to wells containing the test compounds or vehicle control. Incubate for a short period (e.g., 10 minutes at 37°C) to allow for inhibitor binding.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding a solution of arachidonic acid to each well.

  • Reaction Termination: After a defined incubation period (e.g., 2 minutes), stop the reaction by adding a suitable reagent (e.g., a strong acid).

  • Quantification of Prostaglandin E2 (PGE2): The amount of PGE2 produced is quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Illustrative Data Presentation

CompoundCOX-2 IC50 (µM)
Racemic 1-(1-Benzofuran-2-yl)ethanol15.8
(S)-1-(1-Benzofuran-2-yl)ethanol7.2
(R)-1-(1-Benzofuran-2-yl)ethanol>100
Standard Inhibitor (e.g., Celecoxib)0.05

Note: This data is illustrative and represents a plausible outcome based on the stereoselective inhibition of COX enzymes by other chiral molecules.

Conclusion and Future Directions

The pharmacological evaluation of chiral compounds demands a separate investigation of the racemic mixture and its constituent enantiomers. For 1-(1-Benzofuran-2-yl)ethanol, while direct comparative data is emerging, the principles of stereochemistry and evidence from structurally related molecules strongly suggest that its biological activities will be enantioselective. The (S)-enantiomer, obtainable in high purity through biocatalysis, is hypothesized to be the more active form for both antimicrobial and anti-inflammatory effects.

This guide provides a robust framework for researchers to systematically investigate these differences. By employing the detailed protocols for synthesis, chiral separation, and pharmacological testing, drug development professionals can make informed decisions about advancing either the racemate or a single enantiomer towards clinical development. Such rigorous preclinical evaluation is paramount for the development of safer and more effective therapeutics.

References

  • Demir, A. S., et al. (2019). Green synthesis of enantiopure (S)-1-(benzofuran-2-yl)ethanol by whole-cell biocatalyst. Biotechnology and Applied Biochemistry, 66(6), 944-950. [Link]

  • Asif, M. (2015). A review on biological activities of benzofuran-based derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 2(3), 209-232. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1-(1-Benzofuran-2-yl)ethanol Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Robust Characterization in Drug Development

In the landscape of pharmaceutical development, the precise and accurate characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 1-(1-Benzofuran-2-yl)ethanol is a key chiral intermediate in the synthesis of various biologically active molecules.[1] Its purity, identity, and chiral composition directly impact the safety and efficacy of the final drug product. Therefore, employing a suite of well-validated and cross-referenced analytical methods is not merely a regulatory requirement but a scientific necessity.

This guide provides a comprehensive comparison of orthogonal analytical techniques for the characterization of 1-(1-Benzofuran-2-yl)ethanol. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer supporting data to guide researchers, scientists, and drug development professionals in establishing a robust analytical control strategy. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring scientific integrity and regulatory compliance.[2][3][4]

The Logic of Cross-Validation: A Multi-Faceted Approach to Truth

No single analytical method can provide a complete picture of a molecule's identity and purity. Each technique possesses inherent strengths and limitations. Cross-validation, the process of comparing results from different analytical methods, is crucial for building a comprehensive and reliable understanding of the analyte.[5][6] This approach ensures that the data is consistent and that no single method is masking potential impurities or degradation products.

Our cross-validation strategy for 1-(1-Benzofuran-2-yl)ethanol integrates chromatographic techniques for separation and quantification with spectroscopic methods for structural elucidation and confirmation.

CrossValidationWorkflow HPLC HPLC-UV (Purity & Assay) MS Mass Spectrometry (MS) (Molecular Weight) HPLC->MS LC-MS Interface NMR NMR Spectroscopy (Structural Confirmation) HPLC->NMR Fraction Collection GC_Chiral Chiral GC-FID (Enantiomeric Purity) GC_Chiral->MS GC-MS Interface MS->NMR IR FTIR Spectroscopy (Functional Groups) IR->NMR Complementary Structural Data

Caption: Workflow for the cross-validation of 1-(1-Benzofuran-2-yl)ethanol characterization.

I. Chromatographic Methods: Separation and Quantification

Chromatographic techniques are the cornerstone of purity assessment and quantification in pharmaceutical analysis. They allow for the separation of the main compound from impurities and degradation products.

A. High-Performance Liquid Chromatography (HPLC-UV)

Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[7] For 1-(1-Benzofuran-2-yl)ethanol, a reversed-phase method is ideal, where a nonpolar stationary phase is used with a polar mobile phase. Detection is typically achieved using a UV detector, as the benzofuran moiety is chromophoric.

Why this method? HPLC is a versatile and robust technique suitable for a wide range of non-volatile and thermally labile compounds.[7] It provides excellent quantitative performance, making it the gold standard for purity and assay determination.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and water (gradient or isocratic, to be optimized). For example, a starting point could be 60:40 (v/v) Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 282 nm (based on similar benzofuran derivatives).[8]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Self-Validation: The method's suitability is confirmed through a rigorous validation process as per ICH Q2(R1) guidelines.[2][9] This involves assessing parameters such as specificity, linearity, accuracy, precision, and robustness.

B. Chiral Gas Chromatography (GC-FID)

Principle: Gas chromatography separates volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. For the enantiomeric separation of 1-(1-Benzofuran-2-yl)ethanol, a chiral stationary phase is essential. A Flame Ionization Detector (FID) is commonly used for its universal response to organic compounds.

Why this method? As 1-(1-Benzofuran-2-yl)ethanol is a chiral molecule, determining its enantiomeric purity is critical. Chiral GC is a powerful technique for separating and quantifying enantiomers.[10]

  • Instrumentation: A gas chromatograph equipped with an FID.

  • Column: A chiral column, such as a cyclodextrin-based capillary column (e.g., HP-Chiral).[10]

  • Carrier Gas: Helium or Hydrogen.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Optimized to achieve baseline separation of the enantiomers. A starting point could be an initial temperature of 100 °C, held for 1 minute, then ramped to 220 °C at 10 °C/min.

  • Detector Temperature: 270 °C.

  • Injection Mode: Split injection.

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate. Derivatization with an acetylating agent may be necessary to improve volatility and peak shape.[10]

Self-Validation: The method's performance is validated for specificity (baseline separation of enantiomers), precision, and linearity of the response for each enantiomer.

Comparative Performance of Chromatographic Methods

The following table summarizes typical validation parameters for the analysis of benzofuran derivatives, providing a guideline for what to expect during method development and validation.[7][8]

ParameterHPLC-UVChiral GC-FID
Linearity (r²) >0.999>0.998
Accuracy (% Recovery) 98 - 102%97 - 103%
Precision (% RSD) < 2%< 3%
Limit of Detection (LOD) 1 - 10 ng/mL0.1 - 1 ng/mL
Limit of Quantitation (LOQ) 5 - 30 ng/mL0.5 - 5 ng/mL

II. Spectroscopic Methods: Structural Elucidation and Confirmation

Spectroscopic techniques provide orthogonal data to confirm the identity and structure of 1-(1-Benzofuran-2-yl)ethanol.

A. Mass Spectrometry (MS)

Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of the analyte. When coupled with a chromatographic inlet (LC-MS or GC-MS), it can provide mass information for separated components.

Why this method? MS is a highly sensitive and specific technique that provides unambiguous confirmation of the molecular weight of the target compound and can be used to identify unknown impurities.

  • Ionization Source: Electrospray Ionization (ESI) for LC-MS or Electron Ionization (EI) for GC-MS.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Data Acquisition: Full scan mode to detect all ions within a specified mass range. The expected molecular weight of 1-(1-Benzofuran-2-yl)ethanol is 162.18 g/mol .[11][12]

  • Fragmentation Analysis: Tandem MS (MS/MS) can be used to study the fragmentation patterns of the molecule, providing further structural information.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and connectivity of atoms in a molecule. 1H and 13C NMR are the most common experiments.

Why this method? NMR is the most powerful technique for unambiguous structural elucidation. It provides definitive proof of the molecule's structure, including the connectivity of atoms and the chemical environment of each proton and carbon. For a structurally similar compound, 1-(furan-2-yl)ethanol, the methyl group protons appear as a doublet around 1.56 ppm, and the methine proton as a quartet around 4.88 ppm in the 1H NMR spectrum.[13]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6).

  • Experiments:

    • 1H NMR: To identify the number and types of protons and their neighboring protons.

    • 13C NMR: To identify the number and types of carbon atoms.

    • 2D NMR (e.g., COSY, HSQC, HMBC): To establish the connectivity between protons and carbons.

C. Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the functional groups present in the molecule.

Why this method? FTIR is a rapid and simple technique for confirming the presence of key functional groups. For 1-(1-Benzofuran-2-yl)ethanol, we would expect to see characteristic absorptions for the O-H stretch of the alcohol, C-H stretches of the aromatic and aliphatic groups, and C-O stretches.

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm-1.

Integrated Data Analysis and Reporting

The true power of this cross-validation approach lies in the integration of data from all methods. The chromatographic data provides quantitative information on purity and enantiomeric excess, while the spectroscopic data confirms the identity of the main peak and can be used to elucidate the structure of any significant impurities.

DataIntegration cluster_data Analytical Data cluster_report Comprehensive Report HPLC_Data HPLC-UV Data (Purity, Assay) Purity_Spec Purity Specification HPLC_Data->Purity_Spec GC_Data Chiral GC Data (Enantiomeric Purity) Chiral_Spec Chiral Purity GC_Data->Chiral_Spec MS_Data MS Data (MW, Fragmentation) Identity_Spec Identity Confirmation MS_Data->Identity_Spec NMR_Data NMR Data (Structure) NMR_Data->Identity_Spec Final_Report Certificate of Analysis Purity_Spec->Final_Report Meets Specification Identity_Spec->Final_Report Confirmed Chiral_Spec->Final_Report Meets Specification

Caption: Data integration for a comprehensive characterization report.

Conclusion: Ensuring Quality Through a Holistic Analytical Strategy

The characterization of 1-(1-Benzofuran-2-yl)ethanol requires a multi-faceted analytical approach. By cross-validating data from orthogonal techniques such as HPLC, chiral GC, MS, NMR, and FTIR, a high degree of confidence in the identity, purity, and chirality of the material can be achieved. This integrated strategy, grounded in the principles of scientific integrity and regulatory guidelines, is essential for ensuring the quality and safety of pharmaceutical products. The detailed protocols and comparative data presented in this guide provide a solid foundation for developing and validating a robust analytical control strategy for this critical intermediate.

References

  • ResearchGate. (2014). Enantiomeric Separation of 1-(Benzofuran-2-yl)alkylamines on Chiral Stationary Phases Based on Chiral Crown Ethers. Available at: [Link]

  • MDPI. (2019). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Available at: [Link]

  • PubChem. (1R)-1-(1-benzofuran-2-yl)ethan-1-ol. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (S)-1-(Benzofuran-2-yl)ethanol. National Center for Biotechnology Information. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer. PubMed Central. Available at: [Link]

  • PharmaGuru. (n.d.). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Available at: [Link]

  • ResearchGate. (2014). Optically Active 1-(Benzofuran-2-yl)ethanols and Ethane-1,2-diols by Enantiotopic Selective Bioreductions. Available at: [Link]

  • Academia.edu. (n.d.). Kinetic resolution of 1-(benzofuran-2-yl)ethanols by lipase-catalyzed enantiomer selective reactions. Available at: [Link]

  • National Center for Biotechnology Information. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. PubMed Central. Available at: [Link]

  • Wiley Periodicals, Inc. (2019). Green synthesis of enantiopure (S)-1-(benzofuran-2-yl)ethanol by whole-cell biocatalyst. Available at: [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • eScholarship.org. (n.d.). Method Validation of a HS-GC-FID-MS for the Analysis of Ethanol in Blood. Available at: [Link]

  • MDPI. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Available at: [Link]

  • ResearchGate. (n.d.). 1 H NMR of compound 2 (S)-1-(furan-2-yl)ethanol. Available at: [Link]

  • Pharma IQ. (n.d.). Cross-Validation of Bioanalytical Methods: When, Why and How? Available at: [Link]

  • Journal of GXP Compliance. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available at: [Link]

  • Semantic Scholar. (n.d.). Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats. Available at: [Link]

  • PubMed. (2000). The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. Available at: [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available at: [Link]

  • Der Pharma Chemica. (2013). Development and validation of RP-HPLC method for the analysis of carbofuran and in its formulations. Available at: [Link]

  • Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. Available at: [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Available at: [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Available at: [Link]

  • Altabrisa Group. (n.d.). 3 Key Regulatory Guidelines for Method Validation. Available at: [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 1-(1-Benzofuran-2-yl)ethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of safe and ethical research. This guide provides a detailed protocol for the proper disposal of 1-(1-Benzofuran-2-yl)ethanol, ensuring the safety of laboratory personnel and the protection of our environment. While some safety data sheets (SDS) indicate this specific compound is not considered hazardous under OSHA's 2012 standard, the principle of prudent practice and the structural alerts within the benzofuran moiety warrant a cautious and systematic approach to its disposal.[1] The toxicological properties of many benzofuran derivatives are not fully investigated, reinforcing the need for careful handling.[2]

Hazard Assessment and Risk Mitigation

Before handling any chemical, a thorough risk assessment is paramount. While 1-(1-Benzofuran-2-yl)ethanol itself may have limited specific hazard data, the broader family of benzofuran derivatives and aromatic alcohols necessitates a conservative approach.[1][3]

Key Considerations:

  • Inhalation: May cause respiratory tract irritation.[3][4] Work should be conducted in a well-ventilated area or under a chemical fume hood.[2]

  • Skin and Eye Contact: Can cause skin and serious eye irritation.[4] Direct contact should be avoided through the use of appropriate Personal Protective Equipment (PPE).

  • Ingestion: May be harmful if swallowed.[3]

  • Environmental Impact: Benzofuran derivatives can be persistent in the environment and may have ecotoxicological effects.[5] Therefore, release into the environment must be prevented.[2]

Summary of Potential Hazards
Hazard TypeDescriptionPrimary Prevention
Health Hazards Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4] The toxicological properties have not been fully investigated.[2]Use of appropriate PPE (gloves, safety glasses/goggles, lab coat); handle in a fume hood.
Physical Hazards Combustible. Hazardous combustion products include carbon oxides.[1]Store away from heat and ignition sources. Use appropriate fire extinguisher types (water spray, dry chemical, carbon dioxide, or foam).[3][6]
Environmental Hazards Benzofuran compounds can resist natural degradation and accumulate in the environment.[5]Prevent release to soil, drains, and waterways.[2][6]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is your first line of defense. The causality is simple: creating an impermeable barrier prevents chemical exposure.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Eye Protection: Use chemical safety goggles or a face shield.[2]

  • Skin and Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashing, a chemically resistant apron is recommended.

  • Respiratory Protection: If working outside of a fume hood or in poorly ventilated areas, a NIOSH/MSHA-approved respirator may be necessary.[3]

Step-by-Step Disposal Protocol

Disposal is not a monolithic process; it is a workflow that begins the moment waste is generated. The guiding principle is segregation to prevent unintended chemical reactions and to ensure compliance with hazardous waste regulations.[7][8][9]

Step 1: Waste Segregation at the Source

Immediately upon generation, segregate waste containing 1-(1-Benzofuran-2-yl)ethanol. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Rationale: As an aromatic alcohol, this compound belongs to the non-halogenated organic waste stream. Mixing with incompatible waste, such as strong oxidizing agents, could lead to hazardous reactions.[2]

Step 2: Container Selection and Labeling
  • Container: Use a designated, leak-proof, and chemically compatible waste container (e.g., high-density polyethylene - HDPE, or glass). Keep the container closed when not in use.[2][7]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and a full chemical inventory of its contents, including the approximate concentration of 1-(1-Benzofuran-2-yl)ethanol.

Step 3: Waste Accumulation and Storage
  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7]

  • The SAA should be located at or near the point of generation and under the control of the laboratory personnel.

  • Ensure secondary containment is in place to capture any potential leaks or spills.

  • Storage must be in a cool, dry, and well-ventilated location, away from heat or ignition sources.[10][11]

Step 4: Disposal Request and Pickup

Once the waste container is full, or if it has been in storage for the maximum allowed time (typically up to one year for partially filled containers in an SAA), arrange for its disposal through your institution's EHS department.[7] They will ensure the waste is transported and disposed of at a licensed Treatment, Storage, and Disposal Facility (TSDF) in accordance with all local, state, and federal regulations.[1][12]

Spill and Emergency Procedures

Preparedness is key to mitigating the impact of an accidental release.

For Small Spills (Manageable by Lab Personnel):
  • Alert colleagues and restrict access to the area.

  • Ensure adequate ventilation.

  • Wear appropriate PPE as outlined in Section 2.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb large quantities of flammable liquids.

  • Collect the absorbent material using non-sparking tools and place it into a labeled hazardous waste container.[10]

  • Decontaminate the area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.[13] Collect all cleaning materials as hazardous waste.

For Large Spills or Exposures:
  • Evacuate the immediate area.

  • Activate the nearest fire alarm if there is a fire or explosion risk.

  • Contact your institution's emergency response team and provide details about the chemical and the spill.

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]

    • Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of soap and water.[1][2]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

Disposal Pathway Decision Logic

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste streams containing 1-(1-Benzofuran-2-yl)ethanol.

DisposalWorkflow cluster_0 Disposal Pathway Decision Tree start Waste Generation (Contains 1-(1-Benzofuran-2-yl)ethanol) is_solid Is the waste primarily solid or liquid? start->is_solid is_sharp Is it a contaminated sharp (needle, glass)? is_solid->is_sharp Solid is_aqueous Is it a dilute aqueous solution? is_solid->is_aqueous Liquid solid_waste Solid Chemical Waste Container (Non-Halogenated) is_sharp->solid_waste No (e.g., contaminated gloves, paper) sharps_waste Sharps Waste Container (Chemically Contaminated) is_sharp->sharps_waste Yes liquid_waste Liquid Chemical Waste Container (Non-Halogenated Organics) is_aqueous->liquid_waste No (e.g., organic solvent solution) is_aqueous->liquid_waste Yes (Treat as organic waste stream) end_node Arrange for EHS Pickup solid_waste->end_node liquid_waste->end_node sharps_waste->end_node

Sources

Navigating the Unknown: A Guide to Personal Protective Equipment for Handling 1-(1-Benzofuran-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of drug discovery and chemical research, the synthesis and handling of novel compounds are daily realities. Among these, 1-(1-Benzofuran-2-yl)ethanol, a benzofuran derivative, presents a case where comprehensive safety data is not yet fully established. This guide provides a detailed protocol for personal protective equipment (PPE) when working with this compound, adopting a precautionary principle due to the limited toxicological information available. Our approach is grounded in a thorough analysis of the available Safety Data Sheet (SDS) and data from structurally similar compounds to ensure a robust margin of safety for all laboratory personnel.

Hazard Assessment: Acknowledging the "Unknown"

The Safety Data Sheet (SDS) for 1-(1-Benzofuran-2-yl)ethanol from Santa Cruz Biotechnology states that the chemical is not classified as hazardous under the OSHA Hazard Communication Standard (2012), and it highlights that 100% of the mixture consists of ingredients of unknown toxicity[1]. This "unknown" status is a critical piece of data, demanding a conservative approach to safety. While the specific hazards are not defined, the potential for adverse effects cannot be dismissed.

To build a comprehensive safety profile, we must consider the hazards associated with structurally related compounds. For instance, a similar compound, 1-(2,3-Dihydro-1-benzofuran-5-yl)ethanol, is known to cause skin irritation, serious eye irritation, and respiratory tract irritation[2]. Furthermore, the parent heterocyclic compound, benzofuran, is classified as a flammable liquid that is harmful by inhalation, skin contact, and if swallowed, and is a suspected carcinogen[3][4][5][6]. Given these precedents, it is prudent to handle 1-(1-Benzofuran-2-yl)ethanol as a potentially hazardous substance.

Table 1: Hazard Profile Comparison of 1-(1-Benzofuran-2-yl)ethanol and Related Compounds

CompoundKnown HazardsGHS Classification
1-(1-Benzofuran-2-yl)ethanol Not considered hazardous; unknown acute toxicity[1].Not Classified
1-(2,3-Dihydro-1-benzofuran-5-yl)ethanol Causes skin irritation, serious eye irritation, may cause respiratory irritation[2].Skin Irrit. 2, Eye Irrit. 2, STOT SE 3
1-(1-Benzofuran-5-yl)-2-bromo-1-ethanone Causes severe skin burns and eye damage[7].Skin Corr. 1B, Eye Dam. 1
Benzofuran Flammable liquid and vapor, Harmful if swallowed, Harmful in contact with skin, Harmful if inhaled, Suspected of causing cancer[3][4].Flam. Liq. 3, Acute Tox. 4 (Oral, Dermal, Inhalation), Carc. 2

This comparative data underscores the necessity of a cautious and comprehensive PPE strategy.

Personal Protective Equipment (PPE) Protocol

Based on a risk assessment that incorporates the potential hazards of analogous compounds, the following PPE is mandatory when handling 1-(1-Benzofuran-2-yl)ethanol.

Primary Engineering Control: The Chemical Fume Hood

All work with 1-(1-Benzofuran-2-yl)ethanol, including weighing, transferring, and reactions, must be conducted inside a certified chemical fume hood. This primary engineering control is essential to minimize the inhalation of any potential vapors, aerosols, or dust.

Hand Protection: Double Gloving Recommended

Given the potential for skin irritation and the "harmful in contact with skin" warning for benzofuran, robust hand protection is critical.

  • Inner Glove: A nitrile glove provides a good baseline of chemical resistance and dexterity.

  • Outer Glove: A glove with broader chemical resistance, such as neoprene or butyl rubber, should be worn over the nitrile glove, especially for tasks with a higher risk of splashing.

Procedure for Glove Selection and Use:

  • Always inspect gloves for any signs of degradation or perforation before use[8].

  • Don the inner nitrile glove, ensuring a snug fit.

  • Wear the outer, more resistant glove over the nitrile glove.

  • If direct contact with the compound occurs, immediately remove both pairs of gloves, wash hands thoroughly with soap and water, and don fresh gloves.

  • Remove gloves using the proper technique to avoid contaminating your skin.

Eye and Face Protection: A Multi-Layered Defense

To protect against potential eye irritation or severe damage, the following are required:

  • Safety Goggles: Chemical splash goggles that form a seal around the eyes are mandatory[9]. Standard safety glasses do not provide adequate protection from splashes.

  • Face Shield: For procedures with a significant risk of splashing or spraying (e.g., transfers of larger volumes, reactions under pressure), a face shield must be worn in addition to safety goggles to protect the entire face.

Body Protection: The Laboratory Coat

A flame-resistant lab coat, buttoned completely, must be worn at all times in the laboratory. This will protect your skin and personal clothing from accidental spills.

Respiratory Protection: A Precautionary Measure

While working in a fume hood should prevent inhalation exposure, for certain procedures where aerosol generation is possible or if the ventilation is questionable, respiratory protection should be considered. An air-purifying respirator (APR) with organic vapor cartridges may be appropriate. All respirator use must be in accordance with a comprehensive respiratory protection program, including fit testing and training.

Workflow for Safe Handling

The following diagram illustrates the key decision points and procedural flow for safely handling 1-(1-Benzofuran-2-yl)ethanol.

cluster_prep Preparation cluster_handling Handling cluster_response Response & Disposal start Start: Handling 1-(1-Benzofuran-2-yl)ethanol assess_hazards Assess Hazards (Review SDS & Analog Data) start->assess_hazards don_ppe Don Appropriate PPE (Double Gloves, Goggles, Lab Coat) assess_hazards->don_ppe fume_hood Work in Chemical Fume Hood don_ppe->fume_hood procedure Perform Experimental Procedure fume_hood->procedure splash_risk Splash Risk? procedure->splash_risk spill Spill Occurs? procedure->spill splash_risk->procedure No face_shield Wear Face Shield splash_risk->face_shield Yes face_shield->procedure cleanup Follow Spill Cleanup Protocol spill->cleanup Yes dispose Dispose of Waste in Labeled Hazardous Waste Container spill->dispose No cleanup->dispose end End dispose->end

Caption: Decision workflow for handling 1-(1-Benzofuran-2-yl)ethanol.

Emergency Procedures

In the event of an exposure, immediate action is crucial.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes[1][10]. Seek medical attention if irritation develops.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[1][10]. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen[1]. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water[1]. Seek immediate medical attention.

Storage and Disposal Plan

Proper storage and waste management are integral to laboratory safety.

Storage

Store 1-(1-Benzofuran-2-yl)ethanol in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[7].

Disposal

All waste containing 1-(1-Benzofuran-2-yl)ethanol, including empty containers, contaminated gloves, and absorbent materials from spills, must be disposed of as hazardous waste.

Step-by-Step Disposal Protocol:

  • Collect all waste in a designated, properly labeled hazardous waste container.

  • The container should be kept closed when not in use.

  • Follow your institution's and local regulations for hazardous waste disposal[3][5]. Do not dispose of this chemical down the drain or in the regular trash.

  • For larger quantities, consider dissolving in a combustible solvent and burning in a chemical incinerator equipped with an afterburner and scrubber, as recommended for benzofuran[4]. This should only be performed by trained personnel at a licensed waste disposal facility.

Conclusion: A Culture of Safety

Handling chemicals with unknown toxicological profiles, such as 1-(1-Benzofuran-2-yl)ethanol, requires a steadfast commitment to safety. By adopting a conservative approach based on the known hazards of structurally similar compounds, researchers can significantly mitigate risks. The protocols outlined in this guide, from the mandatory use of engineering controls to the specific recommendations for PPE and waste disposal, are designed to create a multi-layered defense against potential exposure. Ultimately, a proactive and informed approach to safety is paramount in advancing scientific discovery while ensuring the well-being of all laboratory professionals.

References

  • ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
  • Santa Cruz Biotechnology. (n.d.). Safety Data Sheet: 1-(1-benzofuran-2-yl)ethanol.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 1-(1-Benzofuran-5-yl)-2-bromo-1-ethanone.
  • Apollo Scientific. (2022). Safety Data Sheet: 1-(2,3-Dihydro-1-benzofuran-5-yl)ethanol.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet: Benzofuran-2-yl methyl ketone.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Benzofuran.
  • Google Patents. (n.d.). Benzofuran derivatives, process for their preparation and intermediates thereof.
  • DuPont. (n.d.). Personal protective solutions for Alcohol & Beverage industry applications.
  • CanGardCare. (2021). What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol?
  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis.
  • TCI. (n.d.). MSDS: 2,3-Benzofuran.
  • University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment.
  • TCI Chemicals. (2025). Safety Data Sheet: 2,3-Benzofuran.
  • Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work.
  • ATSDR. (n.d.). 2,3-Benzofuran Tox Profile.
  • Carl ROTH. (2024). Safety data sheet: Standard for alcohol analysis ROTI®Calipure 60 % (V/V) Ethanol, non denatured.
  • MDPI. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022.
  • CDC/ATSDR. (n.d.). 2,3-Benzofuran | Public Health Statement.
  • Brewers Association. (2015). Knowing what PPE is Required for Handling Various Chemicals.
  • RSC Publishing. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.